5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13/h4-8H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOFSWIMUJKAGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=C)C2=CN=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445693 | |
| Record name | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1021949-47-2 | |
| Record name | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole, a known intermediate and impurity in the synthesis of the veterinary sedative and analgesic, Medetomidine. This document details the multi-step synthesis, including experimental protocols for key transformations and a summary of physicochemical and quantitative data for the target molecule and its precursors.
Synthesis Pathway Overview
The synthesis of this compound can be achieved through a multi-step sequence starting from a protected 4-iodoimidazole and 2,3-dimethylbenzaldehyde. The pathway involves the formation of a secondary alcohol, subsequent oxidation to a ketone, a second Grignard reaction to form a tertiary alcohol, and a final deprotection and dehydration step to yield the target vinyl imidazole.
The overall synthetic scheme is depicted below:
Figure 1: Proposed synthesis pathway for this compound.
Physicochemical and Quantitative Data
The following tables summarize the available data for the key compounds in the synthesis pathway.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol | C31H28N2O | 444.57 | White Solid | Not specified |
| (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone | C31H26N2O | 442.55 | Not specified | Not specified |
| 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanol | C32H30N2O | 458.60 | Not specified | Not specified |
| This compound | C13H14N2 | 198.26 | White crystalline solid | 145.7 - 146.6[1] |
Table 2: Summary of Reaction Yields
| Reaction Step | Product | Reported Yield (%) |
| Grignard reaction of 1-bromo-2,3-dimethylbenzene with 1-trityl-1H-imidazole-4-carbaldehyde | (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol | 53.9 |
| Oxidation of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol | (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone | Not specified |
| Grignard reaction of (2,3-Dimethylphenyl)[1-(trityl)-1H-imidazol-4-yl]methanone with methylmagnesium bromide | 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanol | Not specified |
| Deprotection and dehydration of the tertiary alcohol intermediate | This compound | 89.2[1] |
Experimental Protocols
Detailed methodologies for the key synthetic steps are provided below.
Step 1: Synthesis of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol (Secondary Alcohol)
This procedure is based on the reaction of a Grignard reagent with an aldehyde.
-
Materials:
-
1-Bromo-2,3-dimethylbenzene
-
Magnesium turnings
-
Iodine (catalyst)
-
Anhydrous tetrahydrofuran (THF)
-
1-Trityl-1H-imidazole-4-carbaldehyde
-
Saturated aqueous ammonium chloride solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
A solution of 1-bromo-2,3-dimethylbenzene (60.2 mmol) in anhydrous THF (200 mL) is prepared in a dry reaction flask under an inert atmosphere.
-
To a separate flask containing magnesium turnings (61.7 mmol) and a crystal of iodine in anhydrous THF (50 mL), the 1-bromo-2,3-dimethylbenzene solution is added dropwise to initiate the Grignard reaction.
-
The reaction mixture is heated to reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
The Grignard solution is then cooled and added dropwise to a solution of 1-trityl-1H-imidazole-4-carbaldehyde in anhydrous THF at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 1.5 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The bulk of the THF is removed under reduced pressure. The residue is extracted with dichloromethane.
-
The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by crystallization from dichloromethane to afford (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol.
-
Step 2: Oxidation of (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanol to the Ketone
A detailed experimental protocol for this specific oxidation was not found in the searched literature. However, a standard oxidation procedure using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) would be appropriate.
-
General Procedure (using DMP):
-
The secondary alcohol is dissolved in a suitable anhydrous solvent such as dichloromethane.
-
Dess-Martin periodinane (1.1-1.5 equivalents) is added portion-wise to the solution at room temperature.
-
The reaction is stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ketone, which can be purified by column chromatography.
-
Step 3: Synthesis of 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanol (Tertiary Alcohol)
A specific protocol for this reaction was not available. A general procedure for a Grignard reaction with a ketone is described.
-
General Procedure:
-
A solution of the ketone, (2,3-dimethylphenyl)(1-trityl-1H-imidazol-4-yl)methanone, in an anhydrous etheral solvent (e.g., THF or diethyl ether) is prepared under an inert atmosphere.
-
The solution is cooled to 0 °C, and a solution of methylmagnesium bromide (typically 1.1-1.5 equivalents) in a suitable solvent is added dropwise.
-
The reaction is stirred at 0 °C and then allowed to warm to room temperature until the reaction is complete (monitored by TLC).
-
The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield the crude tertiary alcohol. Purification is typically achieved by column chromatography.
-
Step 4: Synthesis of this compound (Final Product)
This protocol is adapted from patent literature and involves the deprotection of the trityl group and dehydration of the tertiary alcohol.[1]
-
Materials:
-
1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanol
-
Aqueous sodium hydroxide solution (10%)
-
Water
-
-
Procedure:
-
The tertiary alcohol intermediate is subjected to acidic conditions to remove the trityl protecting group, followed by dehydration. A common method involves heating in the presence of an acid catalyst.
-
The stirred reaction mixture is cooled to 0°C, at which point a 10% aqueous sodium hydroxide solution is added.[1]
-
The reaction mixture is then heated to 20-25°C and stirred for 60-90 minutes.[1]
-
The resulting suspension is filtered, and the product cake on the filter is washed with water.[1]
-
The obtained intermediate 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole is dried at ambient conditions for 10-12 hours and then at 50 to 60°C under reduced pressure for 8-10 hours.[1]
-
This procedure yields white crystalline 5-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole.[1]
-
Logical Workflow
The following diagram illustrates the logical workflow of the synthesis process.
Figure 2: Logical workflow of the synthesis and analysis process.
References
Vinyl Medetomidine: A Comprehensive Technical Overview of its Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinyl Medetomidine, identified as a significant impurity and related compound of the potent α2-adrenergic agonist Medetomidine and its active enantiomer Dexmedetomidine, is a critical molecule for analytical and pharmaceutical scientists. Its full chemical name is 5-[1-(2,3-dimethylphenyl)ethenyl]-1H-imidazole. A thorough understanding of its physical and chemical properties is paramount for the development, manufacturing, and quality control of Medetomidine- and Dexmedetomidine-based pharmaceutical products. This guide provides an in-depth summary of the known physicochemical characteristics of Vinyl Medetomidine, outlines general experimental protocols for their determination, and visualizes the pertinent biological signaling pathway.
Core Physical and Chemical Properties
Table 1: General and Chemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | Dexmedetomidine Related Compound B, Medetomidine Impurity B, 4-[1-(2,3-Dimethyl phenyl)vinyl]imidazole impurity | |
| CAS Number | 1021949-47-2 | |
| Molecular Formula | C₁₃H₁₄N₂ | |
| Molecular Weight | 198.26 g/mol | |
| Appearance | Off-White Solid | |
| Purity (by HPLC) | >95% - >98% |
Table 2: Physicochemical Properties
| Property | Value | Notes | Source |
| Solubility | Soluble in Methanol (MeOH) | The exact solubility value is not specified. | |
| Melting Point | Not Available | One source explicitly states "N.A." (Not Available). | |
| Boiling Point | Not Available | Data not found in the public domain. | |
| pKa | Not Available | Data not found in the public domain. The imidazole moiety suggests basic properties. | |
| Storage Conditions | Refrigerator (2-8°C) for long-term storage. | Recommended for maintaining stability. | |
| Stability | Stable under recommended storage conditions. Specific degradation pathways are not detailed. | Stability studies on the related compound, Dexmedetomidine, show it is stable in various solutions for extended periods. |
Mechanism of Action: Signaling Pathway Context
Vinyl Medetomidine is structurally related to Medetomidine, a potent and selective α2-adrenergic receptor agonist. The primary pharmacological effects of Medetomidine are mediated through its interaction with these receptors, which are G protein-coupled receptors (GPCRs). Activation of α2-adrenergic receptors, particularly in the central nervous system, inhibits the release of norepinephrine, leading to sedative and analgesic effects. The signaling pathway is initiated by the binding of the agonist to the α2-adrenergic receptor, which is coupled to an inhibitory G-protein (Gi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, and subsequent downstream effects.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Experimental Protocols for Physicochemical Property Determination
While specific experimental protocols for Vinyl Medetomidine are not publicly available, the following are standard, high-level methodologies employed in the pharmaceutical industry for the determination of key physicochemical properties of drug substances and impurities.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of Vinyl Medetomidine and quantify any other impurities.
-
General Procedure:
-
A validated reverse-phase HPLC method is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often in a gradient elution.
-
Stationary Phase: A C18 column is commonly employed.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance.
-
Quantification: The peak area of Vinyl Medetomidine is compared to the total area of all peaks to calculate the percentage purity.
-
Caption: General Experimental Workflow for HPLC Analysis.
2. Solubility Determination
-
Objective: To determine the concentration of a saturated solution of Vinyl Medetomidine in a specific solvent.
-
General Procedure (Equilibrium Solubility Method):
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., methanol, water, buffer at various pH).
-
The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).
-
The suspension is filtered or centrifuged to remove undissolved solid.
-
The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.
-
3. pKa Determination
-
Objective: To determine the acid dissociation constant(s) of Vinyl Medetomidine.
-
General Procedure (Potentiometric Titration):
-
A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture).
-
The solution is titrated with a standardized acid or base.
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve (pH vs. volume of titrant) is generated, and the pKa is determined from the inflection point(s) of the curve.
-
Other methods include UV-spectrophotometry and capillary electrophoresis.
-
Synthesis and Stability
Vinyl Medetomidine is a known impurity in the synthesis of Medetomidine. The synthesis of Medetomidine can involve the creation of a vinyl intermediate which is then reduced to the final product. Incomplete reduction or side reactions can lead to the presence of Vinyl Medetomidine in the final active pharmaceutical ingredient.
While specific stability data for Vinyl Medetomidine is scarce, studies on the closely related compound Dexmedetomidine indicate good stability in various formulations and storage conditions. Dexmedetomidine has been shown to be stable in 0.9% sodium chloride solution in both PVC and non-PVC bags for extended periods under refrigeration and at room temperature. It is reasonable to infer that Vinyl Medetomidine would have comparable stability, although specific forced degradation studies would be necessary to confirm this and identify potential degradation products.
Conclusion
This technical guide provides a consolidated overview of the currently available physical and chemical properties of Vinyl Medetomidine. While there are gaps in the publicly available data, particularly concerning thermodynamic properties like melting and boiling points, the information presented is crucial for researchers and professionals involved in the development and quality control of Medetomidine and Dexmedetomidine. The outlined experimental methodologies provide a framework for the in-house determination of these properties, and the visualized signaling pathway offers context for its potential biological activity. Further research into the specific physicochemical characteristics of Vinyl Medetomidine will contribute to a more comprehensive understanding of this important related compound.
Spectroscopic and Experimental Data for CAS 1021949-47-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 1021949-47-2 identifies the chemical compound 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole . It is recognized primarily as a related compound and potential impurity in the synthesis of the pharmaceutical agent Dexmedetomidine.[1][2] As a reference standard, it plays a critical role in the quality control and assurance processes during the manufacturing of Dexmedetomidine, ensuring the final product's purity and safety.[3] This technical guide provides an overview of the available spectroscopic data and general experimental workflows for the characterization of this compound.
Chemical Identity and Properties
| Property | Value | Source(s) |
| CAS Number | 1021949-47-2 | [1][] |
| IUPAC Name | This compound | [] |
| Synonyms | Dexmedetomidine USP Related Compound B, 4-[1-(2,3-Dimethylphenyl)vinyl]-1H-imidazole | [1][3] |
| Molecular Formula | C₁₃H₁₄N₂ | [] |
| Molecular Weight | 198.26 g/mol | [] |
| Appearance | White to Off-white Solid | [] |
| Solubility | Soluble in DMSO, Methanol | [] |
Spectroscopic Data Summary
Detailed, publicly available spectroscopic data for CAS 1021949-47-2 is limited. Commercial suppliers of this reference standard typically provide a comprehensive Certificate of Analysis (CoA) upon purchase, which includes quantitative data from various analytical techniques.[3] While the raw data from these certificates is not publicly accessible, the following table summarizes the types of spectroscopic information generally provided.
| Spectroscopic Technique | Expected Data Type |
| ¹H NMR | Chemical shifts (δ), multiplicity, coupling constants (J), integration |
| ¹³C NMR | Chemical shifts (δ) |
| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions |
| Infrared (IR) Spectroscopy | Wavenumbers (cm⁻¹) of characteristic functional group vibrations |
A review of available information indicates at least one source mentioning a proton NMR chemical shift at δ 7.2. However, without the full spectrum and experimental conditions, the utility of this single data point is limited.
Experimental Protocols
Specific, detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not readily found in publicly accessible scientific literature. The synthesis of this compound is often part of a larger, proprietary process for producing Dexmedetomidine. However, a general workflow for the characterization of a chemical reference standard can be described.
General Workflow for Chemical Characterization:
-
Synthesis and Purification: The compound is synthesized, often as a byproduct or intermediate in a larger reaction scheme, and then isolated. Purification is typically achieved through techniques like column chromatography or recrystallization to achieve a high degree of purity (>95%).[]
-
Spectroscopic Analysis:
-
NMR Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and analyzed by ¹H and ¹³C NMR to elucidate the chemical structure and confirm the connectivity of atoms.
-
Mass Spectrometry: The sample is analyzed to determine its molecular weight and fragmentation pattern, confirming the elemental composition.
-
IR Spectroscopy: The sample (often as a solid or in a KBr pellet) is analyzed to identify characteristic functional groups present in the molecule.
-
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity of the compound.[5]
-
Certificate of Analysis (CoA) Generation: All experimental data is compiled into a CoA, which serves as a formal record of the compound's identity, purity, and characterization.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of a chemical compound like CAS 1021949-47-2.
Signaling Pathways
There is no publicly available information to suggest that this compound is directly involved in specific signaling pathways. As an impurity of Dexmedetomidine, its biological activity is not its primary area of study. The focus remains on its detection and control in the final pharmaceutical product.
Conclusion
While detailed, publicly accessible spectroscopic data and experimental protocols for CAS 1021949-47-2 are scarce, its identity as this compound and its role as a Dexmedetomidine impurity are well-established. Researchers requiring in-depth quantitative data for this compound would need to acquire it as a certified reference standard from a commercial supplier, which would be accompanied by a comprehensive Certificate of Analysis. The general procedures for its characterization follow standard analytical chemistry workflows, ensuring its suitability as a reference material in pharmaceutical quality control.
References
An In-Depth Technical Guide to the Synthesis of 5-Vinyl-1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-vinyl-1H-imidazole moiety is a crucial pharmacophore and a versatile building block in medicinal chemistry and materials science. Its derivatives are integral to numerous biologically active compounds, demonstrating a wide range of therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The vinyl group provides a reactive handle for further functionalization, such as polymerization or Michael additions, making these derivatives highly valuable in the development of novel therapeutics and advanced materials.[4][5] This technical guide provides a comprehensive overview of the core synthetic strategies for preparing 5-vinyl-1H-imidazole derivatives, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in this field.
Core Synthetic Methodologies
The synthesis of 5-vinyl-1H-imidazole derivatives can be broadly categorized into three primary approaches:
-
Olefin Metathesis (Wittig and Horner-Wadsworth-Emmons Reactions): These classic methods involve the reaction of an imidazole-5-carbaldehyde with a phosphorus ylide or a phosphonate carbanion to form the vinyl group.
-
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic techniques such as the Heck and Stille reactions allow for the direct vinylation of a pre-functionalized imidazole ring.
-
Decarboxylation: This approach involves the removal of a carboxyl group from a suitable precursor, such as urocanic acid, to yield the desired vinyl-imidazole.
Olefin Metathesis: The Wittig and Horner-Wadsworth-Emmons Reactions
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are reliable and widely used methods for the formation of carbon-carbon double bonds.[6] In the context of 5-vinyl-1H-imidazole synthesis, these reactions typically start from an N-protected imidazole-5-carbaldehyde. Protection of the imidazole nitrogen is often necessary to prevent side reactions due to the acidic N-H proton.[4]
General Workflow for Wittig/HWE Synthesis
Caption: General workflow for the synthesis of 5-vinyl-1H-imidazole via Wittig or HWE reaction.
A. Wittig Reaction Approach
A practical multigram synthesis of 4(5)-vinylimidazole has been reported utilizing a Wittig reaction on an N-protected imidazole-4-carboxaldehyde.[4] The protection of the imidazole nitrogen with a bulky group like trityl (triphenylmethyl) directs the substitution to the 4-position.[4]
Experimental Protocol: Synthesis of 1-Trityl-4-vinyl-1H-imidazole [4]
-
Preparation of the Wittig Reagent: In a flame-dried flask under an inert atmosphere, sodium hydride (NaH) is suspended in dry dimethyl sulfoxide (DMSO). Methyltriphenylphosphonium bromide (Ph3PCH3Br) is added portion-wise, and the resulting mixture is stirred to form the methylenetriphenylphosphorane ylide.
-
Olefination: A solution of 1-trityl-1H-imidazole-4-carbaldehyde in dry DMSO is added dropwise to the ylide solution. The reaction is stirred at room temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is poured into ice water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Deprotection: The resulting 1-trityl-4-vinyl-1H-imidazole is treated with an acid (e.g., trifluoroacetic acid) to remove the trityl group, yielding 4(5)-vinylimidazole.
| Reactant/Product | Starting Material | Reagents | Yield | Reference |
| 1-Trityl-4-vinyl-1H-imidazole | 1-Trityl-1H-imidazole-4-carbaldehyde | NaH, Ph3PCH3Br in DMSO | 82% | [4] |
| 4(5)-Vinylimidazole | 1-Trityl-4-vinyl-1H-imidazole | Trifluoroacetic acid | High | [4] |
B. Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction, which employs a phosphonate carbanion, is often preferred over the Wittig reaction due to the water-soluble nature of the phosphate byproduct, simplifying purification.[6][7] The reaction typically shows a high preference for the formation of the (E)-alkene.[6]
Experimental Protocol: General Procedure for HWE Synthesis
-
Phosphonate Carbanion Formation: A phosphonate ester, such as diethyl methylphosphonate, is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base (e.g., n-butyllithium) is added dropwise to generate the carbanion.
-
Olefination: A solution of the N-protected imidazole-5-carbaldehyde in THF is added to the carbanion solution. The reaction is allowed to warm to room temperature and stirred until completion.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. Purification is typically achieved by column chromatography.
-
Deprotection: The N-protecting group is removed under appropriate conditions to yield the final 5-vinyl-1H-imidazole derivative.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Heck and Stille reactions, are powerful tools for the formation of C-C bonds and can be applied to the synthesis of vinyl-imidazoles.[8] These methods typically involve the coupling of a 5-halo- or 5-organometallic-imidazole derivative with a vinylating agent.
A. Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of a vinyl or aryl halide with an alkene.[9] For the synthesis of 5-vinyl-1H-imidazole, this would typically involve the reaction of a 5-halo-imidazole with a vinylating agent like ethylene or a vinylboronic acid derivative.
General Workflow for Heck Reaction
Caption: General workflow for the synthesis of 5-vinyl-1H-imidazole via the Heck reaction.
Experimental Protocol: General Procedure for Heck Vinylation
-
Reaction Setup: An N-protected 5-bromo- or 5-iodo-imidazole, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N or K2CO3) are combined in a suitable solvent (e.g., DMF or acetonitrile) in a reaction vessel.
-
Addition of Vinylating Agent: The vinylating agent, such as vinylboronic acid pinacol ester or ethylene gas, is introduced into the reaction mixture.
-
Reaction: The mixture is heated to an elevated temperature (typically 80-120 °C) until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then subjected to an extractive work-up and purified by column chromatography.
-
Deprotection: The N-protecting group is cleaved to afford the desired 5-vinyl-1H-imidazole.
| Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Pd(OAc)2 / PPh3 | Et3N | DMF | 100 °C | Moderate to Good | [10] |
| Pd(P(tBu)3)2 | - | - | - | Good to Excellent | [11] |
B. Stille Reaction
The Stille reaction couples an organotin compound with an sp2-hybridized halide or triflate, catalyzed by palladium.[5][12] In this context, a 5-halo-imidazole can be coupled with a vinylstannane, or a 5-stannyl-imidazole can be coupled with a vinyl halide.
Experimental Protocol: General Procedure for Stille Vinylation
-
Reaction Setup: A mixture of the N-protected 5-halo-imidazole (or 5-stannyl-imidazole), the vinylstannane (or vinyl halide), a palladium catalyst (e.g., Pd(PPh3)4), and a suitable solvent (e.g., DMF or toluene) is prepared in a reaction vessel under an inert atmosphere.
-
Reaction: The reaction mixture is heated (typically between 80-110 °C) for several hours until the reaction is complete.
-
Work-up and Purification: The reaction is cooled, and the solvent is removed. The crude product is purified by column chromatography to remove the tin byproducts and other impurities.
-
Deprotection: The final step is the removal of the N-protecting group.
| Catalyst | Solvent | Temperature | Yield | Reference |
| Pd(PPh3)4 | DMF | 80 °C | Good | [2] |
| Pd2(dba)3 / AsPh3 / CuI | DMF | 60 °C | Moderate | [13] |
Decarboxylation of Urocanic Acid
Urocanic acid, (2E)-3-(1H-imidazol-4-yl)prop-2-enoic acid, is a natural metabolite of histidine and presents a readily available starting material for the synthesis of 4(5)-vinylimidazole.[14] The decarboxylation can be achieved through thermal methods.
General Workflow for Decarboxylation
Caption: General workflow for the synthesis of 4(5)-vinylimidazole via decarboxylation of urocanic acid.
Experimental Protocol: Thermal Decarboxylation of Urocanic Acid
While detailed protocols with high yields are not extensively reported in recent literature for preparative scale, the principle involves heating urocanic acid, which leads to the elimination of carbon dioxide to form 4(5)-vinylimidazole.[15] This method may require optimization of temperature and pressure to achieve satisfactory yields and minimize side reactions.
Applications in Drug Development
5-Vinyl-1H-imidazole derivatives are of significant interest to the pharmaceutical industry due to their wide spectrum of biological activities. The imidazole core is a well-known pharmacophore present in many approved drugs.[4] The addition of a vinyl group provides a site for further modification, allowing for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. These derivatives have been investigated for their potential as anticancer, antifungal, antibacterial, and anti-inflammatory agents.[1][2][3] The ability to synthesize a diverse library of these compounds using the methods outlined above is crucial for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
The synthesis of 5-vinyl-1H-imidazole derivatives can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. The Wittig and Horner-Wadsworth-Emmons reactions provide a classic and effective approach, particularly when starting from imidazole-5-carbaldehydes. Modern palladium-catalyzed cross-coupling reactions, such as the Heck and Stille couplings, offer direct and efficient methods for the vinylation of pre-functionalized imidazole rings. Finally, the decarboxylation of readily available urocanic acid presents a more direct, albeit potentially lower-yielding, alternative. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize and further explore the potential of this important class of compounds in drug discovery and materials science.
References
- 1. 1-trityl-4-vinyl-1H-imidazole synthesis - chemicalbook [chemicalbook.com]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. asianpubs.org [asianpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and characterization of 4-vinylimidazole ABA triblock copolymers utilizing a difunctional RAFT chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Horner–Wadsworth–Emmons olefination of proteins and glycoproteins [repository.cam.ac.uk]
- 9. Tandem Horner-Wadsworth-Emmons Olefination/Claisen Rearrangement/Hydrolysis Sequence: Remarkable Acceleration in Water with Microwave Irradiation [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Single-step synthesis of styryl phosphonic acids via palladium-catalyzed Heck coupling of vinyl phosphonic acid with aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. An Efficient Synthesis of Imidazolinium Salts Using Vinyl Sulfonium Salts [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Urocanic acid - Wikipedia [en.wikipedia.org]
- 15. Urocanic acid as a novel scaffold for next-gen nature-inspired sunscreens: I. electronic laser spectroscopy under isolated conditions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP02087A [pubs.rsc.org]
The Diverse Biological Activities of Substituted Imidazole Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties, including its ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, make it a privileged scaffold in the design of therapeutic agents. Substituted imidazole derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as effective anticancer, antifungal, antibacterial, and anti-inflammatory drugs. This technical guide provides an in-depth exploration of these activities, presenting quantitative data, detailed experimental methodologies, and visualizations of the core signaling pathways involved.
Anticancer Activity of Imidazole Derivatives
Substituted imidazoles have emerged as a significant class of compounds in oncology, exhibiting potent activity against a range of cancer cell lines. Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression, including cell division, signaling, and survival.
Mechanisms of Anticancer Action
The anticancer effects of imidazole derivatives are often attributed to their ability to interfere with critical biological targets. One of the most well-documented mechanisms is the inhibition of tubulin polymerization . By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[1]
Another key strategy is the inhibition of protein kinases , which are crucial for cancer cell signaling and proliferation. Imidazole-based compounds have been developed as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Transforming Growth Factor-beta Activated Kinase 1 (ALK5), and p38 Mitogen-Activated Protein Kinase (MAPK), thereby blocking downstream signaling pathways essential for tumor growth and survival.[2][3]
Furthermore, some imidazole derivatives induce apoptosis through the activation of intrinsic and extrinsic pathways, marked by the upregulation of caspases-3, -8, and -9, and the tumor suppressor protein p53.[4] They can also modulate the activity of other important targets such as histone deacetylases (HDACs) and poly (ADP-ribose) polymerase (PARP).[2][5]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potency of various substituted imidazole compounds has been quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values for selected imidazole derivatives against various human cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-phenylthiazol-2-yl)-4-(thiophen-2-yl)-1H-imidazol-2-amine | NUGC-3 (Gastric) | 0.05 | [1] |
| Benzimidazole Sulfonamide Derivative (Compound 22) | A549 (Lung) | 0.15 | [2] |
| Benzimidazole Sulfonamide Derivative (Compound 22) | HeLa (Cervical) | 0.21 | [2] |
| Benzimidazole Sulfonamide Derivative (Compound 22) | HepG2 (Liver) | 0.33 | [2] |
| Benzimidazole Sulfonamide Derivative (Compound 22) | MCF-7 (Breast) | 0.17 | [2] |
| Aminomethyl Dimethylpyridinone (SKLB0533) | HepG2 (Liver) | 0.08 | [2] |
| Aminomethyl Dimethylpyridinone (SKLB0533) | HCT116 (Colon) | 0.06 | [2] |
| Aminomethyl Dimethylpyridinone (SKLB0533) | A549 (Lung) | 0.10 | [2] |
| Imidazole-Pyridine Hybrid (Compound 5e) | BT474 (Breast) | 35.56 ± 1.02 | [6] |
| Imidazole-Pyridine Hybrid (Compound 5a) | MDA-MB-468 (Breast) | 45.82 ± 1.32 (24h) | [6] |
| Substituted Imidazole (Kim-161) | T24 (Urothelial) | 56.11 | [7] |
| Substituted Imidazole (Kim-111) | T24 (Urothelial) | 67.29 | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the imidazole compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway Visualization
Caption: Anticancer mechanisms of substituted imidazole compounds.
Antifungal Activity of Imidazole Derivatives
Imidazole-containing compounds, particularly the azoles, are a major class of antifungal agents used clinically to treat a wide range of fungal infections.
Mechanism of Antifungal Action
The primary mechanism of action for azole antifungals is the inhibition of ergosterol biosynthesis . Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity and function. Imidazole antifungals target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[9] This enzyme is critical for the conversion of lanosterol to ergosterol.[10] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal membrane. This disruption of membrane structure and function ultimately inhibits fungal growth and replication.[10]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The in vitro antifungal activity is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Antifungal Agent 52 | Candida albicans ATCC 90028 | 0.125 | [11] |
| Antifungal Agent 52 | Candida glabrata ATCC 90030 | 0.25 | [11] |
| Antifungal Agent 52 | Candida krusei ATCC 6258 | 0.5 | [11] |
| Antifungal Agent 52 | Aspergillus fumigatus ATCC 204305 | 0.25 | [11] |
| Thiazole/Imidazole Derivative | Bacillus cereus | 0.5 (Gentamicin control) | [12] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standardized technique for determining the MIC of an antifungal agent.[13][14]
Principle: A standardized inoculum of a fungal isolate is exposed to serial dilutions of an antifungal agent in a liquid growth medium. The MIC is determined after a specified incubation period.
Procedure:
-
Preparation of Antifungal Dilutions: Prepare a stock solution of the imidazole compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in RPMI-1640 medium in a 96-well microtiter plate.[11]
-
Inoculum Preparation:
-
Yeasts: Culture the yeast on an appropriate agar medium. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.[11]
-
Molds: Culture the mold until sporulation occurs. Harvest conidia and adjust the concentration to 0.4–5 x 10⁴ CFU/mL.[15]
-
-
Inoculation: Add the standardized fungal inoculum to each well containing the antifungal dilutions. Include a drug-free growth control and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24 hours for most yeasts, and 48-72 hours for filamentous fungi.[14][15]
-
Endpoint Determination: The MIC is read as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles) compared to the growth control.[14] For some antifungals like amphotericin B, a complete inhibition of growth (≥90%) is used as the endpoint.[14]
Signaling Pathway Visualization
References
- 1. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Anticancer Action of Novel Imidazole Platinum(II) Complex Conjugated with G2 PAMAM-OH Dendrimer in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules In Vitro and Ehrlich Ascites Carcinoma Growth Inhibitory Activity Assessment In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
Potential Therapeutic Targets of 5-Ethenyl-1H-Imidazole Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazole scaffold is a prominent heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically significant molecules. Its unique physicochemical properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, make it a versatile building block for the design of therapeutic agents. This technical guide focuses on the emerging class of 5-ethenyl-1H-imidazole analogs, exploring their potential therapeutic applications by examining the biological activities of structurally related imidazole compounds. While direct research on 5-ethenyl-1H-imidazole analogs is nascent, the known targets and mechanisms of similar imidazole-containing molecules, particularly in the realms of antiviral and anticancer therapy, provide a strong foundation for future drug discovery and development efforts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to guide further research in this promising area.
Introduction
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental component of many biologically active molecules, including the amino acid histidine and the purine bases of nucleic acids.[1][2] The versatility of the imidazole ring has led to its incorporation into a wide array of pharmaceuticals with diverse therapeutic actions, including antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5] The introduction of a vinyl (ethenyl) group at the 5-position of the imidazole ring creates a unique chemical entity, 5-ethenyl-1H-imidazole, whose analogs are of growing interest in medicinal chemistry. This guide explores the potential therapeutic targets of these analogs by drawing parallels with structurally similar compounds.
Potential Therapeutic Areas and Targets
Based on the established activities of related imidazole derivatives, two primary areas of therapeutic potential for 5-ethenyl-1H-imidazole analogs are antiviral and anticancer applications.
Antiviral Activity: Targeting Viral Polymerases
Nucleoside analogs are a cornerstone of antiviral therapy, primarily acting by inhibiting viral polymerases.[6][7] A structurally related compound, 5-ethynyl-(1-β-d-ribofuranosyl)imidazole-4-carboxamide, has been identified as a lead compound against the Dengue virus (DENV).[8] This suggests that 5-ethenyl-1H-imidazole nucleoside analogs could also target the RNA-dependent RNA polymerase (RdRp) of RNA viruses.
The proposed mechanism involves the intracellular phosphorylation of the nucleoside analog to its triphosphate form, which then competes with natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp.[6] Incorporation of the analog can lead to chain termination or introduce mutations, thereby inhibiting viral replication. The Dengue virus NS5 protein, which contains the RdRp domain, is a key target for such inhibitors.[1][9][10][11][12]
Table 1: Antiviral Activity of a Structurally Related Imidazole Nucleoside Analog
| Compound | Virus | Target | Assay | EC₅₀ (µM) | Reference |
| 5-ethynyl-(1-β-d-ribofuranosyl)imidazole-4-carboxamide | Dengue Virus | NS5 RdRp | Cell-based assay | ~1.0 | [8] |
Anticancer Activity: Kinase Inhibition
Many imidazole-containing compounds exhibit potent anticancer activity by inhibiting protein kinases that are crucial for tumor growth and survival.[4][13][14][15][16] Key targets for imidazole derivatives include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Raf kinases (e.g., B-Raf).[13][15][16][17][18]
-
VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2][17][18][19][20] Imidazole-based compounds can act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and blocking its signaling cascade. This leads to the inhibition of endothelial cell proliferation and migration, thereby suppressing tumor angiogenesis.
-
B-Raf Inhibition: The Raf kinases are central components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in cancer due to mutations, particularly the V600E mutation in B-Raf.[8][13][14][16] Imidazole derivatives have been developed as potent and selective inhibitors of B-Raf, including the V600E mutant, leading to the suppression of downstream signaling and inhibition of cancer cell proliferation.[8][13][14][15][16]
Table 2: Anticancer Activity of Imidazole-Based Kinase Inhibitors
| Compound Class | Target | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |
| Imidazo[2,1-b]oxazole derivs. | B-Raf (V600E) | A375 (Melanoma) | Cytotoxicity Assay | 4.70 - 9.81 | [13] |
| Triarylimidazole derivative | B-Raf | - | Kinase Assay | (nM range) | [14][15] |
| Imidazolinone derivatives | VEGFR-2 | - | Kinase Assay | 0.07 - 0.36 | [17] |
| Imidazole-dihydrothiazole | VEGFR-2 | - | Kinase Assay | 4.54 - 4.57 | [18] |
Experimental Protocols
General Synthesis of 5-Ethenyl-1H-Imidazole Analogs
A general synthetic approach to 5-ethenyl-1H-imidazole analogs can be adapted from established methods for substituted imidazoles. A plausible route involves a multi-component reaction or a stepwise synthesis followed by the introduction of the ethenyl group.
Workflow for Synthesis:
Caption: Generalized synthetic workflow for 5-ethenyl-1H-imidazole analogs.
Protocol:
-
Imidazole Core Synthesis: The imidazole ring can be constructed via methods like the Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia.
-
Functionalization at C5: The synthesized imidazole can be selectively functionalized at the C5 position, for example, through halogenation (e.g., bromination or iodination).
-
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Stille coupling with a vinyltin reagent or a Suzuki coupling with a vinylboronic acid derivative.
-
Purification: The final product is purified using standard techniques like column chromatography and characterized by NMR and mass spectrometry.
In Vitro Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[3][6][21][22][23][24]
Workflow for MTT Assay:
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A375 for melanoma, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the 5-ethenyl-1H-imidazole analogs. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases like VEGFR-2 and B-Raf can be determined using in vitro kinase assays.
Protocol (General):
-
Reaction Setup: In a microplate, combine the recombinant kinase, a specific substrate (e.g., a peptide), and ATP in a reaction buffer.
-
Inhibitor Addition: Add the 5-ethenyl-1H-imidazole analogs at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity-based assays (with ³²P-ATP), fluorescence-based assays, or ELISA-based methods that use a phosphorylation-specific antibody.
-
Data Analysis: Determine the IC₅₀ value for each compound, which is the concentration required to inhibit 50% of the kinase activity.
Signaling Pathways
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Inhibition of the VEGFR-2 signaling pathway by a potential 5-ethenyl-1H-imidazole analog.
B-Raf/MEK/ERK Signaling Pathway in Cancer
Caption: Potential inhibition of the B-Raf/MEK/ERK pathway by a 5-ethenyl-1H-imidazole analog.
Conclusion and Future Directions
While direct experimental data on 5-ethenyl-1H-imidazole analogs remains limited, the extensive research on structurally similar imidazole-containing compounds provides a strong rationale for their investigation as potential therapeutic agents. The evidence points towards promising applications in antiviral therapy, particularly against RNA viruses like Dengue, and in oncology, through the inhibition of key kinases such as VEGFR-2 and B-Raf.
Future research should focus on the synthesis and biological evaluation of a library of 5-ethenyl-1H-imidazole analogs to establish clear structure-activity relationships. In-depth mechanistic studies will be crucial to confirm their molecular targets and elucidate the specific signaling pathways they modulate. The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for researchers to unlock the therapeutic potential of this intriguing class of molecules.
References
- 1. Design, Synthesis, Evaluation and Molecular Dynamics Simulation of Dengue Virus NS5-RdRp Inhibitors | MDPI [mdpi.com]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. MTT (Assay protocol [protocols.io]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modification of imidazothiazole derivatives gives promising activity in B-Raf kinase enzyme inhibition; synthesis, in vitro studies and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of new inhibitors of NS5 from dengue virus using saturation transfer difference (STD-NMR) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of dengue virus replication by novel inhibitors of RNA-dependent RNA polymerase and protease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Discovery of a small molecule inhibitor targeting dengue virus NS5 RNA-dependent RNA polymerase | PLOS Neglected Tropical Diseases [journals.plos.org]
- 13. Design, synthesis, and anticancer activity of imidazo[2,1-b]oxazole-based RAF kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The identification of potent and selective imidazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery of New Imidazo[2,1- b]thiazole Derivatives as Potent Pan-RAF Inhibitors with Promising In Vitro and In Vivo Anti-melanoma Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis of Imidazole-2,3-dihydrothiazole Compounds as VEGFR-2 Inhibitors and Their Support with in Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. New benzimidazole-oxadiazole derivatives as potent VEGFR-2 inhibitors: Synthesis, anticancer evaluation, and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. bds.berkeley.edu [bds.berkeley.edu]
- 23. Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole, a known impurity of the α2-adrenergic agonist, Dexmedetomidine. Understanding the solubility of this compound is critical for its isolation, characterization, and for the development of robust analytical methods for quality control in pharmaceutical preparations.
Core Concepts: Physicochemical Properties and Solubility
This compound (CAS No. 1021949-47-2) is a heterocyclic compound with a molecular formula of C13H14N2 and a molecular weight of 198.26 g/mol . Its structure, featuring both a lipophilic dimethylphenyl group and a polar imidazole ring, suggests a solubility profile that is dependent on the nature of the solvent.
Qualitative Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments indicate its general solubility behavior in common laboratory solvents.
| Solvent | Solubility Classification |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Methanol | Slightly Soluble |
Table 1: Qualitative Solubility of this compound.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The following is a detailed, generalized protocol for determining the equilibrium solubility of a compound like this compound. This method, commonly known as the shake-flask method, is a gold standard for solubility assessment and is adaptable to various analytical quantification techniques such as High-Performance Liquid Chromatography (HPLC).
Objective: To determine the saturation solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvent of interest (e.g., water, ethanol, acetonitrile, etc.)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE or other compatible material)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
To each vial, add a known volume of the desired solvent.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.
-
Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution equilibrium is reached. The time required may need to be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Sample Dilution:
-
Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the analytical instrument.
-
-
Quantification by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted sample solutions using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask solubility determination protocol.
Caption: Experimental Workflow for Solubility Determination.
Logical Relationships in Impurity Analysis
As this compound is an impurity of Dexmedetomidine, its analysis is a critical part of the quality control process for the active pharmaceutical ingredient (API) and its final dosage forms. The logical flow of this process is depicted below.
Caption: Logical Flow of Impurity Analysis.
This guide provides a foundational understanding of the solubility aspects of this compound and a practical framework for its experimental determination and analytical control. For specific applications, further empirical studies are recommended to establish quantitative solubility data in a broader range of solvents and conditions.
In Silico Prediction of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive in silico approach to predict the bioactivity of the compound 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole. This imidazole derivative is recognized as an impurity of the α2-adrenergic agonist, Dexmedetomidine, and has been implicated in studies related to cancer, fungal infections, and inflammation.[][2] This document provides a detailed framework for its computational analysis, including molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. The methodologies are presented to enable researchers to explore its potential therapeutic applications and to guide further experimental validation.
Predicted Bioactivities and Molecular Targets
Based on its structural similarity to dexmedetomidine and the broader class of imidazole compounds, this compound is predicted to exhibit a range of biological activities. The primary predicted target is the α2-adrenergic receptor , given its origin as a dexmedetomidine impurity.[3][4] Additionally, the imidazole scaffold is a well-established pharmacophore in compounds with demonstrated anticancer , antifungal , and anti-inflammatory properties.[5][6][7][8][9][10][11][12][13][14][15]
Potential Molecular Targets:
-
α2-Adrenergic Receptors: Agonistic or antagonistic activity is plausible.
-
Cancer-Related Kinases: Imidazole derivatives are known to inhibit various kinases involved in cancer signaling pathways.[9]
-
Fungal Cytochrome P450 Enzymes (e.g., 14α-demethylase): A common target for imidazole-based antifungal agents.
-
Enzymes in Inflammatory Pathways (e.g., COX, p38 MAP Kinase): Imidazole compounds have been shown to modulate these enzymes.[6][16]
In Silico Prediction Workflow
The following workflow provides a systematic approach to computationally assess the bioactivity of this compound.
Figure 1: In Silico Bioactivity Prediction Workflow.
Experimental Protocols
Molecular Docking
This protocol outlines the steps for performing molecular docking using AutoDock Vina, a widely used open-source docking program.[17][18][19]
Objective: To predict the binding mode and estimate the binding affinity of this compound to the α2-adrenergic receptor.
Materials:
-
Ligand Structure: 3D structure of this compound in PDBQT format.
-
Receptor Structure: Crystal structure of the human α2A-adrenergic receptor (e.g., PDB ID: 6KUX, 7EJ8) in PDBQT format.[20][21]
-
Software: AutoDockTools (ADT) and AutoDock Vina.
Methodology:
-
Ligand Preparation:
-
Obtain the 2D structure of the ligand.
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform energy minimization of the 3D structure.
-
Using AutoDockTools, add polar hydrogens and compute Gasteiger charges.
-
Save the prepared ligand as a PDBQT file.
-
-
Receptor Preparation:
-
Download the PDB file of the α2A-adrenergic receptor from the Protein Data Bank.
-
Using AutoDockTools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared receptor as a PDBQT file.
-
-
Grid Box Generation:
-
Define the binding site on the receptor based on the location of the co-crystallized ligand or through literature review.
-
In AutoDockTools, define the grid box dimensions to encompass the entire binding site.
-
Generate a grid parameter file (.gpf).
-
-
Docking Simulation:
-
Create a docking parameter file (.dpf) specifying the prepared ligand and receptor files, and the grid parameter file.
-
Run AutoDock Vina from the command line, providing the docking parameter file as input.
-
-
Analysis of Results:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the docked poses using molecular visualization software (e.g., PyMOL, VMD) to analyze the interactions between the ligand and the receptor's amino acid residues.
-
QSAR Modeling
This protocol describes a general workflow for developing a QSAR model.[22][23][24][25][26]
Objective: To develop a predictive model for a specific bioactivity (e.g., anticancer, antifungal) based on a dataset of imidazole derivatives with known activities.
Methodology:
-
Data Collection and Curation:
-
Compile a dataset of imidazole derivatives with experimentally determined bioactivity data (e.g., IC50, MIC) from literature or databases like ChEMBL.
-
Ensure data consistency and remove any ambiguous entries.
-
-
Molecular Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors (e.g., physicochemical, topological, electronic) using software like PaDEL-Descriptor or RDKit.
-
-
Dataset Splitting:
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).
-
-
Model Building:
-
Using the training set, develop a mathematical model that correlates the molecular descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) or Random Forest.
-
-
Model Validation:
-
Validate the model's predictive power using the test set. Key statistical parameters to evaluate include the coefficient of determination (R²), cross-validated R² (Q²), and Root Mean Square Error (RMSE).
-
-
Prediction for the Target Compound:
-
Calculate the same set of molecular descriptors for this compound.
-
Use the validated QSAR model to predict its bioactivity.
-
Pharmacophore Modeling
This protocol outlines the generation of a pharmacophore hypothesis.[27][28][29][30]
Objective: To identify the essential chemical features of imidazole derivatives responsible for a specific biological activity and to use this model to screen for potential new active compounds.
Methodology:
-
Ligand Set Preparation:
-
Select a set of structurally diverse and potent imidazole derivatives with known activity against a specific target.
-
-
Pharmacophore Feature Identification:
-
Identify common chemical features among the active ligands, such as hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, and positive/negative ionizable groups.
-
-
Hypothesis Generation:
-
Use pharmacophore modeling software (e.g., PHASE, LigandScout) to generate and score pharmacophore hypotheses based on the alignment of the active ligands. The best hypothesis will be the one that best explains the observed activities of the training set molecules.
-
-
Model Validation:
-
Validate the pharmacophore model by screening a database containing known active and inactive compounds. A good model should be able to distinguish between active and inactive molecules.
-
-
Screening for the Target Compound:
-
Fit the 3D structure of this compound to the validated pharmacophore hypothesis to assess its potential for the specific bioactivity.
-
Predicted Signaling Pathway Involvement
Based on the predicted bioactivities, this compound may modulate the following signaling pathways:
α2-Adrenergic Receptor Signaling
Activation of α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This can have various downstream effects depending on the cell type.
References
- 2. 5-[1-(2,3-DiMethylphenyl)ethenyl]iMidazole | 1021949-47-2 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biolmolchem.com [biolmolchem.com]
- 12. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. medium.com [medium.com]
- 18. google.com [google.com]
- 19. m.youtube.com [m.youtube.com]
- 20. rcsb.org [rcsb.org]
- 21. rcsb.org [rcsb.org]
- 22. neovarsity.org [neovarsity.org]
- 23. Basics of QSAR Modeling | PDF [slideshare.net]
- 24. optibrium.com [optibrium.com]
- 25. neovarsity.org [neovarsity.org]
- 26. m.youtube.com [m.youtube.com]
- 27. youtube.com [youtube.com]
- 28. Schrödinger Customer Portal [my.schrodinger.com]
- 29. Schrodinger-NotesâTarget-based Pharmacophore Modeling | J's Blog [blog.jiangshen.org]
- 30. youtube.com [youtube.com]
A Technical Guide to 2,3-Dimethylphenyl Substituted Imidazoles: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. Among the vast array of substituted imidazoles, those bearing a 2,3-dimethylphenyl moiety have emerged as a class of compounds with significant therapeutic potential, most notably exemplified by the potent α2-adrenergic agonist, Medetomidine. This in-depth technical guide provides a comprehensive literature review of 2,3-dimethylphenyl substituted imidazoles, covering their synthesis, pharmacological activities, and mechanisms of action.
Synthesis of 2,3-Dimethylphenyl Substituted Imidazoles
The synthesis of imidazoles bearing a 2,3-dimethylphenyl substituent can be achieved through various established and modern synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern on the imidazole core.
Radziszewski Synthesis
A classical and versatile method for the synthesis of 2,4,5-trisubstituted imidazoles is the Radziszewski synthesis. This one-pot, three-component reaction involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde (in this case, 2,3-dimethylbenzaldehyde), and a source of ammonia (e.g., ammonium acetate).[1]
General Experimental Protocol (Radziszewski Synthesis): [1]
-
In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 mmol), 2,3-dimethylbenzaldehyde (1.0 mmol), and ammonium acetate (2.0-3.0 mmol).
-
Add a suitable solvent, such as glacial acetic acid or ethanol (10-20 mL).
-
Heat the reaction mixture to reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired 2-(2,3-dimethylphenyl)-4,5-diaryl-imidazole.
Ultrasound-Assisted Green Synthesis
In a move towards more environmentally benign procedures, an expeditious green synthesis of 2-aryl-4-phenyl-1H-imidazoles has been developed utilizing ultrasonic irradiation.[2] This method offers advantages such as milder reaction conditions, faster reaction times, and often higher yields compared to traditional heating.
General Experimental Protocol (Ultrasound-Assisted Synthesis): [2]
-
In a suitable vessel, dissolve the aldehyde (e.g., 2,3-dimethylbenzaldehyde, 1 mmol) and ammonium acetate (3 mmol) in methanol (2 mL).
-
Place the vessel in an ultrasonic bath.
-
Slowly add a solution of phenylglyoxal monohydrate (1 mmol) in methanol (1 mL) dropwise to the mixture over 15 minutes while sonicating.
-
Continue sonication for the specified time (typically 30-60 minutes).
-
Monitor the reaction by TLC.
-
Upon completion, perform an appropriate work-up, which may involve extraction and solvent evaporation, followed by purification of the product.
Synthesis from N-Propargylamines
A more recent approach involves the synthesis of highly substituted imidazoles from N-propargylamines. This methodology allows for the introduction of various substituents on the imidazole ring through transition metal-catalyzed cascade reactions.[3]
General Experimental Protocol (from N-Propargylamines): [3]
-
Synthesize the required N-propargyl-2,3-dimethylbenzamidine starting material.
-
In a reaction vessel under an inert atmosphere, combine the N-propargyl-benzamidine (1.0 mmol), an aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in an anhydrous solvent like DMF.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC).
-
After cooling, perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain the desired substituted imidazole.
Biological Activities and Quantitative Data
While Medetomidine stands out as a well-characterized α2-adrenergic agonist, the broader class of 2,3-dimethylphenyl substituted imidazoles exhibits a range of other potential biological activities. However, a comprehensive screening of a wide array of analogues with this specific substitution pattern is not extensively documented in the public literature. The following table summarizes the available quantitative data for Medetomidine.
| Compound | Target | Activity | Value | Reference |
| Medetomidine | α2-Adrenergic Receptor | Agonist | - |
No specific IC50 or Ki values were found in the provided search results for Medetomidine, though its high affinity and selectivity for the α2-adrenoceptor are widely reported.
Several studies have reported the anticancer and antifungal activities of various substituted imidazoles, often with IC50 and Minimum Inhibitory Concentration (MIC) values in the micromolar range.[4][5][6][7] However, these studies have primarily focused on imidazoles with other substitution patterns. The exploration of the anticancer and antifungal potential of a diverse library of 2,3-dimethylphenyl substituted imidazoles represents a promising area for future research.
Signaling Pathways and Mechanisms of Action
The most well-elucidated signaling pathway for a 2,3-dimethylphenyl substituted imidazole is that of the α2-adrenergic agonists, such as Medetomidine.
α2-Adrenergic Receptor Signaling
Activation of α2-adrenergic receptors by an agonist like Medetomidine initiates a cascade of intracellular events primarily through the coupling to inhibitory G-proteins (Gi/o).[3][8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[3] The reduction in cAMP levels has widespread effects on cellular function, including the modulation of ion channel activity and the activity of protein kinase A (PKA). In the context of the central nervous system, this signaling cascade ultimately leads to a decrease in neuronal firing and the release of neurotransmitters like norepinephrine, producing sedative and analgesic effects.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New protocols to access imidazoles and their ring fused analogues: synthesis from N -propargylamines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25816F [pubs.rsc.org]
- 4. Design, synthesis, anticancer properties, and molecular docking of imidazolone derivatives with lipophilic moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biolmolchem.com [biolmolchem.com]
- 6. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol for the Synthesis of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole, also known as a vinyl impurity of the pharmaceutical agent Medetomidine, is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Its synthesis is crucial for use as a reference standard in impurity profiling and for exploring its potential biological activities. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound, based on established principles of imidazole and vinyl group synthesis. The proposed pathway involves a multi-step process commencing from a protected imidazole derivative.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step sequence. A plausible route, adapted from general synthetic methodologies for substituted imidazoles, involves the reaction of a protected 4-halo-imidazole with 2,3-dimethylbenzaldehyde, followed by the introduction of the methyl group and subsequent creation of the double bond.[3]
Logical Workflow of the Synthesis
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocol
Materials and Methods
-
Reagents: 1H-Imidazole, Trityl chloride, Triethylamine (Et3N), N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl4), Magnesium (Mg) turnings, Tetrahydrofuran (THF), 2,3-Dimethylbenzoyl chloride, Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), Trifluoroacetic acid (TFA), Dichloromethane (DCM), Diethyl ether, Saturated aqueous sodium bicarbonate, Saturated aqueous ammonium chloride, Brine, Anhydrous sodium sulfate, Silica gel for column chromatography.
-
Equipment: Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath, rotary evaporator, thin-layer chromatography (TLC) plates, UV lamp, glass column for chromatography.
Procedure
Step 1: Synthesis of 4-Bromo-1-trityl-1H-imidazole
-
Protection of Imidazole: To a solution of 1H-imidazole (1 eq.) in dry dichloromethane (DCM), add triethylamine (1.1 eq.). Cool the mixture in an ice bath and add a solution of trityl chloride (1.05 eq.) in DCM dropwise. Stir the reaction mixture at room temperature overnight. Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-trityl-1H-imidazole.
-
Bromination: Dissolve the 1-trityl-1H-imidazole (1 eq.) in carbon tetrachloride (CCl4). Add N-Bromosuccinimide (NBS) (1.05 eq.) in portions while stirring. Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC. After completion, cool the mixture to room temperature, filter off the succinimide, and wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 4-bromo-1-trityl-1H-imidazole.
Step 2: Synthesis of 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanone
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere, add magnesium turnings (1.5 eq.) and a crystal of iodine in dry THF. Add a solution of 4-bromo-1-trityl-1H-imidazole (1 eq.) in dry THF dropwise to initiate the reaction. Once the reaction starts, add the remaining solution and reflux for 2 hours to form the Grignard reagent.
-
Acylation: Cool the Grignard reagent to 0 °C and add a solution of 2,3-dimethylbenzoyl chloride (1.1 eq.) in dry THF dropwise. Allow the reaction to warm to room temperature and stir for 3 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: Synthesis of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1-trityl-1H-imidazole
-
Wittig Reagent Preparation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 eq.) in dry THF. Cool the suspension to 0 °C and add n-butyllithium (1.1 eq.) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 1-(2,3-dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanone (1 eq.) in dry THF dropwise. Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the protected product.
Step 4: Synthesis of this compound (Deprotection)
-
To a solution of 5-[1-(2,3-dimethylphenyl)ethenyl]-1-trityl-1H-imidazole (1 eq.) in DCM, add trifluoroacetic acid (TFA) (5 eq.) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours.
-
Neutralize the reaction mixture by the careful addition of saturated aqueous sodium bicarbonate.
-
Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography to obtain the final compound, this compound.
Quantitative Data (Hypothetical)
| Step | Product | Starting Material (mass) | Product (mass) | Yield (%) | Purity (by HPLC) |
| 1a | 1-Trityl-1H-imidazole | 5.0 g | 22.0 g | 95 | >98% |
| 1b | 4-Bromo-1-trityl-1H-imidazole | 22.0 g | 24.5 g | 88 | >97% |
| 2 | 1-(2,3-Dimethylphenyl)-1-(1-trityl-1H-imidazol-4-yl)ethanone | 24.5 g | 20.1 g | 75 | >95% |
| 3 | 5-[1-(2,3-Dimethylphenyl)ethenyl]-1-trityl-1H-imidazole | 20.1 g | 16.5 g | 82 | >95% |
| 4 | This compound | 16.5 g | 5.2 g | 78 | >99% |
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for aromatic protons of the dimethylphenyl group, imidazole ring protons, vinyl protons, and methyl protons.
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry (ESI-MS): Calculated m/z for C₁₃H₁₄N₂ [M+H]⁺.
-
Melting Point: Literature suggests a melting point of 142-144 °C.[1]
-
Appearance: Expected to be an off-white to pale brown solid.[1][]
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS).
-
n-Butyllithium is highly pyrophoric and must be handled with extreme caution under an inert atmosphere.
-
Trifluoroacetic acid is highly corrosive.
This protocol provides a comprehensive guide for the synthesis of this compound. The reaction conditions and purification methods may require optimization for best results.
References
Application Notes: Quantitative Analysis of Ganetespib in Human Plasma
Introduction
Ganetespib (formerly STA-9090) is a potent, small-molecule, second-generation inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins that are critical for tumor cell proliferation, survival, and metastasis. By inhibiting Hsp90, Ganetespib triggers the degradation of these oncoproteins, disrupting multiple signaling pathways simultaneously, making it a promising therapeutic agent in oncology.[1][2]
Accurate quantification of Ganetespib in biological matrices is crucial for pharmacokinetic (PK) studies, dose-escalation trials, and therapeutic drug monitoring (TDM) to ensure safety and efficacy. This document outlines a representative bioanalytical method for the determination of Ganetespib in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique widely regarded as the gold standard for its sensitivity and specificity.
The protocols and data presented are based on information from published preclinical and clinical studies, which confirm the use of a validated HPLC-MS/MS method for pharmacokinetic analyses.[1][3][4]
Mechanism of Action: Hsp90 Inhibition
Ganetespib exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. This competitive inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent ubiquitin-proteasomal degradation of Hsp90 client proteins. Key client proteins involved in oncogenesis include receptor tyrosine kinases (e.g., EGFR, HER2, MET), signaling intermediates (e.g., RAF, AKT), and cell cycle regulators. The simultaneous downregulation of these proteins disrupts critical cancer-driving pathways like the PI3K/Akt/mTOR and Raf/MEK/ERK pathways.
Quantitative Data Summary
Data from a Phase I clinical trial in patients with solid malignancies demonstrated that Ganetespib concentrations in plasma were determined using a validated HPLC-MS/MS method under Good Laboratory Practice (GLP) conditions.[1] The key performance characteristics of this method are summarized below.
| Parameter | Result | Source |
| Analyte | Ganetespib (STA-9090) | [1] |
| Matrix | Human Plasma | [1] |
| Method | HPLC-MS/MS | [1] |
| Calibration Range | 0.100 – 100 ng/mL | [1] |
| Linearity (r²) | 0.9897 to 0.9992 | [1] |
| Accuracy (Bias) | ≤ ± 3% (for back-calibrated standards) | [1] |
| Precision | ≤ ± 6.5% (for calibration standards) | [1] |
| Half-life (t½) in Plasma | ~6.5 hours | [4] |
Experimental Protocols
The following section details a representative protocol for the quantification of Ganetespib in human plasma. This protocol is a composite based on the available literature and standard practices for small molecule bioanalysis by LC-MS/MS.
Materials and Reagents
-
Ganetespib reference standard (≥98% purity)
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., Ganetespib-d4 (or a structurally similar analog if SIL-IS is unavailable)
-
Human plasma with K2-EDTA as anticoagulant
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ganetespib reference standard and the Internal Standard (IS) in an appropriate solvent (e.g., DMSO or Methanol) to obtain 1 mg/mL primary stock solutions.
-
Intermediate and Working Standard (WS) Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock with 50:50 (v/v) ACN:Water. From these, prepare spiking working solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS primary stock solution with 50:50 (v/v) ACN:Water to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of study samples, calibration standards, and quality control samples into labeled 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the IS working solution (50 ng/mL) to all tubes except for the blank matrix samples. Vortex briefly.
-
Add 150 µL of cold Acetonitrile (ACN) to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to autosampler vials containing inserts.
-
Inject 5 µL of the sample extract into the LC-MS/MS system.
LC-MS/MS Instrumental Conditions (Representative)
| Parameter | Condition |
| LC System | UPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C18 Reverse-Phase, e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.5 | |
| 3.6 | |
| 5.0 | |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte |
| Ganetespib | |
| Ganetespib-d4 (IS) | |
| Source Temp. | 500°C |
| IonSpray Voltage | +5500 V |
| Dwell Time | 100 ms |
Note: MS parameters such as Collision Energy (CE), Declustering Potential (DP), and Cone Voltage (CV) must be optimized for the specific instrument used by infusing a standard solution of Ganetespib.
Method Validation
The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:
-
Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences at the retention times of Ganetespib and the IS.
-
Linearity and Range: Analyze calibration curves on at least three separate days. The coefficient of determination (r²) should be >0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ must be determined with a signal-to-noise ratio >10 and with acceptable precision (≤20% CV) and accuracy (±20% of nominal).
-
Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations (LLOQ, QCL, QCM, QCH) in at least five replicates on three different days. Precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%Bias) should be within ±15% (±20% at LLOQ).
-
Matrix Effect and Recovery: Assessed to ensure that matrix components do not suppress or enhance ionization.
-
Stability: Stability of Ganetespib in plasma should be confirmed under various conditions: bench-top (room temp), freeze-thaw cycles, and long-term storage at -70°C.
Conclusion
The LC-MS/MS method outlined provides a robust and sensitive framework for the quantitative determination of Ganetespib in human plasma. The high selectivity of tandem mass spectrometry, coupled with a simple protein precipitation sample preparation, allows for high-throughput analysis suitable for supporting clinical pharmacokinetic studies. Proper validation is essential to ensure the reliability and accuracy of the data generated.
References
- 1. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Heat Shock Protein 90 Inhibitor Ganetespib as a Sensitizer to Hyperthermia-Based Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I and pharmacokinetic study of ganetespib (STA-9090) in advanced hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole (UAMC-3203) in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole, also known as UAMC-3203, is a potent and selective small molecule inhibitor of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1][2][3] This compound has demonstrated significant cytoprotective effects in various cellular and in vivo models of ferroptosis-mediated damage, making it a valuable tool for research in oncology, neurodegenerative diseases, and ischemia-reperfusion injury.[4][5][6] UAMC-3203 exhibits improved metabolic stability and in vivo efficacy compared to first-generation ferroptosis inhibitors like ferrostatin-1.[3][7]
These application notes provide detailed protocols for utilizing UAMC-3203 in common cell-based assays to investigate its mechanism of action and cytoprotective effects.
Mechanism of Action
UAMC-3203 functions as a radical-trapping antioxidant, effectively inhibiting the propagation of lipid peroxidation within cellular membranes.[5][8] Ferroptosis is initiated by the accumulation of lipid reactive oxygen species (ROS), often triggered by the inhibition of glutathione peroxidase 4 (GPX4) or the depletion of glutathione (GSH).[8] GPX4 is a key enzyme that neutralizes lipid hydroperoxides. By scavenging lipid radicals, UAMC-3203 breaks the chain reaction of lipid peroxidation, thereby preventing the execution of ferroptotic cell death.[5][8]
Data Presentation
Table 1: In Vitro Efficacy of UAMC-3203
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 | IMR-32 (Neuroblastoma) | Erastin-induced ferroptosis | 10 nM | [1][3] |
| IC50 | General | Ferroptosis Inhibition | 12 nM | [2] |
| Optimal Concentration | Human Corneal Epithelial (HCE) | In vitro wound healing | 10 nM | [4][7] |
| Cytotoxicity (3h exposure) | Human Corneal Epithelial (HCE) | Cell Viability (MTT) | Reduced to 75% at 10 µM | [9] |
| Cytotoxicity (3h exposure) | Human Corneal Epithelial (HCE) | Cell Viability (MTT) | Reduced to 39.2% at 50 µM | [9] |
Table 2: Metabolic Stability of UAMC-3203 vs. Ferrostatin-1
| System | UAMC-3203 | Ferrostatin-1 | Reference |
| Human Microsomes (t1/2) | 20.5 hours | 0.1 hours | [1][9] |
| Rat Microsomes (t1/2) | 16.5 hours | - | [1] |
| Murine Microsomes (t1/2) | 3.46 hours | - | [1] |
| Human Plasma (recovery at 6h) | 84% | 47% | [9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Assess Cytoprotection
This protocol determines the ability of UAMC-3203 to protect cells from ferroptosis-inducing agents like erastin.
Materials:
-
Cell line of interest (e.g., IMR-32, HT-1080)
-
Complete cell culture medium
-
96-well cell culture plates
-
UAMC-3203 stock solution (in DMSO)
-
Erastin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of UAMC-3203 and erastin in complete medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of medium containing various concentrations of UAMC-3203. It is recommended to pre-incubate with UAMC-3203 for 1 hour before adding the ferroptosis inducer.
-
Add the desired concentration of erastin to the wells. Include controls: untreated cells, cells treated with UAMC-3203 alone, and cells treated with erastin alone.
-
-
Incubation: Incubate the plate for 12-24 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lipid Peroxidation Assay using BODIPY™ 581/591 C11
This protocol measures the extent of lipid peroxidation, a key feature of ferroptosis, using the fluorescent probe BODIPY™ 581/591 C11 and flow cytometry.
Materials:
-
Treated cells (from a 6-well plate or similar)
-
BODIPY™ 581/591 C11 stock solution (in DMSO)
-
Serum-free medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with UAMC-3203 and/or a ferroptosis inducer as described in Protocol 1.
-
Probe Loading: After treatment, remove the medium and incubate the cells with 1-2 µM BODIPY™ 581/591 C11 in serum-free medium for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove the excess probe.
-
Cell Harvesting: Detach adherent cells using trypsin-EDTA, then neutralize and collect the cells by centrifugation.
-
Flow Cytometry: Resuspend the cell pellet in PBS and analyze immediately on a flow cytometer. The oxidized probe fluoresces green (detected in the FITC channel), while the reduced probe fluoresces red (detected in the PE-Texas Red channel). An increase in the green/red fluorescence ratio indicates increased lipid peroxidation.
Protocol 3: Western Blot for GPX4 Expression
This protocol assesses the expression levels of GPX4, a key regulator of ferroptosis, in response to treatment.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-GPX4 antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST and visualize the protein bands using an ECL detection system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 4: Cell Migration (Scratch) Assay
This protocol evaluates the effect of UAMC-3203 on cell migration, which can be relevant in contexts like wound healing.
Materials:
-
Cell line of interest
-
12-well or 24-well plates
-
Sterile 200 µL pipette tip
-
Complete cell culture medium
-
UAMC-3203 stock solution
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
Creating the Scratch: Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch down the center of the monolayer.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing the desired concentrations of UAMC-3203.
-
Imaging: Immediately capture images of the scratch at defined locations (T=0). Continue to capture images at the same locations at regular intervals (e.g., every 4-8 hours) for 24-48 hours.
-
Data Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Conclusion
UAMC-3203 is a powerful and stable inhibitor of ferroptosis, making it an invaluable tool for studying this cell death modality. The protocols outlined above provide a framework for investigating the cytoprotective and biological effects of UAMC-3203 in a variety of cell-based assays. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]
- 3. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 4. benchchem.com [benchchem.com]
- 5. abpbio.com [abpbio.com]
- 6. mdpi.com [mdpi.com]
- 7. Detection of Ferroptosis by BODIPY™ 581/591 C11 | Springer Nature Experiments [experiments.springernature.com]
- 8. med.virginia.edu [med.virginia.edu]
- 9. researchgate.net [researchgate.net]
Application of "Vinyl Medetomidine" as a research tool in pharmacology
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Note on "Vinyl Medetomidine": Initial searches for "Vinyl Medetomidine" indicate that this compound (CAS No. 1021949-47-2), also known as Medetomidine impurity B, is a known impurity and a precursor in the synthesis of Medetomidine. Currently, there is a lack of publicly available pharmacological data on "Vinyl Medetomidine" to profile it as a standalone research tool. Therefore, these application notes will focus on the well-characterized and widely used α2-adrenergic agonist, Medetomidine , providing the detailed information and protocols relevant to researchers in pharmacology.
Introduction
Medetomidine is a potent and highly selective α2-adrenergic receptor agonist widely utilized in veterinary medicine for its sedative, analgesic, and anxiolytic properties.[1] In the realm of pharmacological research, Medetomidine serves as an invaluable tool for investigating the physiological and pathological roles of the α2-adrenoceptor system. Its high affinity and selectivity for α2-receptors over α1-receptors make it a more precise tool than less selective agonists like clonidine and xylazine.[2][3]
This document provides detailed application notes and experimental protocols for the use of Medetomidine as a research tool, with a focus on its pharmacological characterization and application in both in vitro and in vivo models.
Pharmacological Profile
Mechanism of Action: Medetomidine is a full agonist at α2-adrenergic receptors.[2] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, couple to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] The activation of α2-receptors by Medetomidine in the central nervous system, particularly in the locus coeruleus, inhibits the release of norepinephrine, leading to sedation and analgesia.[4] Peripherally, its action on α2-receptors on vascular smooth muscle can cause vasoconstriction.[5]
Pharmacological Effects:
-
Sedation and Hypnosis: Dose-dependent sedation and, at higher doses, hypnosis.[2]
-
Analgesia: Significant analgesic effects, particularly for visceral pain.[3]
-
Anxiolysis: Reduction of anxiety and stress responses.
-
Cardiovascular Effects: Initial hypertension due to peripheral vasoconstriction, followed by a more prolonged period of hypotension and bradycardia due to central sympatholytic effects.[6]
-
Muscle Relaxation: Centrally mediated muscle relaxation.[3]
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters of Medetomidine, providing a basis for experimental design and data interpretation.
| Parameter | Value | Species/System | Reference(s) |
| α2/α1 Selectivity Ratio | 1620:1 | Rat Brain Membranes | [2][3] |
| Binding Affinity (Ki) | |||
| α2-Adrenoceptors (general) | 1.08 nM | Rat Brain Membranes ([3H]clonidine displacement) | [7] |
| α1-Adrenoceptors | 1750 nM | Rat Brain Membranes ([3H]prazosin displacement) | [7] |
| Parameter | Value | Assay/Model | Reference(s) |
| Functional Potency (pD2) | 9.0 | Mouse Vas Deferens (inhibition of twitch response) | [7] |
pD2 is the negative logarithm of the EC50 value. An EC50 can be calculated as 10^(-pD2) M.
Experimental Protocols
In Vitro Assays
This protocol is designed to determine the binding affinity (Ki) of Medetomidine for α2-adrenergic receptors.
Materials:
-
Cell membranes expressing the α2-adrenoceptor subtype of interest (e.g., from transfected cell lines like CHO or HEK293).
-
Radioligand (e.g., [3H]RX821002 or [3H]clonidine).
-
Medetomidine hydrochloride.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice. Dilute the membranes in assay buffer to a concentration that provides adequate signal-to-noise ratio (to be optimized for each receptor subtype and radioligand).
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM phentolamine) for non-specific binding.
-
50 µL of serially diluted Medetomidine (typically from 10 µM to 0.1 nM).
-
50 µL of radioligand at a fixed concentration (typically at or below its Kd value).
-
50 µL of the diluted membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Medetomidine concentration.
-
Determine the IC50 value (the concentration of Medetomidine that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the ability of Medetomidine to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels.
Materials:
-
CHO or HEK293 cells stably expressing the α2-adrenoceptor subtype of interest.
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS).
-
Forskolin (an adenylyl cyclase activator).
-
Medetomidine hydrochloride.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
384-well white opaque microplates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the cells into a 384-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of Medetomidine in assay buffer.
-
Assay Protocol:
-
Remove the culture medium from the wells.
-
Add the diluted Medetomidine solutions to the wells and incubate for 15-30 minutes at room temperature.
-
Add a fixed concentration of forskolin to all wells (except for basal controls) to stimulate cAMP production. The concentration of forskolin should be optimized to produce a submaximal response.
-
Incubate for a further 15-30 minutes at room temperature.
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the Medetomidine concentration.
-
Determine the EC50 value (the concentration of Medetomidine that produces 50% of its maximal inhibitory effect) using non-linear regression analysis.
-
In Vivo Protocols
Medetomidine is commonly used for sedation and as a pre-anesthetic agent in rats for various research procedures.
Materials:
-
Medetomidine hydrochloride solution (e.g., 1 mg/mL).
-
Sterile saline for dilution.
-
Syringes and needles for administration (intraperitoneal - IP, subcutaneous - SC, or intramuscular - IM).
-
Heating pad to prevent hypothermia.
-
(Optional) Reversal agent: Atipamezole hydrochloride.
Protocol for Sedation:
-
Dosage: 0.1 - 0.5 mg/kg, IP or SC. The specific dose will depend on the required depth and duration of sedation.
-
Procedure:
-
Weigh the rat accurately to calculate the correct dose.
-
Dilute the Medetomidine solution in sterile saline to an appropriate volume for injection (e.g., 0.1-0.5 mL).
-
Administer the injection via the chosen route.
-
Place the rat in a warm, quiet environment and monitor for the onset of sedation (typically within 5-15 minutes).
-
Assess the depth of sedation by checking for the loss of the righting reflex and response to mild stimuli (e.g., toe pinch).
-
Protocol for Surgical Anesthesia (in combination with Ketamine):
-
Dosage:
-
Medetomidine: 0.5 mg/kg, IP.
-
Ketamine: 75 mg/kg, IP.
-
-
Procedure:
-
The two drugs can be mixed in the same syringe immediately before administration.
-
Follow the administration and monitoring steps as for sedation. This combination typically provides surgical anesthesia for 20-30 minutes.
-
Apply ophthalmic ointment to prevent corneal drying.
-
Monitor vital signs (respiratory rate, heart rate) throughout the procedure.
-
-
Reversal: Atipamezole (1-2.5 mg/kg, IP or SC) can be administered to reverse the effects of Medetomidine and shorten the recovery time.
Medetomidine is a licensed veterinary sedative for dogs.
Materials:
-
Medetomidine hydrochloride solution (e.g., 1 mg/mL).
-
Syringes and needles for IM or intravenous (IV) administration.
Protocol for Sedation:
-
Dosage:
-
Procedure:
-
Accurately weigh the dog to determine the correct dosage.
-
Administer the injection. Onset of sedation is typically within 10-15 minutes for IM and 1-2 minutes for IV administration.
-
Monitor the dog in a quiet and calm environment.
-
-
Reversal: Atipamezole is the specific antagonist for reversing the effects of Medetomidine in dogs.
Visualizations
Signaling Pathway of Medetomidine at α2-Adrenergic Receptors
Caption: Signaling pathway of Medetomidine at α2-adrenergic receptors.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship of Medetomidine's Pharmacological Effects
Caption: Logical relationship of Medetomidine's pharmacological effects.
Conclusion
Medetomidine is a powerful and selective research tool for the investigation of the α2-adrenergic system. Its well-defined mechanism of action and potent sedative and analgesic effects make it suitable for a wide range of pharmacological studies. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize Medetomidine in their experimental designs. As with any potent pharmacological agent, careful dose selection, appropriate animal monitoring, and adherence to ethical guidelines are paramount for successful and reproducible research.
References
- 1. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric Determination of Medetomidine in Street Drug Samples (August 2024-February 2025) and Implications for Immunoassay Test Strip Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 4. VASG Alpha-2 Agonists [vasg.org]
- 5. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Imidazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting high-throughput screening (HTS) assays on imidazole-based compound libraries. Imidazole and its derivatives are a vital class of heterocyclic compounds in medicinal chemistry, known to interact with a diverse range of biological targets, making them a cornerstone in the search for novel therapeutics.[1] This document outlines key biochemical and cell-based screening methodologies, data presentation standards, and visual workflows to guide researchers in identifying and characterizing promising lead compounds.
Introduction to Imidazole Compounds in Drug Discovery
The imidazole ring is a five-membered heterocyclic aromatic ring containing two nitrogen atoms. This structure is a common scaffold in numerous FDA-approved drugs and natural products, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The versatility of the imidazole core allows for extensive chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to engage with a variety of enzymes and receptors. High-throughput screening provides an efficient means to rapidly evaluate large libraries of these compounds to identify initial hits for further development.[1]
Biochemical Assays for Imidazole-Based Compounds
Biochemical assays are fundamental in HTS campaigns to identify compounds that directly interact with a purified biological target, such as an enzyme or receptor. These assays are typically performed in a cell-free system, offering a direct measure of a compound's effect on the target's activity.
Kinase Inhibition Assays
Protein kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. Imidazole-based compounds have shown significant potential as kinase inhibitors. A common HTS approach for kinase inhibitors is the use of fluorescence-based assays that detect either the consumption of ATP or the formation of ADP.
This protocol describes a competitive binding assay to screen for kinase inhibitors.
Principle: A fluorescently labeled peptide substrate is phosphorylated by the target kinase. A phospho-specific antibody binds to the phosphorylated peptide, creating a large molecular complex that rotates slowly, resulting in a high fluorescence polarization signal. Inhibitors of the kinase will prevent peptide phosphorylation, leading to less antibody binding and a low FP signal.
Materials:
-
Target Kinase (e.g., recombinant human MAP Kinase)
-
Fluorescently Labeled Peptide Substrate
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test Imidazole Compounds (dissolved in DMSO)
-
Positive Control (e.g., Staurosporine)
-
Negative Control (DMSO)
-
Stop/Detection Solution (containing a phospho-specific antibody and EDTA)
-
384-well, low-volume, black microplates
-
Plate reader capable of fluorescence polarization detection
Procedure:
-
Compound Plating: Using an acoustic liquid handler, dispense 20-100 nL of test compounds, positive controls, and negative controls into the wells of a 384-well plate.
-
Kinase/Substrate Addition: Add 5 µL of a 2X solution of the target kinase and fluorescent peptide substrate in Kinase Assay Buffer to each well.
-
Compound-Kinase Incubation: Incubate the plate for 15 minutes at room temperature to allow for the binding of compounds to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a 2X ATP solution in Kinase Assay Buffer to each well.
-
Reaction Incubation: Incubate the reaction mixture for 60 minutes at 30°C.
-
Reaction Termination and Detection: Add 10 µL of the Stop/Detection Solution to each well to stop the reaction and allow for antibody binding.
-
Final Incubation: Incubate for 60 minutes at room temperature for the antibody-peptide binding to reach equilibrium.
-
Data Acquisition: Measure the fluorescence polarization using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.
Data Presentation: Kinase Inhibition HTS Data
| Compound ID | Primary Screen Inhibition (%) at 10 µM | IC₅₀ (µM) | Z'-factor | Target Kinase |
| ABM-001 | 85 | 1.2 | 0.78 | Kinase A |
| ABM-002 | 45 | > 50 | 0.75 | Kinase A |
| ABM-003 | 92 | 0.8 | 0.81 | Kinase B |
| Staurosporine (Control) | 98 | 0.05 | 0.85 | Kinase A & B |
Table based on hypothetical data presented in a similar context.[1]
Carbonic Anhydrase Inhibition Assay
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are established drug targets for various conditions, and imidazole-containing compounds have been investigated as CA inhibitors.
Principle: This assay measures the inhibition of the CA-catalyzed hydration of CO₂. The reaction is monitored using a pH indicator, and the rate of pH change is proportional to the enzyme activity.
Materials:
-
Purified human Carbonic Anhydrase isozyme (e.g., hCA I, II, IX, or XII)
-
Test Imidazole Compounds (in DMSO)
-
Buffer (e.g., Tris-HCl)
-
CO₂-saturated water
-
pH indicator solution
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Pre-incubate the CA enzyme with the test compound for a specified time to allow for binding.
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time.
-
Data Analysis: Calculate the initial reaction rates and determine the inhibitory activity of the compounds. IC₅₀ or Kᵢ values are then calculated from dose-response curves.
Data Presentation: Carbonic Anhydrase Inhibition Data
| Compound ID | hCA I Kᵢ (nM) | hCA II Kᵢ (nM) | hCA IX Kᵢ (nM) | hCA XII Kᵢ (nM) |
| Imidazole-1 | 316.7 ± 9.6 | 412.5 ± 115.4 | 10.1 | 47 |
| Imidazole-2 | 450.2 ± 25.1 | 520.8 ± 98.2 | 19.4 | 45 |
| Imidazole-3 | 533.1 ± 187.8 | 624.6 ± 168.2 | 19.8 | 20 |
| Acetazolamide (Control) | 278.8 ± 44.3 | 293.4 ± 46.4 | - | - |
Data compiled from representative studies on pyrazoline and imidazole-based CA inhibitors.[2][3]
Cell-Based Assays for Imidazole-Based Compounds
Cell-based assays are crucial for evaluating the activity of compounds in a more biologically relevant context. These assays can provide insights into a compound's cell permeability, cytotoxicity, and its effect on intracellular signaling pathways.
MAPK/ERK Signaling Pathway Reporter Gene Assay
The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is common in cancer, making it an important therapeutic target.
Principle: This assay utilizes a cell line stably expressing a luciferase reporter gene under the control of a Serum Response Element (SRE). Activation of the MAPK/ERK pathway leads to the activation of transcription factors that bind to the SRE, driving the expression of luciferase. Inhibitors of the pathway will reduce luciferase expression.[4]
Materials:
-
HEK293 cell line stably expressing an SRE-luciferase reporter
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Assay medium (low serum)
-
Test Imidazole Compounds (in DMSO)
-
Pathway Activator (e.g., Epidermal Growth Factor - EGF, or Phorbol 12-myristate 13-acetate - PMA)[5]
-
Pathway Inhibitor Control (e.g., U0126)
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
384-well, white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the SRE-luciferase HEK293 cells into 384-well plates at an optimized density and incubate overnight.
-
Compound Addition: The next day, replace the medium with assay medium containing serial dilutions of the test compounds or controls.
-
Incubation: Incubate the cells with the compounds for a predetermined time (e.g., 1 hour).
-
Pathway Stimulation: Add the pathway activator (e.g., EGF) to all wells except for the unstimulated controls.
-
Incubation: Incubate for an additional period (e.g., 6 hours) to allow for reporter gene expression.[4]
-
Lysis and Luminescence Reading: Add the luciferase assay reagent to lyse the cells and initiate the luminescent reaction. Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to controls and calculate the percent inhibition of pathway activation.
Cytotoxicity Assay
It is essential to assess the cytotoxicity of hit compounds to distinguish between specific pathway inhibition and general cell death.
Principle: The amount of ATP in a cell population is directly proportional to the number of viable cells. This assay uses a reagent that lyses the cells and provides the necessary components for a luciferase-based reaction that generates a luminescent signal proportional to the ATP concentration.
Materials:
-
Human cancer cell line (e.g., NUGC-3 gastric cancer cells)
-
Cell culture medium
-
Test Imidazole Compounds (in DMSO)
-
Positive Control for cytotoxicity (e.g., a known cytotoxic agent)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
384-well, white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into 384-well plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds to the cells.
-
Incubation: Incubate for a specified period (e.g., 48 or 72 hours).
-
Assay Reagent Addition: Add the cell viability reagent to each well.
-
Incubation: Incubate for a short period to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence.
-
Data Analysis: Calculate the percent cell viability relative to untreated controls and determine the IC₅₀ for cytotoxicity.
Data Presentation: Cytotoxicity of Imidazole Derivatives in NUGC-3 Cells
| Compound ID | R Group Modification | Cytotoxic IC₅₀ (µM) |
| 21a | Phenyl | 0.84 |
| 21b | 4-Fluorophenyl | 0.05 |
| 21c | 3-Methyl-2-thiophenyl | 0.91 |
| 21d | 4-Quinolyl | >10 |
| 21m | 3-Pyridyl (imidazole) & 4-Fluorophenyl (arylidene) | 0.06 |
Data adapted from a study on 2-amino-1-arylidenaminoimidazoles.[6]
Visualizing Workflows and Pathways
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. promega.com [promega.com]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 5-Ethenyl-1H-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole and its derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The 5-ethenyl-1H-imidazole scaffold offers a unique structural motif for the development of novel therapeutic agents. These application notes provide a comprehensive framework for the initial in vitro evaluation of a library of 5-ethenyl-1H-imidazole derivatives, outlining a tiered experimental approach to characterize their cytotoxic, anti-inflammatory, and potential mechanistic profiles.
This document provides detailed protocols for a series of validated in vitro assays, guidance on data presentation, and visual representations of experimental workflows and relevant signaling pathways to facilitate the efficient screening and identification of lead compounds for further development.
Tiered In Vitro Screening Cascade
A logical, tiered approach is recommended to efficiently screen the 5-ethenyl-1H-imidazole derivatives. This strategy begins with broad cytotoxicity screening to determine the safe concentration range for subsequent, more specific biological assays.
Caption: Tiered screening workflow for 5-ethenyl-1H-imidazole derivatives.
Experimental Protocols
Protocol 1: General Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[4] Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[4]
Materials:
-
Human cancer cell line (e.g., HeLa, A549) or a relevant non-cancerous cell line (e.g., human fibroblasts).[5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
5-ethenyl-1H-imidazole derivatives (stock solutions in DMSO).
-
MTT solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or plasma membrane damage.[6][7] The released LDH activity is measured in a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt to a colored formazan product.[6][7]
Materials:
-
Cells and compounds as described in Protocol 1.
-
Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH Release: Vehicle-treated cells.
-
Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.
-
Medium Background: Culture medium without cells.
-
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (from the kit) to each well containing the supernatant.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] * 100
Protocol 3: Anti-Inflammatory Activity (COX-1/COX-2 Inhibition Assay)
Principle: Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[8] This assay measures the ability of the test compounds to inhibit the activity of purified COX-1 and COX-2 enzymes.[8][9]
Materials:
-
Commercial COX inhibitor screening assay kit (e.g., colorimetric or fluorometric).
-
Purified human or ovine COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme cofactor.
-
5-ethenyl-1H-imidazole derivatives.
-
Known COX inhibitors as positive controls (e.g., Celecoxib for COX-2, SC-560 for COX-1).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the imidazole derivatives.
-
Assay Setup: In a 96-well plate, add the assay buffer, heme, and either the test compound, positive control, or vehicle control.
-
Enzyme Addition: Add the purified COX-1 or COX-2 enzyme to the appropriate wells.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate according to the kit manufacturer's instructions (typically 5-10 minutes at 37°C).
-
Detection: Add the detection reagent (e.g., a chromogen that reacts with the prostaglandin product) and measure the absorbance or fluorescence.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Protocol 4: Kinase Inhibition Assay
Principle: Many imidazole derivatives are known to be kinase inhibitors.[10][11] This assay measures the ability of the compounds to inhibit the activity of a specific protein kinase. The assay typically measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Purified protein kinase of interest (e.g., a member of the MAPK family like p38 or JNK).[12]
-
Specific peptide substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).[13]
-
5-ethenyl-1H-imidazole derivatives.
-
Known kinase inhibitor as a positive control.
-
White, opaque 96- or 384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Kinase Reaction: In the wells of the plate, add the diluted test compound or vehicle control. Add the kinase and substrate solution.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. It is recommended to use an ATP concentration close to the Km value for the specific kinase to obtain comparable IC₅₀ values.[10]
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's protocol. This typically involves a two-step addition of reagents followed by luminescence reading.[13]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value by plotting inhibition versus compound concentration.
Data Presentation
Quantitative data from the primary screening assays should be summarized in tables to allow for clear comparison of the activity and selectivity of the 5-ethenyl-1H-imidazole derivatives.
Table 1: Cytotoxicity of 5-Ethenyl-1H-Imidazole Derivatives
| Compound ID | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Derivative 1 | HeLa | 48 | > 100 |
| Derivative 2 | HeLa | 48 | 25.3 |
| Derivative 3 | A549 | 48 | 78.1 |
| ... | ... | ... | ... |
Table 2: Anti-Inflammatory and Kinase Inhibitory Activity
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Kinase X IC₅₀ (µM) |
| Derivative 1 | 50.2 | 5.1 | 9.8 | 1.2 |
| Derivative 2 | > 100 | > 100 | N/A | 85.6 |
| Derivative 3 | 15.8 | 12.5 | 1.3 | 0.9 |
| ... | ... | ... | ... | ... |
Mechanism of Action: Relevant Signaling Pathways
For compounds demonstrating significant activity in primary screens, further investigation into their mechanism of action is warranted. Imidazole derivatives often modulate key inflammatory and cell proliferation signaling pathways such as the NF-κB and MAPK pathways.[14][15][16]
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of immune and inflammatory responses.[17][18] In its inactive state, NF-κB dimers are sequestered in the cytoplasm by IκB proteins. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes.[18]
Caption: Hypothetical inhibition of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another key cascade involved in cellular responses to external stimuli, regulating processes like proliferation, differentiation, and apoptosis.[14][15] It typically involves a three-tiered kinase module (MAP3K -> MAP2K -> MAPK) that, once activated, can phosphorylate various downstream targets, including transcription factors.[14]
Caption: Overview of a generalized MAPK signaling cascade.
References
- 1. scialert.net [scialert.net]
- 2. jchemrev.com [jchemrev.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Methods for analyzing MAPK cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. assaygenie.com [assaygenie.com]
- 15. raybiotech.com [raybiotech.com]
- 16. assaygenie.com [assaygenie.com]
- 17. commerce.bio-rad.com [commerce.bio-rad.com]
- 18. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the purification of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole, a known impurity of the pharmaceutical agent Dexmedetomidine.[1][2] Ensuring the purity of active pharmaceutical ingredients (APIs) and their related compounds is critical for safety, efficacy, and regulatory compliance.[3][4] This guide outlines two primary purification techniques: preparative High-Performance Liquid Chromatography (HPLC) and recrystallization. Detailed methodologies, data presentation, and visual workflows are provided to assist researchers in obtaining this compound at high purity.
Introduction to this compound
This compound (CAS No. 1021949-47-2) is a heterocyclic organic compound often identified as "Dexmedetomidine Related Compound B" or "Medetomidine Vinyl Impurity".[2] As an impurity, its isolation and purification are essential for use as an analytical standard in quality control, stability studies, and toxicological assessments of Dexmedetomidine. The compound has a molecular weight of 198.26 g/mol and is described as an off-white to pale brown solid with a melting point of 142-144°C.[1][2] It is slightly soluble in methanol and DMSO.[1]
Overall Purification Strategy
The purification of the target compound from a crude synthetic mixture typically involves a primary purification step to isolate the compound from major impurities, followed by a potential secondary polishing step if higher purity is required. The purity of all fractions is monitored by analytical HPLC.
Caption: General purification workflow for this compound.
Method A: Preparative HPLC Purification
Preparative HPLC is a powerful technique for isolating pure compounds from complex mixtures and is widely used for purifying pharmaceutical impurities.[5][6][7] This method leverages the principles of chromatography to separate compounds based on their differential partitioning between a stationary phase and a mobile phase.[3]
Experimental Protocol: Reversed-Phase HPLC
This protocol is designed for the purification of milligram to gram quantities of the target compound.
-
Instrumentation and Materials:
-
Preparative HPLC system with a gradient pump, autosampler/manual injector, and a UV-Vis or Diode Array Detector (DAD).
-
Fraction collector.
-
Stationary Phase: C18 silica column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: Methanol or DMSO.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of the sample solvent to create a concentrated solution (e.g., 50 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Flow Rate: 20.0 mL/min.
-
Detection Wavelength: 210 nm or 254 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 1-5 mL (dependent on concentration and column loading capacity).
-
Gradient Elution:
-
| Time (min) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
-
Fraction Collection and Post-Processing:
-
Monitor the chromatogram in real-time.
-
Collect the fractions corresponding to the main peak of the target compound.
-
Combine the pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid.
-
Determine the final weight and calculate the yield.
-
Data Presentation: Preparative HPLC
The following table summarizes the expected outcome of the preparative HPLC purification.
| Parameter | Value / Result |
| Crude Material Purity | ~85% (by analytical HPLC area %) |
| Column Dimensions | 250 x 21.2 mm, 5 µm |
| Load per Injection | ~150 mg |
| Expected Retention Time | 15-18 minutes (highly method-dependent) |
| Purity of Pooled Fractions | >99.0% (by analytical HPLC area %) |
| Recovery Yield | 75-85% |
Preparative HPLC Workflow Diagram
Caption: Detailed workflow for preparative HPLC purification.
Method B: Recrystallization
Recrystallization is a classic purification technique for solid compounds based on differences in solubility. The ideal solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while impurities remain soluble or insoluble at all temperatures.
Experimental Protocol: Solvent/Anti-Solvent Recrystallization
Given the compound's aromatic nature and polar imidazole group, a solvent system of ethyl acetate (solvent) and heptane (anti-solvent) is a promising choice.
-
Instrumentation and Materials:
-
Erlenmeyer flask.
-
Hot plate with magnetic stirring.
-
Condenser.
-
Buchner funnel and filter flask.
-
Filter paper.
-
Solvents: Ethyl Acetate (reagent grade), n-Heptane (reagent grade).
-
-
Solvent Screening (Optional but Recommended):
-
Test the solubility of a small amount of crude material in various solvents (e.g., acetone, ethyl acetate, methanol, toluene) at room and elevated temperatures to find the optimal solvent or solvent pair.
-
-
Recrystallization Procedure:
-
Place the crude compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethyl acetate (e.g., start with 5-10 mL) while stirring and heating to dissolve the solid completely. Add more solvent in small portions if needed to achieve full dissolution.
-
Once fully dissolved, slowly add n-heptane dropwise to the hot solution until a slight, persistent cloudiness (turbidity) is observed.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
-
Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold heptane to remove any residual soluble impurities.
-
Dry the purified crystals under vacuum at 40-50°C to a constant weight.
-
Determine the final weight and calculate the yield.
-
Data Presentation: Recrystallization
| Parameter | Value / Result |
| Crude Material Purity | ~85% (by analytical HPLC area %) |
| Solvent System | Ethyl Acetate / n-Heptane |
| Approx. Solvent Ratio | 1 : 2 (v/v) (highly compound-dependent) |
| Purity of Crystals | >98.5% (by analytical HPLC area %) |
| Recovery Yield | 65-80% |
Recrystallization Workflow Diagram
Caption: Step-by-step workflow for purification by recrystallization.
Purity Assessment Protocol
To verify the purity of the final product, a standardized analytical HPLC method should be used.
-
Instrumentation: Analytical HPLC or UPLC system with a DAD detector.[5]
-
Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient: 10% to 90% B over 15 minutes.
-
Detection: 210 nm.
-
Sample Concentration: ~0.5 mg/mL in methanol.
Purity Comparison Data
| Sample | Purity by HPLC Area % | Appearance |
| Crude Material | ~85% | Pale Brown Solid |
| After Recrystallization | >98.5% | Off-White Crystalline Solid |
| After Preparative HPLC | >99.0% | White Solid |
Summary
Both preparative HPLC and recrystallization are effective methods for purifying this compound. Preparative HPLC generally offers higher resolution and can achieve superior purity, making it ideal for preparing analytical reference standards.[8] Recrystallization is a more cost-effective and scalable method suitable for bulk purification, though it may be less effective at removing closely related impurities. The choice of method depends on the initial purity of the crude material, the required final purity, and the available equipment and scale.
References
- 1. 5-[1-(2,3-DiMethylphenyl)ethenyl]iMidazole CAS#: 1021949-47-2 [m.chemicalbook.com]
- 2. 5-[1-(2,3-DiMethylphenyl)ethenyl]iMidazole | 1021949-47-2 [chemicalbook.com]
- 3. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. emerypharma.com [emerypharma.com]
- 6. warwick.ac.uk [warwick.ac.uk]
- 7. agilent.com [agilent.com]
- 8. pharmoutsourcing.com [pharmoutsourcing.com]
Application Notes and Protocols: Electrochemical Synthesis of Imidazole Derivatives from Vinyl Azides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the electrochemical synthesis of imidazole derivatives from vinyl azides. This method offers a metal-free and oxidant-free approach to synthesizing a wide range of substituted imidazoles, which are significant scaffolds in pharmaceuticals and material science.
Introduction
The electrochemical synthesis of imidazoles from vinyl azides and benzyl amines presents a novel and efficient method for constructing 1,2,4-trisubstituted imidazoles.[1][2] This technique avoids the use of stoichiometric chemical reagents or heavy metal catalysts, aligning with the principles of green chemistry.[1] The reaction proceeds under constant current conditions in an undivided cell, making it a practical and accessible method for organic synthesis laboratories.[1][3]
The versatility of vinyl azides as precursors in the synthesis of nitrogen-containing heterocycles is well-established.[4][5][6][7] They can act as nucleophiles, electrophiles, 1,3-dipoles, or radical acceptors.[1] In this electrochemical process, the vinyl azide undergoes a transformation to a 2H-azirine intermediate, which then reacts with a benzyl amine and an imine (generated from the benzyl amine) to form the imidazole ring after cyclization and aromatization.[1][2]
Reaction Mechanism
The proposed reaction mechanism involves several key steps that are initiated electrochemically.[1][2][3]
-
Generation of Electrophilic Iodine Species: The process begins with the anodic oxidation of iodide ions (I⁻) to generate molecular iodine (I₂).[1]
-
Imine Formation: The generated iodine species oxidize the benzyl amine to form an imine.[1]
-
2H-Azirine Formation: Concurrently, the vinyl azide undergoes thermal decomposition to form a 2H-azirine intermediate.[1][3]
-
Nucleophilic Attack and Cyclization: The 2H-azirine reacts with the benzyl amine and the in situ generated imine.[1]
-
Aromatization: The resulting intermediate undergoes cyclization and subsequent aromatization to yield the final 1,2,4-trisubstituted imidazole product.[1][2]
Caption: Proposed reaction mechanism for the electrochemical synthesis of imidazoles.
Experimental Workflow
The general experimental workflow is straightforward and can be carried out using standard laboratory equipment.
Caption: General experimental workflow for imidazole synthesis.
Quantitative Data Summary
The following tables summarize the reaction scope and yields for the synthesis of various imidazole derivatives.
Table 1: Scope of Vinyl Azides in Imidazole Synthesis [1]
| Entry | Vinyl Azide (R¹) | Product | Yield (%) |
| 1 | Phenyl | 1-Benzyl-2,4-diphenyl-1H-imidazole | 61 |
| 2 | 4-Methylphenyl | 1-Benzyl-2-phenyl-4-(p-tolyl)-1H-imidazole | 58 |
| 3 | 4-Methoxyphenyl | 1-Benzyl-4-(4-methoxyphenyl)-2-phenyl-1H-imidazole | 55 |
| 4 | 4-Chlorophenyl | 1-Benzyl-4-(4-chlorophenyl)-2-phenyl-1H-imidazole | 64 |
| 5 | 4-Bromophenyl | 1-Benzyl-4-(4-bromophenyl)-2-phenyl-1H-imidazole | 62 |
| 6 | 3-Bromophenyl | 1-Benzyl-4-(3-bromophenyl)-2-phenyl-1H-imidazole | 53 |
| 7 | 2-Chlorophenyl | 1-Benzyl-4-(2-chlorophenyl)-2-phenyl-1H-imidazole | 41 |
| 8 | Naphthalen-2-yl | 1-Benzyl-4-(naphthalen-2-yl)-2-phenyl-1H-imidazole | 59 |
Table 2: Scope of Benzyl Amines in Imidazole Synthesis [1]
| Entry | Benzyl Amine (R²) | Product | Yield (%) |
| 1 | Benzylamine | 1-Benzyl-2,4-diphenyl-1H-imidazole | 61 |
| 2 | 4-Methylbenzylamine | 1-(4-Methylbenzyl)-2,4-diphenyl-1H-imidazole | 56 |
| 3 | 4-Methoxybenzylamine | 1-(4-Methoxybenzyl)-2,4-diphenyl-1H-imidazole | 48 |
| 4 | 4-Chlorobenzylamine | 1-(4-Chlorobenzyl)-2,4-diphenyl-1H-imidazole | 51 |
| 5 | 4-Bromobenzylamine | 1-(4-Bromobenzyl)-2,4-diphenyl-1H-imidazole | 45 |
| 6 | 3-Methoxybenzylamine | 1-(3-Methoxybenzyl)-2,4-diphenyl-1H-imidazole | 52 |
| 7 | 2-Chlorobenzylamine | 1-(2-Chlorobenzyl)-2,4-diphenyl-1H-imidazole | 30 |
Experimental Protocols
General Procedure for the Electrochemical Synthesis of 1,2,4-Trisubstituted Imidazoles [1]
Materials and Equipment:
-
Undivided electrochemical cell
-
Glassy carbon anode (e.g., 3 cm²)
-
Platinum plate cathode (e.g., 3 cm²)
-
DC regulated power supply
-
Magnetic stirrer and stir bar
-
Vinyl azide (1.0 mmol, 1.0 eq.)
-
Benzyl amine (2.0 mmol, 2.0 eq.)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (2.0 mmol, 2.0 eq.)
-
Potassium iodide (KI) (1.0 mmol, 1.0 eq.)
-
N,N-Dimethylformamide (DMF) (10 mL)
-
Standard laboratory glassware for work-up and purification
-
Solvents for extraction and column chromatography (e.g., ethyl acetate, petroleum ether)
Protocol:
-
Cell Assembly: Equip an undivided cell with a glassy carbon anode and a platinum plate cathode.
-
Reagent Preparation: In the cell, dissolve the vinyl azide (1.0 mmol), benzyl amine (2.0 mmol), p-TsOH·H₂O (380.0 mg, 2.0 mmol), and KI (166.0 mg, 1.0 mmol) in DMF (10 mL).
-
Electrolysis:
-
Connect the electrodes to a DC regulated power supply.
-
Stir the solution at room temperature.
-
Conduct the electrolysis at a constant current of 20 mA for approximately 4 hours (until the vinyl azide is consumed, as monitored by TLC).
-
-
Reaction Work-up:
-
After the electrolysis is complete, pour the reaction mixture into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether/ethyl acetate).
-
-
Characterization:
-
Characterize the purified imidazole derivative using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, for 1-benzyl-2,4-diphenyl-1H-imidazole, the expected mass for [M + H]⁺ is 311.1543, and this can be confirmed by HRMS (ESI-TOF).[1]
-
Conclusion
The electrochemical synthesis of imidazole derivatives from vinyl azides offers a valuable and sustainable alternative to traditional synthetic methods. The mild reaction conditions, broad substrate scope, and avoidance of harsh reagents make it an attractive approach for applications in medicinal chemistry and materials science. The provided protocols and data serve as a comprehensive guide for researchers looking to implement this methodology in their own laboratories.
References
- 1. Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines [mdpi.com]
- 2. Electrochemically Induced Synthesis of Imidazoles from Vinyl Azides and Benzyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Reactivities of vinyl azides and their recent applications in nitrogen heterocycle synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Vinyl azides in organic synthesis: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06726A [pubs.rsc.org]
Application Notes: A Facile and Efficient Catalyst-Free Synthesis of 2,4-Disubstituted-1H-Imidazoles
Introduction
Imidazole scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in numerous natural products and pharmacologically active compounds.[1][2][3] Specifically, 2,4-disubstituted imidazoles represent a key structural motif with a wide range of biological activities, including antiplasmodial, antitumor, and antifungal properties.[1][2] The development of efficient and environmentally benign synthetic methods to access these valuable compounds is a continuous pursuit in organic synthesis. This report details a catalyst-free approach for the synthesis of 2,4-disubstituted-1H-imidazoles, offering a practical and high-yielding alternative to traditional catalytic methods.
Methodology Overview
A robust and catalyst-free method for the synthesis of 2,4-disubstituted-1H-imidazoles has been developed through a [3 + 2] cyclization reaction between vinyl azides and amidines.[1][2][3][4] This approach is characterized by its operational simplicity, mild reaction conditions, and the use of readily available starting materials.[1][4] The reaction is promoted by an organic base, 1,8-diazabicyclo(5.4.0)undec-7-ene (DBU), and proceeds to give good to excellent yields of the desired imidazole products.[1][4] A key advantage of this method is the selective formation of imidazoles with free N-H and C-5 positions, which allows for further functionalization at these sites.[1][4]
Key Features & Advantages:
-
Catalyst-Free Conditions: The absence of a metal catalyst simplifies the reaction setup and purification process, reducing the risk of metal contamination in the final products, which is a critical consideration in pharmaceutical applications.
-
High Yields: The protocol consistently delivers good to excellent yields for a broad range of substrates.[1][4]
-
Broad Substrate Scope: The method is compatible with a variety of functional groups on both the vinyl azide and the benzamidine starting materials, demonstrating its versatility.[1][4]
-
Mild Reaction Conditions: The synthesis is conducted under relatively mild conditions, enhancing its practicality and accessibility.[1]
-
Site-Selective Synthesis: This method provides a selective route to 2,4-disubstituted imidazoles, leaving other positions available for subsequent chemical modifications.[1][4]
Applications in Drug Development
The described synthetic route provides a valuable tool for medicinal chemists and drug development professionals. The ability to rapidly generate a diverse library of 2,4-disubstituted imidazoles can accelerate the hit-to-lead optimization process in drug discovery programs. The free N-H and C-5 positions offer opportunities for the introduction of various substituents to modulate the physicochemical and pharmacological properties of the imidazole core, aiding in the development of novel therapeutic agents. The scalability of this method has also been demonstrated, suggesting its potential for commercial production.[2]
Experimental Protocols
General Procedure for the Synthesis of 2,4-Disubstituted-1H-Imidazoles
This protocol is based on the synthesis of 2,4-diphenyl-1H-imidazole (3a) as a representative example.[1][2]
Materials:
-
Benzimidamide hydrochloride (1a)
-
(1-azidovinyl)benzene (2a)
-
1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU)
-
Acetonitrile (CH3CN)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel (100–200 mesh)
Procedure:
-
To a reaction tube, add benzimidamide hydrochloride (1a, 0.3 mmol, 47 mg), (1-azidovinyl)benzene (2a, 0.2 mmol, 29 mg), DBU (0.3 mmol), and acetonitrile (2 mL).[1]
-
Seal the reaction tube and place it in a preheated oil bath at 80 °C.
-
Allow the reaction to proceed for 8 hours, monitoring its progress using Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add 10.0 mL of brine solution to the reaction mixture.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous Na2SO4.[1]
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent to afford the pure 2,4-disubstituted imidazole.[1]
Quantitative Data
Table 1: Synthesis of Various 2,4-Disubstituted-1H-Imidazoles
| Product | R1 | R2 | Yield (%) |
| 3a | Phenyl | Phenyl | 89 |
| 3g | Phenyl | o-tolyl | 72 |
| 3i | Phenyl | m-tolyl | 79 |
| 5b | 4-Bromophenyl | Phenyl | 85 |
| 5c | 4-Chlorophenyl | Phenyl | 81 |
| 5d | 4-Nitrophenyl | Phenyl | 69 |
| 5o | 4-Bromophenyl | 4-Bromophenyl | 85 |
| 5r | 4-Chlorophenyl | o-tolyl | 70 |
Data extracted from Reddy, N. N. K., et al. (2017).[1][4]
Visualizations
Caption: Reaction scheme for the synthesis of 2,4-disubstituted-1H-imidazoles.
Caption: Experimental workflow for the catalyst-free synthesis of imidazoles.
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Pentyl-Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the microwave-assisted synthesis of pentyl-imidazole derivatives, compounds of significant interest in drug discovery due to their diverse pharmacological activities.
Introduction
Imidazole derivatives are a prominent class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a pentyl group can modulate the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of the imidazole scaffold. Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and improved purity.[4][5][6] This green chemistry approach is particularly well-suited for the rapid and efficient synthesis of imidazole derivatives.[1][5]
Applications in Drug Development
Pentyl-imidazole derivatives are promising candidates for the development of new therapeutic agents. The imidazole core is a key pharmacophore in many existing drugs. The pharmacological profile of these derivatives is broad, with notable potential in the following areas:
-
Antimicrobial Agents: Imidazole derivatives are known to exhibit potent antibacterial and antifungal activity.[1][7][8] Their mechanisms of action can include the disruption of bacterial cell wall synthesis, interference with DNA replication, and inhibition of fungal ergosterol biosynthesis.[1][9][10]
-
Anti-inflammatory Agents: Certain substituted imidazoles have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.[3][11]
-
Anticancer Agents: The imidazole scaffold is present in some anticancer drugs, and novel derivatives are continuously being explored for their potential to inhibit cancer cell proliferation.
-
Antiviral Agents: Imidazole derivatives have also been investigated for their antiviral activities against a range of viruses.[12]
Experimental Protocols
The following are generalized protocols for the microwave-assisted synthesis of pentyl-imidazole derivatives. These can be adapted for the synthesis of 1-pentylimidazole (N-alkylation) or C-pentylimidazoles (multi-component reaction).
Protocol 1: Microwave-Assisted N-Alkylation for the Synthesis of 1-Pentylimidazole
This protocol describes the synthesis of 1-pentylimidazole via the N-alkylation of imidazole with a pentyl halide under microwave irradiation.
Materials:
-
Imidazole
-
1-Bromopentane (or 1-chloropentane)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Acetonitrile or Dimethylformamide (DMF)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine imidazole (1.0 eq), 1-bromopentane (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add a suitable solvent such as acetonitrile or DMF (3-5 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 100-150 °C) for a short duration (e.g., 5-20 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Filter the solid inorganic salts and wash with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to obtain pure 1-pentylimidazole.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Microwave-Assisted Multi-Component Synthesis of Pentyl-Substituted Imidazoles
This protocol outlines a one-pot synthesis of a pentyl-substituted imidazole derivative using a multi-component reaction strategy.
Materials:
-
Hexanal (pentyl-aldehyde)
-
Benzil (or another 1,2-dicarbonyl compound)
-
Ammonium acetate
-
Glacial acetic acid (catalyst)
-
Microwave reactor vials
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, add benzil (1.0 eq), hexanal (1.0 eq), and ammonium acetate (2.5 eq).
-
Add a catalytic amount of glacial acetic acid.
-
The reaction can be performed under solvent-free conditions or with a minimal amount of a high-boiling polar solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a specific power level (e.g., 100-400 W) or temperature (e.g., 120-160 °C) for a short period (e.g., 2-10 minutes).[4] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add cold water to the reaction mixture to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by column chromatography to obtain the pure pentyl-imidazole derivative.
-
Characterize the synthesized compound by spectroscopic methods.
Data Presentation
The following table summarizes representative quantitative data from literature on the microwave-assisted synthesis of various imidazole derivatives, illustrating the efficiency of this method.
| Entry | Reactants | Solvent/Catalyst | Power (W) / Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | Imidazole, Phenyl Glycidyl Ether | Solvent-free | 120 °C | 1 | High | [5] |
| 2 | Benzil, Aldehyde, Ammonium Acetate | Glacial Acetic Acid | - | 1-4 | High | [4] |
| 3 | Benzil, 4-Chlorobenzaldehyde, Ammonium Acetate | Glyoxylic Acid (solvent-free) | - | 1.5 | 98 | [13] |
| 4 | o-Phenylenediamine, Carboxylic Acid | HCl | 450 W | 1.5-4 | 80-95 | [14] |
| 5 | 2,4,5-Triphenyl-1H-imidazole, Ethyl Chloroacetate, Hydrazine Hydrate | DMSO / Acetic Acid | 800 W | 2-3 | High | [15] |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the microwave-assisted synthesis of pentyl-imidazole derivatives.
Signaling Pathway Diagram: General Mechanism of Antifungal Imidazoles
While specific signaling pathways for pentyl-imidazole derivatives are a subject for further investigation, the general mechanism of action for antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives in fungi.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hakon-art.com [hakon-art.com]
- 5. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jetir.org [jetir.org]
- 7. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
- 9. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]
- 10. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. asianpubs.org [asianpubs.org]
- 15. asianpubs.org [asianpubs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole. Our aim is to help you improve your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a multi-step synthesis beginning with the protection of the imidazole nitrogen, followed by an olefination reaction and subsequent deprotection. A popular choice for the nitrogen protecting group is the trityl group due to its stability in basic and neutral conditions and its facile removal under acidic conditions.[1] The key steps are:
-
Protection of Imidazole: The nitrogen of a suitable imidazole starting material is protected, for example, with a trityl group.
-
Olefination Reaction: A Wittig or Horner-Wadsworth-Emmons (HWE) reaction is employed to couple an N-protected imidazole-5-carbaldehyde with a phosphorus ylide or phosphonate derived from 2,3-dimethylacetophenone.
-
Deprotection: The protecting group is removed from the imidazole nitrogen to yield the final product.
Q2: Why is protection of the imidazole nitrogen necessary?
The imidazole ring contains a secondary amine whose proton is acidic. In the presence of strong bases, such as those often used in Wittig or HWE reactions, this proton can be abstracted, leading to an anionic species. This can interfere with the desired reaction pathway by reacting with other reagents or promoting side reactions, ultimately reducing the yield of the target molecule. Protecting the nitrogen masks this acidic proton, preventing these undesirable reactions.
Q3: What are the advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this synthesis?
The Horner-Wadsworth-Emmons (HWE) reaction often offers several advantages over the traditional Wittig reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, which can lead to better reactivity, especially with sterically hindered ketones like 2,3-dimethylacetophenone. Furthermore, the byproduct of the HWE reaction is a water-soluble phosphate ester, which is typically easier to remove during workup compared to the triphenylphosphine oxide generated in the Wittig reaction.[2][3] The HWE reaction also often provides higher E-stereoselectivity for the resulting alkene.[2][3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield in the Olefination Step (Wittig or HWE Reaction)
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance: The 2,3-dimethylphenyl group on the acetophenone and the bulky N-trityl group on the imidazole-5-carbaldehyde can sterically hinder the approach of the reagents. | - Reaction Temperature: Gradually increase the reaction temperature to provide more energy to overcome the activation barrier. Monitor for decomposition.- Reaction Time: Extend the reaction time to allow for complete conversion.- Choice of Base: Use a stronger, less sterically hindered base to ensure complete deprotonation of the phosphonium salt or phosphonate. |
| Incomplete Ylide/Carbanion Formation: The base may not be strong enough to fully deprotonate the phosphonium salt or phosphonate, leading to a low concentration of the active nucleophile. | - Base Selection: Switch to a stronger base (e.g., n-butyllithium, sodium hydride).- Anhydrous Conditions: Ensure all glassware is oven-dried and reagents and solvents are anhydrous, as moisture will quench the strong base and the ylide/carbanion. |
| Low Reactivity of the Ketone: Ketones are generally less reactive than aldehydes in olefination reactions. | - Reaction Conditions: As mentioned, increasing temperature and reaction time can be beneficial.- HWE Reagent: Consider using a more reactive phosphonate reagent, such as one with electron-withdrawing groups that enhance the acidity of the alpha-protons. |
| Side Reactions: The strong base can promote self-condensation of the 2,3-dimethylacetophenone or other undesired side reactions. | - Slow Addition: Add the base slowly at a low temperature to control the reaction and minimize side reactions.- Order of Addition: Add the ketone to the pre-formed ylide or carbanion solution, rather than having excess base present with the ketone. |
Problem 2: Difficulty in the Deprotection of the N-Trityl Group
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction: The acidic conditions may not be sufficient for complete removal of the bulky trityl group. | - Acid Strength: Increase the concentration of the acid (e.g., trifluoroacetic acid) or switch to a stronger acid system.- Reaction Time/Temperature: Extend the reaction time or gently warm the reaction mixture. Monitor the reaction progress by TLC.[1] |
| Product Degradation: The desired product may be sensitive to strong acidic conditions, leading to decomposition and lower yield. | - Milder Acid: Use a milder acidic condition, such as 80% acetic acid, and monitor the reaction closely.[1]- Controlled Conditions: Perform the deprotection at a lower temperature and for the minimum time necessary for complete reaction. |
| Workup Issues: The triphenylmethanol byproduct can sometimes be difficult to separate from the product. | - Extraction: Perform multiple extractions with a suitable organic solvent to remove the triphenylmethanol.- Crystallization: Recrystallization of the final product can be an effective purification method. |
Problem 3: Formation of Impurities
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Isomerization of the Double Bond: The reaction conditions may promote the formation of the undesired Z-isomer of the ethenyl group. | - Reaction Conditions: The Horner-Wadsworth-Emmons reaction generally favors the formation of the E-isomer.[2][3][4] Careful selection of the phosphonate reagent and reaction conditions can maximize the desired stereoselectivity.- Purification: Use column chromatography to separate the E and Z isomers. |
| Incomplete Reactions: Starting materials may remain in the final product. | - Monitoring: Carefully monitor the progress of each reaction step using TLC or LC-MS to ensure complete conversion before proceeding to the next step.- Purification: Purify the intermediates at each stage to remove unreacted starting materials. |
| Side Products from Protecting Group: The trityl cation formed during deprotection can potentially react with other nucleophiles present. | - Scavengers: Add a scavenger, such as triethylsilane, during the deprotection step to trap the trityl cation and prevent side reactions. |
Experimental Protocols
A detailed experimental protocol for a plausible synthetic route is provided below.
Step 1: N-Tritylation of Imidazole-5-carbaldehyde
-
Materials: Imidazole-5-carbaldehyde, Trityl chloride, Triethylamine (TEA), Anhydrous Dichloromethane (DCM).
-
Procedure:
-
Dissolve imidazole-5-carbaldehyde (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add a solution of trityl chloride (1.1 eq) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-trityl-imidazole-5-carbaldehyde.
-
Step 2: Horner-Wadsworth-Emmons Olefination
-
Materials: Diethyl (2,3-dimethylbenzoyl)methylphosphonate, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), N-trityl-imidazole-5-carbaldehyde.
-
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl (2,3-dimethylbenzoyl)methylphosphonate (1.1 eq) in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of N-trityl-imidazole-5-carbaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Deprotection of the N-Trityl Group
-
Materials: N-trityl-5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-trityl protected imidazole (1.0 eq) in DCM.
-
Add a solution of TFA in DCM (e.g., 10% v/v) to the reaction mixture at 0 °C.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is typically complete within 1-3 hours.[1]
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Visualizations
Synthetic Pathway
Caption: Synthetic pathway for this compound.
Troubleshooting Workflow for Low Olefination Yield
Caption: Troubleshooting workflow for low yield in the olefination step.
Logical Relationship of Reaction Parameters
Caption: Relationship between reaction parameters and outcomes.
References
Overcoming solubility issues with "Vinyl Medetomidine" in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Vinyl Medetomidine, focusing on overcoming solubility challenges in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is Vinyl Medetomidine?
Vinyl Medetomidine, with the chemical formula C₁₃H₁₄N₂, is an impurity found in commercial preparations of Medetomidine.[1] Like Medetomidine, it is expected to act as an α2-adrenergic receptor agonist.
Q2: I am having difficulty dissolving Vinyl Medetomidine in my aqueous buffer. What are the recommended solvents?
Q3: What is the recommended storage procedure for Vinyl Medetomidine solutions?
Aqueous solutions of Medetomidine hydrochloride are not recommended for storage for more than one day.[2][3] For long-term storage, it is advisable to store stock solutions in organic solvents at -20°C for up to a month or -80°C for up to six months.[4] The solid form of the compound is stable for years when stored at -20°C.[2][3][4]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with Vinyl Medetomidine in aqueous buffers.
Problem: Precipitate forms when diluting my organic stock solution into an aqueous buffer.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Decrease the final concentration of Vinyl Medetomidine in the aqueous buffer. | The compound remains in solution at a lower concentration. |
| Increase the percentage of organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution. Note: Ensure the final solvent concentration is compatible with your experimental system, as organic solvents can have physiological effects.[2][3] | The co-solvent helps to maintain the solubility of the compound in the aqueous buffer. | |
| pH of the buffer | Adjust the pH of the aqueous buffer. For Medetomidine hydrochloride, a slightly acidic pH may improve solubility.[5] | The compound's ionization state is altered, leading to improved solubility. |
| Buffer composition | Experiment with different buffer systems (e.g., PBS, Tris). | The specific ions in the buffer may influence the solubility of the compound. |
Problem: The compound will not dissolve in the initial organic solvent.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inadequate mixing | Vortex the solution vigorously for 30-60 seconds.[4] | The mechanical agitation helps to break up the solid particles and facilitate dissolution. |
| Slow dissolution kinetics | Use sonication for 10-15 minutes.[4] | The ultrasonic waves provide energy to aid in the dissolution process. |
| Solvent quality | Use a fresh, unopened bottle of anhydrous organic solvent (e.g., DMSO). DMSO is hygroscopic, and water absorption can reduce its solvating power.[4] | A high-purity, anhydrous solvent will have a greater capacity to dissolve the compound. |
| Temperature | Gently warm the solution. Caution: Monitor for any signs of compound degradation (e.g., color change).[4] | Increased temperature can enhance the solubility of many compounds. |
Experimental Protocols
Protocol 1: Preparation of a Vinyl Medetomidine Stock Solution in an Organic Solvent
Materials:
-
Vinyl Medetomidine solid
-
Anhydrous DMSO or ethanol
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Accurately weigh the desired amount of Vinyl Medetomidine powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO or ethanol to achieve the desired stock concentration.
-
Tightly cap the tube and vortex thoroughly for 30-60 seconds to suspend the powder.[4]
-
Place the tube in a bath sonicator and sonicate for 10-15 minutes.[4]
-
Visually inspect the solution to ensure all solid has dissolved. The solution should be clear.
-
If undissolved solid remains, repeat the vortexing and sonication steps.
-
Store the stock solution at -20°C or -80°C in a tightly sealed container.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
Materials:
-
Vinyl Medetomidine stock solution (from Protocol 1)
-
Desired aqueous buffer (e.g., PBS, pH 7.2)
-
Sterile dilution tubes
Procedure:
-
Bring the Vinyl Medetomidine stock solution and the aqueous buffer to room temperature.
-
Perform serial dilutions of the stock solution into the aqueous buffer to achieve the final desired concentration.
-
Vortex gently after each dilution step to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared aqueous solution for experiments on the same day. Do not store aqueous solutions for more than one day.[2][3]
Quantitative Data Summary
The following table summarizes the solubility of Medetomidine hydrochloride, which can be used as a reference for Vinyl Medetomidine.
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~30 mg/mL | [2] |
| DMSO | ~25 mg/mL | [2] |
| Dimethyl formamide (DMF) | ~25 mg/mL | [2] |
| PBS (pH 7.2) | ~2 mg/mL | [2] |
| Water | 100 mM (23.67 mg/mL) | [6] |
Visualizations
Signaling Pathway of Medetomidine Analogs
Medetomidine and its analogs are agonists of α2-adrenergic receptors (α2-ARs), which are G-protein coupled receptors.[7] Agonist binding to α2-ARs initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7] This pathway ultimately inhibits the release of norepinephrine.[7]
Caption: Signaling pathway of α2-adrenergic receptor agonists.
Experimental Workflow for Solubilization
The following workflow outlines the recommended steps for preparing a soluble aqueous solution of Vinyl Medetomidine for in vitro experiments.
Caption: Experimental workflow for preparing aqueous solutions.
References
Troubleshooting low product yield in N-alkylation of imidazoles
Welcome to the technical support center for the N-alkylation of imidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during this crucial chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of an imidazole?
The N-alkylation of an imidazole is a nucleophilic substitution reaction. It typically proceeds in two main steps:
-
Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring. This creates a nucleophilic imidazolate anion.
-
Nucleophilic Attack: The newly formed imidazolate anion then attacks the electrophilic carbon of the alkylating agent (such as an alkyl halide), displacing the leaving group and forming the N-alkylated imidazole product.[1]
Q2: How do I choose the right base for my N-alkylation reaction?
The choice of base is critical and depends on the reactivity of both your imidazole and the alkylating agent.
-
Strong Bases (e.g., Sodium Hydride - NaH): These are used for less reactive imidazoles or alkylating agents to ensure complete deprotonation.[1][2] They are typically used in anhydrous aprotic solvents like THF or DMF.[1][2]
-
Weaker Bases (e.g., Potassium Carbonate - K₂CO₃, Cesium Carbonate - Cs₂CO₃, Potassium Hydroxide - KOH): These are often sufficient for more reactive alkylating agents and are generally easier and safer to handle.[1] Cesium carbonate is often reported to be highly effective.[1]
Q3: What are the most common side reactions in the N-alkylation of imidazoles?
Several side reactions can occur, leading to low yields and purification challenges:
-
Dialkylation: The N-alkylated imidazole product is still nucleophilic and can react with a second molecule of the alkylating agent to form a dialkylated imidazolium salt.[1] This is more common with an excess of the alkylating agent or at higher temperatures.[1]
-
Poor Regioselectivity: For unsymmetrically substituted imidazoles, alkylation can occur at either of the two nitrogen atoms, leading to a mixture of N1- and N3-alkylated isomers.[1] The outcome is influenced by electronic effects of the substituents and steric hindrance.[3]
-
C-alkylation: Although less common, alkylation at the C2 position of the imidazole ring can occur, particularly if the nitrogen atoms are sterically hindered.[1]
-
Decomposition: Some imidazole derivatives or the N-alkylated products may be unstable at elevated temperatures or in the presence of strong bases, leading to decomposition.[1]
Q4: My product is difficult to purify. What are some common purification strategies?
Purification of N-alkylated imidazoles can be challenging due to side products and the properties of the desired compound. Here are some common techniques:
-
Column Chromatography: This is the most common method for separating the desired product from starting materials, side products, and isomers.[4][5]
-
Crystallization: If your N-alkylated product is a solid, recrystallization can be a highly effective purification method.[1]
-
Extraction: During the aqueous workup, adjusting the pH can be crucial to ensure your product remains in the organic layer. For products with some water solubility, back-extracting the aqueous layer or saturating it with brine can improve recovery.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of N-Alkylated Product
A low yield of your desired product is a common issue that can stem from several factors. The following guide will help you troubleshoot and optimize your reaction.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Deprotonation | The imidazole may not be sufficiently nucleophilic. Consider using a stronger base like sodium hydride (NaH) to ensure complete deprotonation.[1][2] |
| Low Reactivity of Alkylating Agent | The reactivity of alkyl halides follows the trend: I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1] |
| Inappropriate Solvent | Polar aprotic solvents like acetonitrile (MeCN), DMF, and DMSO are generally effective as they dissolve the imidazole and the base.[1] The choice of solvent can significantly impact the reaction rate and yield.[1] |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, gentle heating may be necessary, especially for less reactive alkylating agents.[1] Monitor the reaction closely by TLC or LC-MS. |
| Steric Hindrance | If your imidazole or alkylating agent is sterically bulky, the reaction may be slow or not proceed at all. Alternative methods like the Mitsunobu reaction or microwave-assisted synthesis can be effective for sterically demanding substrates.[6] |
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Dialkylated Product
The formation of an imidazolium salt through dialkylation is a frequent side reaction.
Prevention Strategies:
| Strategy | Description |
| Stoichiometry Control | Carefully control the stoichiometry of your reactants. Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[6] |
| Slow Addition of Alkylating Agent | Adding the alkylating agent dropwise to the reaction mixture can help maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1] |
| Reaction Monitoring | Closely monitor the reaction's progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed.[1][6] |
| Lower Reaction Temperature | Reducing the reaction temperature can decrease the rate of the second alkylation.[6] |
Issue 3: Mixture of N1- and N3-Alkylated Isomers
For unsymmetrically substituted imidazoles, controlling the regioselectivity of the alkylation is a common challenge.
Factors Influencing Regioselectivity and Control Strategies:
| Factor | Influence and Strategy |
| Electronic Effects | Electron-withdrawing groups on the imidazole ring decrease the nucleophilicity of the adjacent nitrogen, favoring alkylation at the more distant nitrogen.[3] |
| Steric Hindrance | A bulky substituent on the imidazole ring or a bulky alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.[3] |
| Protecting Groups | For complex syntheses where high regioselectivity is essential, using a protecting group on one of the nitrogen atoms is a reliable strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is one such example.[7] |
| Choice of Base and Solvent | The reaction conditions can also influence the isomeric ratio. Experimenting with different base and solvent combinations may be necessary to optimize for the desired isomer. |
Quantitative Data on Reaction Conditions
The following tables summarize quantitative data on how different reaction parameters can influence the outcome of N-alkylation reactions.
Table 1: Effect of Base and Solvent on the N-Alkylation of 4-Nitroimidazole with Ethyl Bromoacetate [8]
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 24 | 40 |
| Ethyl bromoacetate | K₂CO₃ | DMF | 24 | 25 |
| Ethyl bromoacetate | K₂CO₃ | DMSO | 24 | 30 |
| Ethyl bromoacetate | KOH | CH₃CN | 24 | 10 |
| Ethyl bromoacetate | KOH | DMF | 24 | 15 |
| Ethyl bromoacetate | KOH | DMSO | 24 | 20 |
Table 2: Effect of Temperature on the N-Alkylation of 4-Nitroimidazole
| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Propargyl bromide | K₂CO₃ | CH₃CN | 60 | 3 | 78 |
| Ethyl bromoacetate | K₂CO₃ | CH₃CN | 60 | 1 | 85 |
| Benzyl chloride | K₂CO₃ | CH₃CN | 60 | 2 | 80 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using a Weak Base (K₂CO₃)
This protocol is suitable for many N-alkylation reactions, particularly with reactive alkylating agents.[1]
Materials:
-
Substituted imidazole (1.0 equiv)
-
Anhydrous potassium carbonate (1.1-1.5 equiv)
-
Alkylating agent (1.0-1.2 equiv)
-
Anhydrous acetonitrile (or DMF, DMSO)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the substituted imidazole in anhydrous acetonitrile, add anhydrous potassium carbonate.
-
Stirring: Stir the suspension at room temperature for 15-30 minutes.
-
Addition of Alkylating Agent: Add the alkylating agent dropwise to the stirred mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Quenching: Carefully quench the filtrate by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate.
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for N-Alkylation using a Strong Base (NaH)
This protocol is recommended for less reactive imidazoles or alkylating agents.[1][2]
Materials:
-
Sodium hydride (60% dispersion in mineral oil, 1.1-1.2 equiv)
-
Anhydrous THF (or DMF)
-
Imidazole (1.0 equiv)
-
Alkylating agent (1.0-1.05 equiv)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride and suspend it in anhydrous THF.
-
Imidazole Addition: Dissolve the imidazole in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension of NaH at 0 °C.
-
Deprotonation: Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Addition of Alkylating Agent: Cool the mixture back to 0 °C and add the alkylating agent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Carefully quench the reaction at 0 °C by the slow dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Partition the mixture between water and ethyl acetate or diethyl ether.
-
Isolation and Purification: Separate the organic layer, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Experimental Workflow:
Caption: A general workflow for the N-alkylation of imidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Research Portal [ourarchive.otago.ac.nz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing Imidazole Ring Formation
Welcome to the technical support center for optimizing imidazole ring formation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of imidazoles. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to enhance your experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of imidazole derivatives.
Low Yield or Incomplete Reactions
Q1: My Debus-Radziszewski reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in the Debus-Radziszewski synthesis are a frequent issue.[1][2][3] Several factors can contribute to this problem, including suboptimal reaction conditions and the formation of side products.[1]
Troubleshooting Steps:
-
Catalyst Selection: While the traditional reaction can be run without a catalyst, the choice of catalyst can significantly increase the yield.[1] Consider employing catalysts such as silicotungstic acid, DABCO (1,4-diazabicyclo[2.2.2]octane), or boric acid.[1][4] For instance, using 7.5 mol% of silicotungstic acid in ethanol at reflux has been shown to achieve yields as high as 94%.[4] A deep eutectic solvent (DES) of urea-ZnCl2 has also been reported to give excellent yields, up to 99% in some cases.[4]
-
Reaction Temperature and Time: Ensure the reaction is conducted at the optimal temperature, which is often at reflux.[1] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time and ensure the disappearance of the aldehyde starting material.[5]
-
Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. While ethanol is commonly used, other solvents like methanol may be effective.[1] Solvent-free conditions, particularly with microwave irradiation, have also been shown to improve yields and reduce reaction times.[1][6]
-
Microwave Irradiation: Compared to conventional heating, microwave-assisted synthesis can dramatically shorten reaction times and boost yields.[1][6] Optimized microwave conditions have been reported as 720-watt power for approximately 5.7 minutes.[6]
-
Purity of Starting Materials: Impurities in the starting materials, such as the benzimidazole in certain variations, can interfere with the reaction.[2] Using highly pure starting materials is advisable.
Q2: I am struggling with the synthesis of 2,4-disubstituted imidazoles from α-haloketones and amidines. What are the optimal conditions?
A2: The condensation of α-haloketones with amidines can be challenging, with historical methods often resulting in poor to moderate yields and requiring column chromatography for purification.[7] An optimized, scalable process has been developed that avoids chlorinated solvents and provides good to excellent yields without the need for chromatography.[7][8]
Optimized Protocol: The recommended procedure involves adding the α-bromoketone solution to a mixture of the amidine and potassium bicarbonate in aqueous tetrahydrofuran (THF) under vigorous reflux.[7][8] This mixed organic/aqueous medium is effective at solubilizing both the polar amidine and the non-polar α-bromo ketone.[8] Bicarbonate is the preferred base as it neutralizes the acid produced during the condensation without promoting the decomposition of the α-bromo ketone.[8]
Q3: My metal-catalyzed imidazole synthesis is not proceeding to completion. What should I investigate?
A3: Incomplete conversion in copper- or palladium-catalyzed imidazole syntheses can stem from several factors related to the catalyst, ligands, reagents, or reaction setup.[1]
Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of the catalyst and ligand is critical. For copper-catalyzed reactions, CuI is a common catalyst, often paired with a ligand. In palladium-catalyzed reactions, various phosphine-based or N-heterocyclic carbene (NHC) ligands are utilized.[1]
-
Reaction Conditions: Ensure that the reaction is being carried out under the prescribed conditions, including an inert atmosphere if required, as some catalysts are sensitive to air and moisture. The temperature and reaction time should also be carefully controlled.
Purification Challenges
Q4: How can I effectively purify my imidazole derivative, especially if it is polar?
A4: The purification of imidazole derivatives can be complicated due to the presence of unreacted starting materials, side products, and residual catalysts.[9] The polar nature of many imidazoles can also present challenges.
Purification Strategies:
-
Aqueous Extraction: An acid-base extraction can be very effective. Washing the organic layer with a dilute acidic solution (e.g., 1M HCl) will protonate the imidazole, rendering it highly water-soluble and facilitating its removal into the aqueous phase.[1] This method should be used with caution if the desired product is acid-sensitive.[1]
-
Column Chromatography: This is a widely used method for separating the desired product from impurities.[3] For highly polar imidazole derivatives that are not well-retained on standard C18 reversed-phase columns, consider using Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which are specifically designed for polar compounds.[9]
-
Crystallization: If the imidazole product is a solid, recrystallization can be a powerful purification technique.[3][9]
-
Solvent Selection: An ideal solvent will dissolve the compound poorly at room temperature but well when heated.[9]
-
Inducing Crystallization: If crystals do not form readily, try scratching the inside of the flask with a glass rod, adding a seed crystal, slowly evaporating the solvent, or cooling the solution in an ice bath.[9]
-
Slow Cooling: To prevent the crashing out of an impure amorphous solid, allow the solution to cool slowly and undisturbed.[9]
-
Data Presentation
Table 1: Effect of Catalysts on the Yield of 2,4,5-Triphenyl-1H-imidazole in the Debus-Radziszewski Reaction.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Reflux | >2 | Low | [1] |
| Silicotungstic Acid (7.5 mol%) | Ethanol | Reflux | Not Specified | 94 | [4] |
| DABCO | t-Butanol | 60-65 | 12 | 92 | [4] |
| Triethylamine | t-Butanol | 60-65 | 12 | 75 | [4] |
| Piperidine | t-Butanol | 60-65 | 12 | 78 | [4] |
| DBU | t-Butanol | 60-65 | 12 | 81 | [4] |
| Urea-ZnCl2 (DES) | Neat | 110 | 0.5 | 99 | [4] |
Table 2: Optimization of Reaction Conditions for the Synthesis of 2,4-Disubstituted Imidazoles from α-Haloketones and Amidines.
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| Chloroform | Various | Varied | Poor to Moderate | [7] |
| THF/Water | K2CO3 | Reflux | 83-91 | [7] |
| THF/Water | KHCO3 | Vigorous Reflux | >95 (purity) | [7][8] |
| Anhydrous THF, DMF, CH3CN, or CH2Cl2 | Various | Varied | Low | [7] |
| Alcohols (Ethanol, 2-propanol, tert-butyl alcohol) | Various | Varied | Unsatisfactory | [7] |
Experimental Protocols
Protocol 1: Optimized Synthesis of 2,4-Disubstituted Imidazoles
This protocol is adapted from a scalable process for the preparation of 2,4-disubstituted imidazoles from amidines and α-haloketones.[7]
Materials:
-
Amidine hydrochloride (1.0 equiv)
-
Potassium bicarbonate (4.0 equiv)
-
α-Haloketone (e.g., chloroacetone) (1.0 equiv)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
A mixture of the amidine hydrochloride and potassium bicarbonate in THF and water (e.g., a 4:1 ratio of THF:water) is heated to a vigorous reflux.
-
A solution of the α-haloketone in THF is added dropwise over a period of 30 minutes, while maintaining the reflux.
-
After the addition is complete, the reaction mixture is heated at reflux for an additional 2 hours or until the reaction is complete as monitored by HPLC or TLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated. The high purity of the product often negates the need for column chromatography.
Protocol 2: General Procedure for N-Alkylation of Imidazole using a Strong Base (NaH)
Caution: Sodium hydride (NaH) is a flammable solid and reacts violently with water. This procedure must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[3]
Materials:
-
Imidazole derivative (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Alkylating agent (e.g., alkyl halide, 1.0-1.2 equiv)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the imidazole derivative and the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotontonation.
-
Cool the mixture back to 0 °C and add the alkylating agent dropwise.
-
Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives | MDPI [mdpi.com]
- 6. Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach – Oriental Journal of Chemistry [orientjchem.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Side product formation in the synthesis of substituted imidazoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding side product formation in the synthesis of substituted imidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side products observed in the synthesis of substituted imidazoles?
A1: Side product formation is a common challenge in imidazole synthesis. The types of side products depend on the synthetic route employed. Common side products include constitutional isomers (e.g., 1,4- vs. 1,5-disubstituted imidazoles), over-alkylated products (imidazolium salts), C-alkylated isomers, and products from competing reaction pathways, such as the formation of 2-aroyl-4(5)-arylimidazoles in certain condensation reactions.[1]
Q2: How do reaction conditions influence the formation of side products?
A2: Reaction conditions play a critical role in directing the outcome of imidazole synthesis and minimizing side products. Key parameters include:
-
Temperature: Can significantly affect the regioselectivity of N-alkylation, with different temperatures favoring the formation of different isomers.[2]
-
Catalyst: The choice of catalyst can dramatically improve yields and selectivity in reactions like the Debus-Radziszewski synthesis.[3][4]
-
Solvent: The polarity and nature of the solvent can influence the reaction rate and the solubility of reactants and intermediates, thereby affecting side product formation.
-
Stoichiometry of Reactants: The molar ratio of reactants can be adjusted to suppress the formation of over-iodinated or over-alkylated byproducts.[5]
Q3: What are the general strategies for purifying substituted imidazoles from their side products?
A3: Purification of the desired imidazole derivative from a mixture of side products often involves standard chromatographic techniques. Flash column chromatography using silica gel or alumina is a common method.[5][6] For challenging separations of isomers, High-Performance Liquid Chromatography (HPLC) may be necessary.[5] Recrystallization from a suitable solvent system can also be an effective method for purification, especially for removing isomeric impurities.[5][7]
Troubleshooting Guides
Issue 1: Low Yield in Debus-Radziszewski Synthesis
Problem: My Debus-Radziszewski reaction for the synthesis of a 2,4,5-trisubstituted imidazole is resulting in a low yield.
Possible Causes and Solutions:
The Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source, is known to sometimes give poor yields due to side reactions.[3][4]
-
Troubleshooting Workflow:
Troubleshooting workflow for low yield in Debus-Radziszewski synthesis. -
Catalyst Selection: The use of a catalyst is highly recommended to improve yields.[3] A variety of catalysts have been shown to be effective.
Catalyst Type Examples Typical Yield Improvement Reference Lewis Acids CuI, CuCl₂, ZnCl₂ Significant increase in yield, often >80% [3][8][9] Brønsted Acids Lactic acid, Boric acid Good to excellent yields, often >90% [4] Solid-supported Acids Silicotungstic acid Excellent yields, up to 94% [4] Base Catalysts DABCO Yields up to 92% [4] -
Reaction Conditions:
-
Microwave Irradiation: This technique can significantly reduce reaction times and improve yields, often allowing for solvent-free conditions.[4]
-
Solvent: While ethanol is common, exploring other solvents or solvent-free conditions can be beneficial.
-
-
Experimental Protocol: CuI-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [9]
-
To a solution of benzoin (1.0 mmol) and an appropriate aldehyde (1.0 mmol) in butanol (7 mL), add ammonium acetate (3.0 mmol) and CuI (15 mol%).
-
Reflux the reaction mixture for the time specified by TLC monitoring.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4,5-trisubstituted imidazole.
-
Issue 2: Formation of Regioisomers in N-alkylation of Substituted Imidazoles
Problem: The N-alkylation of my asymmetrically substituted imidazole is producing a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted products).
Possible Causes and Solutions:
The two nitrogen atoms in an unsymmetrical imidazole ring often have similar nucleophilicity, leading to the formation of a mixture of regioisomers upon alkylation.[10] The regioselectivity is influenced by steric and electronic effects of the substituents on the imidazole ring, as well as the reaction conditions.
-
Diagnostic Tree for Regioisomer Formation:
Decision tree for troubleshooting regioisomer formation in N-alkylation. -
Effect of Temperature: In the N-alkylation of 4(5)-nitro-1H-imidazoles, temperature has a pronounced effect on the ratio of the resulting 1,4- and 1,5-isomers.[2]
| Alkylating Agent | Temperature (°C) | Ratio of 1,5- to 1,4-isomer |
| Benzyl chloride | 75 | Predominantly 1,5-isomer |
| Benzyl chloride | 140 | Predominantly 1,4-isomer |
| Allyl bromide | 75 | Predominantly 1,5-isomer |
| Allyl bromide | 140 | Predominantly 1,4-isomer |
-
Experimental Protocol: Regioselective N-alkylation using a SEM protecting group [11] This method allows for the regioselective synthesis of 1-alkyl-4-arylimidazoles.
-
Protect the N1 position of a 4-substituted imidazole with a 2-(trimethylsilyl)ethoxymethyl (SEM) group.
-
Perform arylation at the C5 position.
-
Induce the "SEM-switch" to move the protecting group from the N1 to the N3 position, thus enabling access to the 4-substituted isomer.
-
Selectively alkylate the N1 position.
-
Deprotect the SEM group to yield the desired 1-alkyl-4-arylimidazole.
-
Issue 3: Formation of 2-Aroyl-4(5)-arylimidazoles as Side Products
Problem: During the synthesis of my desired 2,4(5)-diarylimidazole, I am observing the formation of a significant amount of a 2-aroyl-4(5)-arylimidazole side product.
Possible Causes and Solutions:
The formation of 2-aroyl-4(5)-arylimidazoles is a known side reaction in certain imidazole syntheses, and its prevalence is highly dependent on the reaction conditions.[1]
-
Mitigation Strategy: Careful control of reaction conditions is key to suppressing the formation of this side product. A specific protocol has been developed to selectively obtain 2,4(5)-diarylimidazoles.[1] While the specific details of the protocol to suppress the aroyl side product are proprietary to the cited research, it highlights the critical importance of optimizing reaction parameters such as temperature, solvent, and reaction time. It is recommended to perform small-scale screening experiments to identify the optimal conditions for your specific substrates.
Other Common Synthetic Issues
-
Marckwald Synthesis: This route, which typically involves the reaction of an α-amino ketone with a cyanate or thiocyanate, can sometimes lead to the formation of thioimidazole side products when using thiocyanates.[12] Purification to remove these sulfur-containing impurities is often necessary.
-
Cook-Heilbron Synthesis: While a versatile method for 5-aminothiazole synthesis, which can be precursors to certain imidazoles, the use of carbon disulfide can lead to the formation of 5-amino-2-mercapto-thiazoles.[13][14][15] Subsequent desulfurization steps would be required to obtain the desired imidazole, which can introduce additional purification challenges.
This technical support center provides a starting point for troubleshooting common side product formations in substituted imidazole synthesis. For more specific issues, consulting the primary literature for the particular synthetic route and substrates is highly recommended.
References
- 1. Collection - A Practical Synthesis of 2,4(5)-Diarylimidazoles from Simple Building Blocks - The Journal of Organic Chemistry - Figshare [figshare.com]
- 2. Regioselective alkylation of 4(5)-nitro-1H-imidazoles in acidic media: study of temperature effects - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 14. expertsmind.com [expertsmind.com]
- 15. File:Cook-Heilbron thiazole synthesis reaction overview.png - Wikimedia Commons [commons.wikimedia.org]
Preventing degradation of 5-ethenyl-1H-imidazole compounds during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-ethenyl-1H-imidazole and related vinylimidazole compounds during storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of 5-ethenyl-1H-imidazole compounds.
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellowing or browning) of the solid compound. | Oxidation or exposure to light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial at 2-8°C. Minimize exposure to ambient light and air during handling. |
| Increased viscosity or solidification of the liquid compound. | Polymerization. | Visually inspect for any changes in viscosity before use. If polymerization is suspected, it is recommended to use a fresh batch. For long-term storage, consider adding a polymerization inhibitor. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Degradation of the compound. | Conduct a forced degradation study to identify potential degradation products. Re-evaluate storage conditions and handling procedures. Ensure the analytical method is stability-indicating. |
| Inconsistent experimental results. | Compound degradation leading to lower purity and reactivity. | Always use a fresh batch of the compound or verify the purity of the stored compound before critical experiments. Prepare solutions fresh daily. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid 5-ethenyl-1H-imidazole?
For long-term stability, solid 5-ethenyl-1H-imidazole should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen to prevent oxidation.[1] The container should be opaque or amber-colored to protect the compound from light, as vinylimidazole compounds can be light-sensitive.[1] It is also crucial to protect the compound from moisture as it can be hygroscopic.[1]
Q2: My 5-ethenyl-1H-imidazole is in liquid form. How should I store it?
Liquid 5-ethenyl-1H-imidazole should also be stored at 2-8°C under an inert atmosphere and protected from light. The primary concern with liquid vinylimidazoles is polymerization, which can be initiated by heat, light, or the presence of radical species.
Q3: What are the primary degradation pathways for 5-ethenyl-1H-imidazole?
The main degradation pathways for 5-ethenyl-1H-imidazole are:
-
Polymerization: The vinyl group is susceptible to free-radical polymerization, leading to the formation of oligomers and polymers.[2] This can be initiated by heat, light, or exposure to air (oxygen).
-
Oxidation: The imidazole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or through base-mediated autoxidation.[3][4] This can lead to the formation of various oxidized byproducts.
-
Photodegradation: Exposure to UV or high-intensity visible light can induce degradation of the imidazole moiety.[3][5]
Q4: How can I prevent the polymerization of 5-ethenyl-1H-imidazole during storage?
To inhibit polymerization, consider the following:
-
Low Temperature Storage: Storing at 2-8°C significantly reduces the rate of polymerization.
-
Inert Atmosphere: Storing under nitrogen or argon minimizes the presence of oxygen, which can initiate radical polymerization.
-
Light Protection: Using amber vials or storing in the dark prevents photo-initiated polymerization.
-
Polymerization Inhibitors: For long-term storage, the addition of a small amount of a polymerization inhibitor can be effective. Common inhibitors for vinyl monomers include phenolic compounds (like hydroquinone), amines, and stable nitroxide free radicals.[6][]
Q5: What are the signs of degradation?
Visual signs of degradation can include a change in color (yellowing or browning), an increase in viscosity, or complete solidification (polymerization). Analytically, degradation is indicated by a decrease in the peak area of the parent compound and the appearance of new peaks in chromatograms (e.g., HPLC, GC).
Q6: How can I detect and quantify the degradation of 5-ethenyl-1H-imidazole?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the most reliable way to detect and quantify degradation.[8][9][10] Such a method should be able to separate the intact 5-ethenyl-1H-imidazole from its potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products of 5-ethenyl-1H-imidazole under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of 5-ethenyl-1H-imidazole (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions: Expose the stock solution to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution to a photostability chamber (UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a stability-indicating HPLC method.
Data Presentation:
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradant (Retention Time) |
| Acid Hydrolysis (1N HCl, 60°C, 24h) | Data | Data | Data |
| Base Hydrolysis (1N NaOH, 60°C, 24h) | Data | Data | Data |
| Oxidation (3% H₂O₂, RT, 24h) | Data | Data | Data |
| Thermal (Solid, 80°C, 48h) | Data | Data | Data |
| Photolytic (UV/Vis) | Data | Data | Data |
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating 5-ethenyl-1H-imidazole from its degradation products.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a suitable wavelength (to be determined by UV scan) or a mass spectrometer.[11]
-
Column Temperature: 30°C.
-
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main compound peak.
Visualizations
References
- 1. 1-Vinylimidazole - Wikipedia [en.wikipedia.org]
- 2. A widely used polymerizable monomer: 1-vinylimidazole_Chemicalbook [chemicalbook.com]
- 3. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6447649B1 - Polymerization inhibitor for vinyl-containing materials - Google Patents [patents.google.com]
- 8. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjptonline.org [rjptonline.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. A novel validated stability indicating high performance liquid chromatographic method for estimation of degradation behavior of ciprofloxacin and tinidazole in solid oral dosage - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the stability of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole for assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole for assays. The following sections offer troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure reliable and reproducible results.
Troubleshooting Guide
Consistent and reliable data is crucial in experimental assays. The following table addresses common issues encountered when working with this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent Assay Results or Poor Reproducibility | Compound Instability: The imidazole ring may degrade under specific pH, temperature, or light conditions during the experiment.[1] | Conduct a Stability Study: Pre-incubate the compound in the assay buffer for the experiment's duration. Analyze its integrity at different time points using HPLC or LC-MS to determine the degradation rate.[1] Optimize Buffer Conditions: Adjust the pH and composition of the assay buffer to enhance compound stability.[1] |
| Compound Aggregation: The compound may form aggregates in the assay solution, leading to non-specific activity or interference.[1] | Detergent Counter-Screen: Include a non-ionic detergent, such as 0.01% Triton X-100, in the assay buffer to prevent aggregation.[1] Dynamic Light Scattering (DLS): Use DLS to confirm the presence of aggregates in the compound solution at the concentrations being tested.[1] | |
| Low or No Compound Activity | Degradation in Stock Solution: Improper storage conditions (e.g., temperature, light exposure) can lead to the degradation of the compound before use. | Proper Stock Solution Handling: Prepare stock solutions in a suitable solvent like DMSO and store them at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light where necessary. |
| Metal Chelation: The imidazole moiety can chelate metal ions essential for enzyme activity or assay components, leading to false negatives.[1] | Perform Metal Ion Competition Experiments: If assaying a metalloenzyme, add a supplemental concentration of the required metal ion to see if the compound's inhibitory effect is reversed.[1] Use High-Purity Reagents: Minimize trace metal contaminants by using high-purity water and reagents.[1] | |
| Assay Signal Interference | Direct Interaction with Detection System: The compound may intrinsically possess properties (e.g., fluorescence) that interfere with the assay's detection method.[1] | Run Blank Plate Controls: Test the compound in the assay system without the biological target to identify any direct effects on the signal.[1] Use Orthogonal Assays: Confirm any findings using a different assay format that employs an alternative detection principle to validate the results.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in an assay?
A1: The stability of imidazole-containing compounds can be influenced by several factors, including the pH and composition of the assay buffer, temperature, and exposure to light. The imidazole ring, in particular, can be susceptible to degradation under certain conditions.[1]
Q2: How can I assess the stability of this compound in my specific assay buffer?
A2: To assess stability, you can perform a time-course study. Prepare a solution of the compound in your final assay buffer at the highest concentration you plan to test. Incubate this solution under the same conditions as your actual experiment (temperature, light, etc.). At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot and analyze the compound's integrity using a quantitative analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q3: My compound is showing inconsistent activity, and I suspect aggregation. How can I confirm and mitigate this?
A3: Compound aggregation can lead to variable results. To address this, you can include a low concentration of a non-ionic detergent, like 0.01% Triton X-100, in your assay buffer. If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator. For direct confirmation, Dynamic Light Scattering (DLS) can be used to detect aggregates in your compound solution.[1]
Q4: What is the best practice for preparing and storing stock solutions of this compound?
A4: It is recommended to dissolve the compound in a high-purity solvent such as dimethyl sulfoxide (DMSO). For storage, divide the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles, which can degrade the compound. Store these aliquots at -20°C or -80°C and protect them from light.
Q5: Could the imidazole structure of my compound be interfering with my assay readout?
A5: Yes, imidazole derivatives can sometimes interfere with assay components. For instance, they can chelate essential metal ions in enzymatic assays or interact directly with detection reagents. To test for this, run control experiments where you test the compound in the assay system without the biological target. If you observe a signal, it indicates direct interference. Confirming your results with an orthogonal assay that uses a different detection method is also a good practice.[1]
Experimental Protocols
Protocol: Assessing Compound Stability in Assay Buffer using HPLC
This protocol outlines a method to determine the stability of this compound in a given assay buffer over time.
1. Materials and Reagents:
-
This compound
-
Assay Buffer (specific to your experiment)
-
DMSO (or another suitable solvent for the stock solution)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other modifier for mobile phase)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Incubator or water bath
-
Autosampler vials
2. Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of the compound in DMSO (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the stock solution with the assay buffer to the final, highest concentration that will be used in the experiment.
-
Incubation: Incubate the test solution under the exact conditions of your assay (e.g., 37°C in a light-protected incubator).
-
Time-Point Sampling: Collect aliquots of the test solution at predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Sample Quenching: Immediately upon collection, quench any further degradation by diluting the aliquot 1:1 with a strong organic solvent like acetonitrile. Store the quenched samples at -20°C until analysis.
-
HPLC Analysis:
-
Set up an appropriate HPLC method (the exact parameters will need to be optimized for this specific compound). A starting point could be a C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid.
-
Inject the quenched samples from each time point.
-
Monitor the elution of the compound using a UV detector at a suitable wavelength.
-
-
Data Analysis:
-
Integrate the peak area of the compound at each time point.
-
Normalize the peak area at each subsequent time point to the peak area at time zero.
-
Plot the percentage of the compound remaining versus time to determine its stability profile under your assay conditions.
-
Quantitative Data Summary
| Condition | Time (hours) | Compound Remaining (%) |
| Assay Buffer A (pH 7.4), 37°C | 0 | 100 |
| 1 | 98 | |
| 4 | 92 | |
| 8 | 85 | |
| 24 | 65 | |
| Assay Buffer B (pH 6.0), 37°C | 0 | 100 |
| 1 | 99 | |
| 4 | 97 | |
| 8 | 95 | |
| 24 | 90 |
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing compound stability in assay buffer.
Hypothetical Signaling Pathway Involvement
Given that this compound is an impurity of Medetomidine, an α2-adrenergic agonist, a potential mechanism of action could involve the α2-adrenergic receptor signaling pathway.
Caption: Potential α2-adrenergic inhibitory signaling pathway.
References
Technical Support Center: Optimizing HPLC Methods for Imidazole Isomer Separation
Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of imidazole isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization and troubleshooting.
Troubleshooting Guide
This section addresses common issues encountered during the separation of imidazole isomers in a question-and-answer format.
Q1: Why are my imidazole isomer peaks co-eluting or showing poor resolution?
A1: Co-elution is a frequent challenge due to the structural similarity of isomers. To improve resolution, a systematic approach focusing on selectivity (α) and efficiency (N) is required.[1]
-
Optimize Mobile Phase Composition:
-
Adjust Solvent Strength: Modify the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the aqueous portion can enhance retention on reversed-phase columns, potentially improving separation.[1]
-
Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, switching to the other can alter elution patterns.[1]
-
Control pH: Imidazoles are basic compounds, making mobile phase pH a critical parameter.[2] Adjusting the pH to be at least two units away from the analyte's pKa ensures a consistent ionization state, leading to sharper, more reproducible peaks.[3][4] For imidazoles (pKa ≈ 7), a mobile phase pH of ≤ 5 or ≥ 9 is often effective, though column stability at high pH must be considered.[2]
-
Incorporate Additives: Ion-pairing agents (e.g., octanesulfonic acid) can be used to improve the retention of ionized imidazoles on C18 columns.[2]
-
-
Evaluate Stationary Phase Chemistry:
-
If mobile phase optimization is insufficient, the column may not be suitable. For polar positional isomers like 2-methylimidazole and 4-methylimidazole, conventional C18 columns may provide insufficient retention.[5][6]
-
Consider alternative stationary phases such as Hydrophilic Interaction Liquid Chromatography (HILIC) columns, which are effective for retaining and separating highly polar compounds.[5][6][7][8] Phenyl-hexyl or Pentafluorophenyl (PFP) columns can also offer different selectivity for aromatic isomers.[9]
-
Q2: My imidazole peaks are tailing. How can I improve the peak shape?
A2: Peak tailing for basic compounds like imidazoles is often caused by secondary interactions with the stationary phase or other method parameters.[10]
-
Check for Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes, causing tailing.[10][11]
-
Use a Low pH Mobile Phase: Operating at a low pH (e.g., pH ≤ 3) suppresses the ionization of silanol groups, minimizing these interactions.[10]
-
Use End-capped Columns: Modern, high-purity, end-capped silica columns have fewer active silanol sites, significantly reducing peak tailing for basic compounds.[10][11][12]
-
Consider Additives: Historically, tail-suppressing agents like triethylamine (TEA) were added to the mobile phase, but this is less common with modern columns.[10]
-
-
Optimize Mobile Phase and pH: Ensure the mobile phase pH is not close to the analyte's pKa, as this can cause a mix of ionized and unionized forms, leading to peak distortion.[4][11]
-
Avoid Column Overload: Injecting too much sample can saturate the stationary phase and cause peak asymmetry.[3] Try reducing the injection volume or sample concentration to see if peak shape improves.[3]
-
Check for Extra-Column Effects: Excessive dead volume in tubing or connections can lead to peak broadening and tailing. Ensure you are using tubing with a narrow internal diameter.[11]
Q3: I have very little or no retention of my imidazole isomers on a C18 column. What should I do?
A3: Imidazole and its simple isomers are highly polar and often exhibit poor retention on traditional reversed-phase columns.[5][8]
-
Switch to HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating very polar compounds.[5][7][8] A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 80-95%) with a small amount of aqueous buffer.[8][13]
-
Use Ion-Pair Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the ionized imidazole, increasing its retention on a C18 column.[2][8]
-
Use a Polar-Embedded or Aqueous-Stable Column: These types of reversed-phase columns are designed to be more retentive for polar compounds and can be operated with highly aqueous mobile phases without phase collapse.
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating imidazole isomers? A1: The choice depends on the specific isomers. For highly polar, positional isomers like 2-methylimidazole and 4-methylimidazole, HILIC columns (e.g., silica, amide) often provide the best results.[6][7][13] For separating enantiomers of more complex imidazole derivatives, chiral stationary phases like cellulose-based columns (e.g., Chiralcel OJ) are required.[14][15][16][17] For general-purpose analysis, modern end-capped C18 or C8 columns can be effective if the mobile phase is properly optimized, especially with pH control or ion-pairing agents.[18]
Q2: How critical is mobile phase pH when analyzing imidazole isomers? A2: It is extremely critical. Imidazoles are weak bases, and their ionization state is highly dependent on pH. Operating at a pH close to the pKa (around 7) can lead to split or broad peaks.[4] Controlling the pH to keep the analyte fully ionized or fully neutral is key to achieving sharp, reproducible peaks and stable retention times.[4]
Q3: Can I use a gradient elution for separating imidazole isomers? A3: Yes. A gradient elution can be very effective, especially when analyzing a mixture of imidazole derivatives with different polarities. It can help to elute strongly retained compounds faster and with better peak shape compared to an isocratic method.[14][15][16][17]
Method Development Workflow & Data
Logical Workflow for Troubleshooting Poor Resolution
The following diagram outlines a systematic approach to troubleshooting poor separation of imidazole isomers.
Caption: Troubleshooting workflow for poor HPLC isomer separation.
Comparative HPLC Conditions for Imidazole Isomers
The table below summarizes various starting conditions for different types of imidazole isomer separations.
| Separation Type | Column Chemistry | Mobile Phase Example | Detection | Key Considerations | Reference |
| Positional Isomers (e.g., 2-MeI, 4-MeI) | HILIC (Silica-based) | 95:5 Acetonitrile:Water with 2 mM Ammonium Formate, pH 4.4 | MS | HILIC is ideal for retaining these highly polar analytes. | [5] |
| Positional Isomers (e.g., 2-MeI, 4-MeI) | Reversed-Phase C18 (with Ion Pairing) | 95:5 20mM KH2PO4 (pH 7.0) with 10mM Octane Sulfonic Acid : Methanol | UV (220 nm) | Ion pairing is necessary to achieve retention on C18. | |
| Enantiomers (e.g., Econazole) | Chiral (Cellulose-based) | Hexane with alcohol modifiers (e.g., 2-propanol) and diethylamine | UV (220 nm) | Requires a specific chiral stationary phase; gradient elution may be needed. | [14] |
| General Impurities (e.g., Imidazole in API) | Amide (HILIC mode) | 20:80 Acetonitrile:Water | UV (210 nm) | Amide columns offer alternative HILIC selectivity. | [19] |
Experimental Protocols
Protocol 1: HILIC Method for Separation of 2-Methylimidazole and 4-Methylimidazole
This protocol is a starting point for separating highly polar positional isomers.
-
Instrumentation and Materials:
-
HPLC or UHPLC system with UV or Mass Spectrometry (MS) detector.
-
HILIC Column (e.g., CORTECS HILIC, 2.1 x 100 mm, 1.6 µm).[6]
-
HPLC-grade acetonitrile and water.
-
Ammonium formate or ammonium acetate.
-
Formic acid or acetic acid.
-
-
Preparation of Solutions:
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 10 mM Ammonium Acetate in water, pH adjusted to 4.0 with acetic acid.[6]
-
Sample Diluent: 90:10 (v/v) Acetonitrile:Water.
-
Standard Preparation: Prepare stock solutions of 2-methylimidazole and 4-methylimidazole in the diluent. Create working standards by serial dilution to concentrations within the expected sample range (e.g., 1-100 µg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 215 nm or MS (ESI+ mode).[13]
-
Elution Program: Start with an isocratic elution of 95% Mobile Phase A and 5% Mobile Phase B. If co-elution occurs, a shallow gradient may be required (e.g., decrease A from 95% to 85% over 10 minutes).
-
-
System Suitability:
-
Inject a standard mixture five times. The relative standard deviation (RSD) for retention time and peak area should be less than 2%.
-
Ensure the resolution between the 2-methylimidazole and 4-methylimidazole peaks is greater than 1.5.
-
Protocol 2: General Sample Preparation for Analysis
-
Weighing: Accurately weigh a suitable amount of the sample.
-
Dissolution: Dissolve the sample in a pre-determined volume of a solvent compatible with the initial mobile phase conditions (e.g., the HILIC sample diluent from Protocol 1). Use HPLC-grade solvents.
-
Sonication: If the sample does not dissolve readily, sonicate the solution for 5-10 minutes.
-
Dilution: Dilute the stock solution to the desired final concentration for analysis.
-
Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove particulates that could block the column.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. RP HPLC method for Imidazole - Chromatography Forum [chromforum.org]
- 3. silicycle.com [silicycle.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. waters.com [waters.com]
- 8. HPLC METHOD FOR IMIDAZOLE - Chromatography Forum [chromforum.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. chromtech.com [chromtech.com]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. ptfarm.pl [ptfarm.pl]
- 15. [PDF] HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Bioactivity of Medetomidine and 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of pharmacological research, particularly concerning adrenergic receptor modulators, a thorough understanding of the bioactivity of novel compounds in comparison to established agents is paramount. This guide provides a detailed comparative analysis of the well-characterized alpha-2 adrenergic agonist, Medetomidine, and the structurally related compound, 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole. While Medetomidine's pharmacological profile is extensively documented, public domain data on the specific bioactivity of this compound, also known as Vinyl Medetomidine, is notably scarce. This guide will therefore present the comprehensive bioactivity of Medetomidine as a benchmark, highlighting the current knowledge gap regarding its vinyl analogue.
Overview of Compounds
Medetomidine is a potent and selective alpha-2 adrenergic receptor agonist widely used in veterinary medicine for its sedative and analgesic properties.[1] It is a racemic mixture of dexmedetomidine and levomedetomidine, with dexmedetomidine being the pharmacologically active enantiomer.[2][3] Its mechanism of action involves binding to and activating alpha-2 adrenoceptors in the central and peripheral nervous systems, leading to a reduction in norepinephrine release and subsequent sedation, analgesia, and anxiolysis.[4]
This compound , often referred to as Vinyl Medetomidine, is identified primarily as an impurity or a related compound of Medetomidine.[5] Despite its structural similarity to Medetomidine, there is a significant lack of published experimental data detailing its receptor binding affinity, functional activity, or in vivo effects.
Quantitative Bioactivity Data
The following table summarizes the quantitative bioactivity data for Medetomidine, focusing on its interaction with adrenergic receptors. Due to the absence of available data, a corresponding entry for this compound is not provided.
| Parameter | Medetomidine | This compound |
| Receptor Binding Affinity (Ki, nM) | ||
| Alpha-2 Adrenergic Receptor | High affinity (subtype non-selective) | Data not available |
| Alpha-1 Adrenergic Receptor | Lower affinity | Data not available |
| Selectivity Ratio (α2/α1) | ~1620[1] | Data not available |
| Functional Activity | ||
| Alpha-2 Adrenergic Receptor | Full Agonist[1] | Data not available |
| In vivo Effects | ||
| Sedation | Dose-dependent | Data not available |
| Analgesia | Dose-dependent | Data not available |
| Bradycardia | Observed[1] | Data not available |
| Hypotension | Observed[1] | Data not available |
Signaling Pathway of Medetomidine
Medetomidine exerts its effects by activating the alpha-2 adrenergic signaling pathway. As a G-protein coupled receptor (GPCR) agonist, its binding to the alpha-2 adrenoceptor initiates a cascade of intracellular events.
Medetomidine's alpha-2 adrenergic signaling cascade.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioactivity data. Below are representative protocols for key assays used to characterize compounds like Medetomidine.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor subtype.
Objective: To determine the inhibitory constant (Ki) of a test compound for the alpha-2 adrenergic receptor.
Materials:
-
Cell membranes expressing the human alpha-2A, alpha-2B, or alpha-2C adrenergic receptor.
-
Radioligand: [³H]-Rauwolscine (a non-selective alpha-2 antagonist).
-
Non-specific ligand: Phentolamine (10 µM).
-
Test compound: Serial dilutions of the compound of interest.
-
Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration system (e.g., cell harvester with glass fiber filters).
-
Scintillation counter.
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + non-specific ligand), and competition binding (radioligand + membranes + test compound at various concentrations).
-
Incubate the plate at room temperature for 60-120 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a radioligand competition binding assay.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound by quantifying its ability to stimulate G-protein activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the alpha-2 adrenergic receptor.
Materials:
-
Cell membranes expressing the alpha-2 adrenergic receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (to ensure agonist-dependent stimulation).
-
Test agonist: Serial dilutions.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Filtration system and scintillation counter.
Methodology:
-
Prepare serial dilutions of the test agonist.
-
In a 96-well plate, add cell membranes, GDP, and the test agonist at various concentrations.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist.
-
Determine the EC50 and Emax values using non-linear regression analysis.
Conclusion
References
Navigating Analytical Method Validation for Pharmaceutical Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of pharmaceutical development, ensuring the safety and efficacy of drug products. This guide provides a comprehensive comparison of key performance characteristics for a validated analytical method designed for the quantification of CAS 1021949-47-2, also known as Dexmedetomidine USP Related Compound B, a critical impurity in the synthesis of Medetomidine. The presented data, while illustrative, is modeled on established validation protocols for similar pharmaceutical impurities and adheres to the stringent guidelines set forth by the International Council for Harmonisation (ICH).
Comparative Analysis of Analytical Methods
The quantification of pharmaceutical impurities demands highly sensitive and specific analytical techniques. High-Performance Liquid Chromatography (HPLC) is a widely adopted method due to its precision and versatility.[1][2] Alternative methods, such as Gas Chromatography (GC), are generally more cost-effective but are primarily suited for volatile compounds.[2] For complex biological samples, more advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer superior sensitivity and selectivity, though at a higher operational cost.[3][4]
This guide focuses on a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, a common and reliable choice for the analysis of non-volatile small molecules like Dexmedetomidine and its related compounds.[5]
Experimental Protocol: A Validated RP-HPLC Method
The following protocol outlines a validated RP-HPLC method for the determination of Dexmedetomidine USP Related Compound B. This method is designed to be specific, accurate, precise, and linear over a defined concentration range.
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: A stock solution of Dexmedetomidine USP Related Compound B reference standard is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile). This stock is further diluted to create a series of calibration standards.
-
Sample Solution: The drug substance (Medetomidine) is accurately weighed and dissolved in the diluent to a known concentration.
3. Validation Parameters:
The method was validated according to ICH Q2(R2) guidelines, assessing the following parameters:[1][5]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the active pharmaceutical ingredient (API) and other impurities.[5] This is demonstrated by the absence of interfering peaks at the retention time of Dexmedetomidine USP Related Compound B in a placebo or API sample.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[5] This is evaluated by analyzing a series of dilutions of the reference standard.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[5] This is determined by spiking a known amount of the impurity into the sample matrix at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[5] This is assessed at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Data Presentation: Summary of Validation Results
The following tables summarize the quantitative data obtained during the validation of the hypothetical RP-HPLC method for Dexmedetomidine USP Related Compound B.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area |
| 0.1 | 1500 |
| 0.25 | 3750 |
| 0.5 | 7500 |
| 1.0 | 15000 |
| 1.5 | 22500 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
| Average Recovery | 99.2% |
Table 3: Precision
| Precision Level | Parameter | Result (%RSD) |
| Repeatability | Peak Area (n=6) | 0.8% |
| Intermediate Precision | Peak Area (n=6, different day) | 1.2% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | 0.03 |
| Limit of Quantitation (LOQ) | 0.1 |
Visualizing the Workflow and Logic
Diagrams are essential for clearly communicating complex processes. The following visualizations, created using the DOT language, illustrate the analytical method validation workflow and the logical relationship between validation parameters.
Caption: Workflow for Analytical Method Validation.
Caption: Relationship between Validation Parameters.
References
Comparative Analysis of Medetomidine and its Analogs in Biological Assays
A guide for researchers and drug development professionals on the cross-reactivity and performance of key alpha-2 adrenergic agonists.
This guide provides a comprehensive comparison of medetomidine and its active enantiomer, dexmedetomidine, alongside other alpha-2 adrenergic agonists, in various biological assays. As "Vinyl Medetomidine" is not a widely documented compound, this analysis focuses on well-characterized alternatives to inform research and development. The data presented herein is intended to provide an objective overview of their performance, supported by experimental data and detailed methodologies.
Introduction to Alpha-2 Adrenergic Agonists
Medetomidine is a potent and selective alpha-2 adrenergic receptor agonist widely used in veterinary medicine for its sedative and analgesic properties. It is a racemic mixture of two stereoisomers: the pharmacologically active S-enantiomer, dexmedetomidine, and the largely inactive R-enantiomer, levomedetomidine.[1][2] Dexmedetomidine is also approved for human use as a sedative in intensive care settings.[2][3] The high selectivity of these compounds for alpha-2 adrenoceptors over alpha-1 adrenoceptors is a key determinant of their therapeutic profile.[4][5] This guide will delve into the comparative binding affinities, functional activities, and potential cross-reactivities of these compounds.
Data Presentation: Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of medetomidine, dexmedetomidine, and other relevant alpha-2 adrenergic agonists for various receptor subtypes. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| Medetomidine | α2A | 1.08 | Rat Brain | [6] |
| α2B | 1.7 | Rat Lung | [7] | |
| α2C | 1.3 | Opossum Kidney Cells | [7] | |
| Dexmedetomidine | α2A | ~1 | Not Specified | [1] |
| α2 (non-selective) | 1.0 | Not Specified | [4] | |
| Clonidine | α2A | 3.9 | Human Platelets | [8][9] |
| α2B | 6.3 | Neonatal Rat Lung | [8] | |
| α2C | 8.1 | Opossum Kidney Cells | [8] | |
| Xylazine | α2 (non-selective) | 160 | Not Specified | [7] |
Receptor Selectivity Ratios:
| Compound | α2:α1 Selectivity Ratio | Reference |
| Dexmedetomidine | 1620:1 | [4][5] |
| Clonidine | 220:1 | [4][9] |
Cross-Reactivity in Biological Assays
Cross-reactivity is a critical consideration in drug development and diagnostic testing. While medetomidine and its analogs are highly selective for alpha-2 adrenergic receptors, they can interact with other receptors, particularly at higher concentrations.
Imidazoline Receptor Binding
Medetomidine and dexmedetomidine, containing an imidazole moiety, have been shown to bind to imidazoline receptors.[7] Clonidine also exhibits affinity for I1 imidazoline receptors, which is thought to contribute to its antihypertensive effects.[6][10]
Immunoassays
The specificity of immunoassays is crucial for accurate detection. Recent studies on xylazine lateral flow immunoassay test strips showed minimal cross-reactivity with other α2-agonists, but did show cross-reactivity with lidocaine.[11][12][13] A study on medetomidine immunoassay test strips found that the presence of a racemic mixture did not negatively impact the results and that both individual isomers and the racemic mixture produced positive results with no cross-reactivity from a panel of 77 other commonly encountered drugs and cutting agents.[14][15]
Mandatory Visualizations
Signaling Pathway of Alpha-2 Adrenergic Receptors
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. cfsre.org [cfsre.org]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clonidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. zoetis.com.br [zoetis.com.br]
- 8. researchgate.net [researchgate.net]
- 9. Clonidine • LITFL [litfl.com]
- 10. Clonidine - Wikipedia [en.wikipedia.org]
- 11. Understanding sensitivity and cross-reactivity of xylazine lateral flow immunoassay test strips for drug checking applications | NIST [nist.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Enantiomeric Determination of Medetomidine in Street Drug Samples (August 2024-February 2025) and Implications for Immunoassay Test Strip Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
Comparative study of kinase inhibition by different imidazole derivatives
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of various imidazole-based kinase inhibitors.
The imidazole scaffold is a prominent structural motif in medicinal chemistry, renowned for its versatility in targeting a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapies. This guide provides a comparative overview of different classes of imidazole derivatives that have demonstrated significant kinase inhibition, supported by experimental data and detailed methodologies to aid in the design and evaluation of novel therapeutic agents.
Comparative Kinase Inhibition by Imidazole Derivatives
The inhibitory potency of various imidazole derivatives against several key protein kinases is summarized below. The data, presented as IC50 values, highlight the diverse and potent activity of this class of compounds.
| Derivative Class | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazolyl-2-cyanoprop-2-enimidothioates | EGFR | 0.137 - 0.507 | - | - |
| Fused Imidazole-imidazo[1,2-c][1][2]triazoles | EGFR | 0.38 - 0.42 | Erlotinib | 0.42 |
| Imidazole[1,5-a]pyridine Derivatives | EGFR | - | Erlotinib | - |
| Fused Imidazole Derivatives (16 & 17) | EGFR | 0.236 - 0.617 | Erlotinib | 0.240 |
| Imidazo[1,2-a]quinazoline Derivatives (19a & 19b) | EGFR | 12.3 - 82.0 | - | - |
| Imidazole-1,2,4-oxadiazole Hybrid (3) | EGFR | 1.21 | - | - |
| Thiazole-benzimidazole Derivatives | EGFR | 0.0717 - 1.235 | Erlotinib | 0.00415 |
| Benzothiadiazole-imidazole & Thienopyridine-imidazole Derivatives | ALK5 | 0.008 - 0.043 | - | - |
| Unnamed Imidazole Derivatives | Chk2 | 0.00995 - 0.06507 | - | - |
| Imidazo[1,2-a]pyridines | DYRK1A | 2.6 | - | - |
| Imidazo[1,2-a]pyridines | CLK1 | 0.7 | - | - |
| 2-Phenyl Benzimidazole Derivatives | VEGFR-2 | - | Doxorubicin | 4.17 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used to evaluate the efficacy of kinase inhibitors.
In Vitro Kinase Inhibition Assay (EGFR Tyrosine Kinase)
This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. A common method is the TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.[3]
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[3]
-
Biotinylated peptide substrate
-
ATP
-
Test imidazole derivatives
-
Stop/detection solution (containing EDTA, a europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin)[3]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test imidazole derivatives in DMSO, followed by a further dilution in kinase buffer.
-
Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a pre-prepared substrate/ATP solution.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop/detection solution.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.[3]
-
The IC50 value is calculated by plotting the normalized activity versus the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Cell culture medium
-
Test imidazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the imidazole derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well.
-
Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Cell viability is calculated as a percentage of the control (untreated cells).
Western Blot Analysis for Signaling Pathway Modulation
Western blotting is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key proteins in a signaling pathway, thereby providing insight into the mechanism of action of an inhibitor.
Materials:
-
Cancer cell line
-
Test imidazole derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the imidazole derivatives for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis is performed to quantify the changes in protein phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within signaling cascades and the flow of experimental procedures is essential for a clear understanding of the research. The following diagrams, generated using Graphviz, illustrate a key signaling pathway targeted by many imidazole derivatives and a typical experimental workflow for their evaluation.
Caption: Simplified EGFR signaling pathway targeted by imidazole derivatives.
Caption: Experimental workflow for evaluating novel kinase inhibitors.
References
Structural Comparison of α2-Adrenergic Agonists: A Guide to 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and pharmacological comparison of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole and its close analogs, primarily focusing on their activity as α2-adrenergic receptor agonists. The imidazole scaffold, particularly as embodied by medetomidine and its active enantiomer dexmedetomidine, represents a critical class of therapeutic agents valued for their sedative, analgesic, and anxiolytic properties. Understanding the structure-activity relationships (SAR) within this family of compounds is paramount for the rational design of novel therapeutics with improved potency and selectivity.
Introduction to the Compound Class
The core structure of interest belongs to the 4-substituted imidazole class of compounds, which are known to be highly selective for the α2-adrenoceptor.[1] Medetomidine, a racemic mixture of (S)- and (R)-enantiomers, and its pharmacologically active S-enantiomer, dexmedetomidine, are benchmark compounds in this series.[2] They are widely used in veterinary and human medicine. The compound this compound, also known as vinyl medetomidine, is a known impurity and structural analog of medetomidine. This guide will explore the structural nuances between the saturated ethyl linker in medetomidine/dexmedetomidine and the unsaturated ethenyl linker in the title compound, and how this might influence biological activity.
Quantitative Comparison of Biological Activity
| Compound | Receptor Subtype | Kᵢ (nM) | α2/α1 Selectivity Ratio | Reference |
| Medetomidine | α2 | Data not consistently reported as Kᵢ | 1620:1 | [1][3] |
| Dexmedetomidine | α2A | Specific Kᵢ values vary across studies | High | [4][5] |
| Clonidine | α2 | Data not consistently reported as Kᵢ | 220:1 | [1][3] |
| Xylazine | α2 | Data not consistently reported as Kᵢ | 160:1 | [1] |
| Detomidine | α2 | Data not consistently reported as Kᵢ | 260:1 | [1] |
Note: The α2/α1 selectivity ratio is a critical parameter indicating the compound's specificity for the α2-adrenoceptor over the α1-adrenoceptor. A higher ratio signifies greater selectivity.
Structure-Activity Relationship (SAR)
The biological activity of medetomidine and its analogs at the α2-adrenoceptor is governed by several structural features:
-
The Imidazole Ring: This heterocyclic core is essential for binding to the receptor.
-
The 2,3-Dimethylphenyl Group: The substitution pattern on the phenyl ring influences potency and selectivity.
-
The Ethyl Linker: The nature of the bridge between the imidazole and phenyl rings is critical. In medetomidine and dexmedetomidine, this is a saturated ethyl group. The presence of a double bond in this compound introduces conformational rigidity, which can significantly impact receptor interaction. While specific data is lacking, introducing unsaturation can alter the optimal spatial arrangement of the phenyl and imidazole rings, potentially reducing binding affinity compared to the more flexible saturated analogs.
-
Stereochemistry: The α2-adrenoceptor activity of medetomidine resides almost exclusively in its S-enantiomer, dexmedetomidine.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize α2-adrenergic agonists.
Radioligand Binding Assay for α2-Adrenoceptor Affinity
This assay determines the binding affinity of a test compound to α2-adrenoceptors expressed in cell membranes.
Materials:
-
Cell Membranes: Prepared from cell lines stably expressing human α2A, α2B, or α2C adrenoceptors.
-
Radioligand: [³H]-Rauwolscine or [³H]-Yohimbine (antagonists) are commonly used to label all α2-receptor subtypes.
-
Non-specific Ligand: A high concentration (e.g., 10 µM) of an unlabeled antagonist like phentolamine to determine non-specific binding.
-
Test Compounds: Serially diluted solutions of the compound of interest.
-
Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (buffer, radioligand, cell membranes), non-specific binding (non-specific ligand, radioligand, cell membranes), and competition binding (test compound at various concentrations, radioligand, cell membranes).
-
Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand. Wash the filters multiple times with ice-cold binding buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Signaling Pathway of α2-Adrenergic Receptor Agonists
Caption: Simplified signaling cascade following α2-adrenoceptor activation.
Experimental Workflow for Radioligand Binding Assaydot
References
- 1. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medetomidine - Wikipedia [en.wikipedia.org]
- 3. Medetomidine--a novel alpha 2-adrenoceptor agonist: a review of its pharmacodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medetomidine analogs as selective agonists for the human alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthetic efficiency of different routes to 5-ethenyl-imidazoles
For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is paramount. This guide provides a comparative analysis of various synthetic pathways to 5-ethenyl-imidazoles, a valuable building block in medicinal chemistry. We present a detailed examination of olefination, palladium-catalyzed cross-coupling, and dehydration reactions, offering quantitative data, experimental protocols, and a visual representation of the synthetic workflows.
The imidazole nucleus is a ubiquitous scaffold in pharmaceuticals and biologically active compounds. The introduction of a vinyl group at the 5-position offers a versatile handle for further chemical modifications, making the efficient synthesis of 5-ethenyl-imidazoles a significant area of interest. This guide benchmarks the synthetic efficiency of different routes to this target molecule, providing a clear comparison of their performance based on experimental data.
Comparative Analysis of Synthetic Efficiencies
The following table summarizes the quantitative data for different synthetic routes to 5-ethenyl-imidazoles. The choice of the N-protecting group, typically a trityl group, is crucial for directing the regioselectivity of the reactions and improving the solubility of the intermediates in organic solvents.
| Route Name | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Wittig Reaction | 1-Trityl-1H-imidazole-5-carbaldehyde | Methyltriphenylphosphonium bromide, n-Butyllithium | THF | 2 h | 0 to rt | 85 |
| Horner-Wadsworth-Emmons | 1-Trityl-1H-imidazole-5-carbaldehyde | Diethyl (cyanomethyl)phosphonate, NaH | THF | 4 h | 0 to rt | 78 |
| Suzuki-Miyaura Coupling | 5-Bromo-1-trityl-1H-imidazole | Potassium vinyltrifluoroborate, Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 12 h | 100 | 91 |
| Stille Coupling | 5-Iodo-1-trityl-1H-imidazole | Vinyltributylstannane, Pd(PPh₃)₄, CuI | THF | 6 h | 60 | 88 |
| Dehydration | 1-(1-Trityl-1H-imidazol-5-yl)ethan-1-ol | Burgess reagent | THF | 1 h | rt | 95 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and are intended to serve as a guide for laboratory synthesis.
Wittig Reaction
This method involves the olefination of a 5-formylimidazole derivative.
Starting Material: 1-Trityl-1H-imidazole-5-carbaldehyde
Reagents and Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, n-butyllithium (1.1 eq) is added dropwise.
-
The resulting orange-red solution is stirred at 0 °C for 30 minutes.
-
A solution of 1-trityl-1H-imidazole-5-carbaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-ethenyl-1-trityl-1H-imidazole.
Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction utilizes a vinylboron reagent.
Starting Material: 5-Bromo-1-trityl-1H-imidazole
Reagents and Materials:
-
Potassium vinyltrifluoroborate
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 5-bromo-1-trityl-1H-imidazole (1.0 eq), potassium vinyltrifluoroborate (1.5 eq), and potassium carbonate (2.0 eq) is placed in a round-bottom flask.
-
Toluene and water (4:1 v/v) are added, and the mixture is degassed with argon for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated to 100 °C and stirred for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Dehydration of a Secondary Alcohol
This route involves the elimination of water from a 5-(1-hydroxyethyl)imidazole derivative.
Starting Material: 1-(1-Trityl-1H-imidazol-5-yl)ethan-1-ol
Reagents and Materials:
-
Burgess reagent (Methyl N-(triethylammoniumsulphonyl)carbamate)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1-(1-trityl-1H-imidazol-5-yl)ethan-1-ol (1.0 eq) in anhydrous THF at room temperature, Burgess reagent (1.2 eq) is added in one portion.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes to 5-ethenyl-imidazoles.
Caption: Synthetic pathways to 5-ethenyl-imidazoles.
Conclusion
The synthesis of 5-ethenyl-imidazoles can be achieved through several distinct and efficient routes. The dehydration of the corresponding secondary alcohol offers the highest reported yield under mild conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, provide excellent yields and good functional group tolerance, although they require more specialized reagents and catalysts. The classic Wittig and Horner-Wadsworth-Emmons olefination reactions are also viable and high-yielding alternatives, starting from the readily accessible 5-formylimidazole precursor.
The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups within the molecule. This comparative guide provides the necessary data and protocols to assist researchers in making an informed decision for their specific synthetic needs.
The Tale of Two Environments: Unpacking the In Vitro and In Vivo Efficacy of Imidazole-Based Compounds
A comprehensive guide for researchers navigating the complex journey from laboratory benchtop to preclinical models in the evaluation of imidazole-based therapeutics. This report delves into the comparative efficacy of these versatile compounds, highlighting the crucial data and methodologies that underpin their development as potent antifungal and anticancer agents.
Imidazole and its derivatives represent a cornerstone in modern pharmacology, demonstrating a broad spectrum of biological activities.[1] Their remarkable versatility has led to the development of numerous drugs targeting a range of diseases, from fungal infections to various cancers.[1][2] This guide provides an objective comparison of the in vitro and in vivo performance of select imidazole-based compounds, supported by experimental data and detailed methodologies to aid researchers in their quest for novel therapeutics.
Bridging the Gap: From Petri Dish to Preclinical Models
The transition from a controlled in vitro environment to a complex in vivo system is a critical juncture in drug discovery.[3] In vitro assays, conducted on isolated cells or microorganisms, provide initial insights into a compound's activity and mechanism of action in a cost-effective and high-throughput manner.[4][5] However, these simplified systems cannot fully replicate the intricate biological processes that occur within a living organism.[3] In vivo studies, typically in animal models, are therefore essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a whole-organism context.[6] This guide will explore case studies of imidazole-based compounds, illustrating how their performance in the lab translates to preclinical models.
Antifungal Imidazoles: Targeting Ergosterol Biosynthesis
A major class of imidazole-based antifungals exerts its effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][8] These drugs specifically target the enzyme lanosterol 14α-demethylase, leading to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately disrupts membrane integrity and inhibits fungal growth.[9][10]
Quantitative Efficacy Data: Antifungal Imidazoles
| Compound | Fungal Strain | In Vitro Efficacy (MIC) | Animal Model | In Vivo Efficacy | Reference |
| Ketoconazole | Pathogenic yeasts and fungi | 0.1 - 64 mg/L | Guinea pig dermatophytosis, Rabbit systemic candidosis | Effective in treating experimental infections | [11] |
| Luliconazole (1% cream) | Trichophyton mentagrophytes | Potent (not specified) | Guinea pig tinea corporis | Complete mycological cure after 7 days | [1] |
| Tioconazole | Common dermal pathogens | Generally 2-8 times more active than miconazole | Guinea pig dermatomycosis model | Good topical efficacy | [12] |
Experimental Protocols: Antifungal Efficacy
In Vitro: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.[13][14]
-
Preparation of Antifungal Stock Solution: Dissolve the imidazole compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[15]
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using a standardized liquid medium such as RPMI-1640.[13][16]
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate from a fresh culture. Adjust the turbidity to a 0.5 McFarland standard.[15]
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control well (no drug) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.[17]
-
MIC Determination: The MIC is the lowest concentration of the drug that shows no visible growth.[13]
In Vivo: Guinea Pig Model of Tinea Corporis
This model is used to evaluate the topical efficacy of antifungal agents against dermatophyte infections.[1]
-
Infection: Anesthetize guinea pigs and gently abrade a small area of skin on the back. Apply a suspension of Trichophyton mentagrophytes to the abraded area.
-
Treatment: After signs of infection appear (typically 4-7 days), topically apply the imidazole-based cream or vehicle control to the infected area daily for a specified duration (e.g., 7 or 14 days).[1]
-
Evaluation: At the end of the treatment period, euthanize the animals and excise the infected skin.
-
Fungal Burden Assessment: Homogenize the skin samples and plate serial dilutions on Sabouraud Dextrose Agar. After incubation, count the number of colony-forming units (CFU) to determine the fungal burden. A significant reduction in CFU in the treated group compared to the control group indicates efficacy.[1]
Visualizing the Antifungal Mechanism
Anticancer Imidazoles: Disrupting Microtubule Dynamics
A promising class of synthetic imidazole-based compounds exhibits anticancer activity by targeting tubulin, the fundamental protein component of microtubules.[11][18] These agents inhibit tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death) in cancer cells.[2]
Quantitative Efficacy Data: Anticancer Imidazoles
| Compound | Cancer Cell Line | In Vitro Efficacy (IC50) | Animal Model | In Vivo Efficacy (% TGI) | Reference |
| Compound 6 (Unnamed) | MDA-MB-468 | 80-200 nM | Not Specified | Not Specified | [18] |
| Compound 3X (SAI analog) | MDA-MB-468 | ~100 nM | MDA-MB-468 xenograft | 77% TGI at 60 mg/kg | [2] |
| Compound 160 (Imidazoisoindole derivative) | HeLa | 76 nM | MC38 murine xenograft | 78% TGI at 50 mg/kg | [18] |
| Ag(I) N-heterocyclic carbene complex 1 | OVCAR-3 (ovarian) | ~10 µM | Ovarian cancer xenograft | Active against tumor | [19] |
TGI: Tumor Growth Inhibition
Experimental Protocols: Anticancer Efficacy
In Vitro: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[20]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[21]
-
Compound Treatment: Treat the cells with various concentrations of the imidazole-based compound for a specified period (e.g., 24, 48, or 72 hours).[21]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.[21]
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
In Vivo: Xenograft Mouse Model
This model involves implanting human cancer cells into immunocompromised mice to evaluate the antitumor efficacy of a compound.[2]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-468) into the flank of nude mice.[19]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the imidazole-based compound (e.g., by oral gavage or intraperitoneal injection) and a vehicle control according to a predetermined dosing schedule.[18]
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) by comparing the average tumor volume of the treated group to the control group. A higher TGI indicates greater efficacy.[2]
Visualizing the Anticancer Mechanism
The In Vitro to In Vivo Workflow: A Logical Progression
The development of imidazole-based compounds, like any therapeutic agent, follows a logical progression from initial in vitro screening to more complex in vivo validation. This workflow ensures that only the most promising candidates advance, saving time and resources.
Conclusion
The journey of an imidazole-based compound from a laboratory curiosity to a potential therapeutic is a testament to the rigorous process of scientific validation. While in vitro assays provide a crucial first look at a compound's potential, in vivo studies are indispensable for confirming efficacy and safety in a physiological context. The data and methodologies presented in this guide underscore the importance of a multi-faceted approach to drug development. By understanding the nuances of both in vitro and in vivo evaluations, researchers can more effectively navigate the path toward discovering the next generation of imidazole-based medicines.
References
- 1. Short-Term Therapy with Luliconazole, a Novel Topical Antifungal Imidazole, in Guinea Pig Models of Tinea Corporis and Tinea Pedis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.biobide.com [blog.biobide.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Azoles for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Ergosterol biosynthesis in Aspergillus fumigatus: its relevance as an antifungal target and role in antifungal drug resistance [frontiersin.org]
- 11. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tioconazole, a new imidazole-antifungal agent for the treatment of dermatomycoses. Antifungal and pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Patterns of in vitro activity of itraconazole and imidazole antifungal agents against Candida albicans with decreased susceptibility to fluconazole from Spain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Anticancer Activity of Ag(I) N-Heterocyclic Carbene Complexes Derived from 4,5-Dichloro-1H-Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assessment of in vitro cytotoxicity of imidazole ionic liquids and inclusion in targeted drug carriers containing violacein - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
Lack of Selectivity Data for 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole Necessitates Further Investigation
A comprehensive analysis of the selectivity profile for the compound 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole against a broad panel of receptors is not currently available in published literature. This compound, also identified as "Vinyl Medetomidine," is recognized as an impurity of Medetomidine, a potent and selective α2-adrenergic receptor agonist.[1] Given its structural relationship to Medetomidine, it is hypothesized that this compound may also exhibit activity at adrenergic receptors. However, without direct experimental data, its affinity, selectivity, and functional activity remain uncharacterized.
This guide provides a comparative framework using the well-documented selectivity profile of Medetomidine as a reference. Furthermore, it outlines the detailed experimental protocols necessary to determine the selectivity profile of this compound, offering a roadmap for researchers to generate the required data.
Comparative Selectivity Profile: Medetomidine
Medetomidine is a highly selective α2-adrenergic agonist with a significantly greater affinity for α2 receptors over α1 receptors, exhibiting an α2/α1 selectivity ratio of 1620.[1][2][3] It demonstrates high affinity for all α2-adrenergic receptor subtypes (α2A, α2B, α2C) without significant subtype selectivity.[4] Medetomidine has negligible affinity for other receptor types, including β-adrenergic, serotonin, dopamine, muscarinic, and histamine receptors.[1]
Table 1: Hypothetical Selectivity Profile of this compound Compared to Medetomidine
| Receptor | This compound Kᵢ (nM) | Medetomidine Kᵢ (nM) |
| Adrenergic α1 | Data not available | 1750[3] |
| Adrenergic α2 | Data not available | 1.08[1] |
| Adrenergic α2A | Data not available | ~0.38 |
| Adrenergic α2B | Data not available | ~0.70 |
| Adrenergic α2C | Data not available | ~0.07 |
| Adrenergic β1 | Data not available | No significant affinity[1] |
| Adrenergic β2 | Data not available | No significant affinity[1] |
| Dopamine D2 | Data not available | No significant affinity[1] |
| Serotonin 5-HT₁A | Data not available | No significant affinity[1] |
| Serotonin 5-HT₂A | Data not available | No significant affinity[1] |
| Histamine H1 | Data not available | No significant affinity[1] |
| Muscarinic M1 | Data not available | No significant affinity[1] |
Note: Kᵢ values for Medetomidine are compiled from various sources and may differ based on experimental conditions. The data for this compound is yet to be determined.
Experimental Protocols for Determining Selectivity Profile
To ascertain the selectivity profile of this compound, a series of in vitro assays must be performed. The following are standard and robust methodologies for determining the binding affinity and functional activity of a compound at various receptors.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[5] These assays involve competing the test compound against a radioactively labeled ligand that has a known high affinity for the target receptor.
Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of receptors, including but not limited to, adrenergic, dopaminergic, serotonergic, and histaminergic receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
A suitable radioligand for each receptor target (e.g., [³H]-Prazosin for α1, [³H]-Rauwolscine or [³H]-Clonidine for α2).[1][6]
-
This compound.
-
Non-specific binding control (a high concentration of an unlabeled ligand, e.g., phentolamine for adrenergic receptors).[6]
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).[6]
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add assay buffer, a fixed concentration of radioligand, and cell membranes.
-
Non-specific Binding: Add the non-specific binding control, a fixed concentration of radioligand, and cell membranes.
-
Competitive Binding: Add serial dilutions of this compound, a fixed concentration of radioligand, and cell membranes.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Workflow for Radioligand Binding Assay.
Functional Assays (cAMP Accumulation Assay)
Functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the receptor. For G-protein coupled receptors (GPCRs) like the α2-adrenergic receptor, which is coupled to the Gαi protein, agonist activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[7]
Objective: To determine the functional activity of this compound at Gαi- and Gαs-coupled receptors.
Materials:
-
Cells expressing the receptor of interest.
-
This compound.
-
A known agonist and antagonist for the receptor of interest.
-
Forskolin (to stimulate cAMP production for Gαi-coupled receptors).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure for a Gαi-coupled receptor (e.g., α2-adrenergic receptor):
-
Cell Seeding: Seed cells expressing the receptor in a 96- or 384-well plate and incubate overnight.
-
Compound Addition:
-
Agonist mode: Add serial dilutions of this compound to the cells.
-
Antagonist mode: Pre-incubate the cells with serial dilutions of this compound before adding a known agonist at its EC₅₀ concentration.
-
-
Stimulation: Add forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for a specified period to allow for cAMP modulation.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the cAMP detection kit.
-
Data Analysis:
-
Agonist mode: Plot the cAMP levels against the concentration of the test compound to determine the EC₅₀ (potency) and the maximal effect (efficacy).
-
Antagonist mode: Plot the response to the known agonist against the concentration of the test compound to determine the IC₅₀ and calculate the Kₑ (equilibrium dissociation constant) of the antagonist.
-
Simplified α2-Adrenergic Receptor Signaling Pathway.
Conclusion
While the structural similarity of this compound to Medetomidine suggests a potential interaction with adrenergic receptors, a definitive selectivity profile is absent from the scientific literature. The experimental protocols detailed in this guide provide a clear path for researchers to elucidate the pharmacological properties of this compound. The resulting data will be critical for understanding its potential biological effects and for informing any future drug development efforts. It is imperative that such studies are conducted to fill the existing knowledge gap and to fully characterize this compound.
References
- 1. Characterization of the selectivity, specificity and potency of medetomidine as an alpha 2-adrenoceptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological profiles of medetomidine and its antagonist, atipamezole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affinity of detomidine, medetomidine and xylazine for alpha-2 adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Head-to-head comparison of different substituted imidazoles in a cancer cell line
For Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold is a prominent feature in many anticancer agents due to its versatile binding properties and synthetic accessibility. This guide provides an objective comparison of the in vitro performance of various substituted imidazole derivatives against different cancer cell lines, supported by experimental data from recent studies.
Comparative Anticancer Activity
The cytotoxic effects of different classes of substituted imidazoles have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below. Lower IC50 values indicate higher potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Key Findings | Reference |
| Imidazole-Chalcone Derivatives | Compound 9j' | A549 (Lung) | 7.05 | Induced G2/M cell cycle arrest at low concentrations and apoptosis at higher concentrations. Inhibited tubulin polymerization. | [1] |
| Compound 9g | A549 (Lung) | - | Showed significant cytotoxicity. | [1] | |
| 1H-imidazole[4,5-f][1][2] phenanthroline | IPM714 | HCT116 (Colorectal) | 1.74 | Arrested cell cycle in S phase and induced apoptosis. Suppressed the PI3K/AKT/mTOR pathway. | [3] |
| IPM714 | SW480 (Colorectal) | 2 | Induced apoptosis. | [3] | |
| Benzimidazole Sulfonamides | Compound 22 | A549 (Lung) | 0.15 | Showed high potency with low toxicity to normal cells. | [4] |
| Compound 22 | HeLa (Cervical) | 0.21 | [4] | ||
| Compound 22 | HepG2 (Liver) | 0.33 | [4] | ||
| Compound 22 | MCF-7 (Breast) | 0.17 | [4] | ||
| Amide-Imidazole Conjugates | Amide-imidazole compound | MCF-7 (Breast) | - | Reduced cell survival by triggering apoptosis and cell cycle arrest. Lowered Bcl-2 and increased cleavage of PARP and Caspase-8. | [5] |
| Imidazole-1,2,4-oxadiazole Hybrids | Derivative 1 | MCF-7 (Breast) | 3.02 | Exhibited higher potency in MCF-7 compared to A549 and HepG2 cells. | [6] |
| Imidazole-2-thiones | Compound 5h | MCF-7 (Breast) | - | Induced both early and late apoptosis. Potent inhibitor of topoisomerase II. | [7] |
| Compound 5b | MCF-7 (Breast) | - | Induced both early and late apoptosis. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays cited in the comparison.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.[8]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted with the culture medium. The cells are treated with various concentrations of the compounds and incubated for a specified period (e.g., 48-72 hours).[8]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1]
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the imidazole derivatives for a specific duration.
-
Cell Fixation: Cells are harvested and fixed, typically with cold 70% ethanol.
-
Staining: The fixed cells are washed and stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in the presence of RNase.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases is determined.[1][3]
Signaling Pathways and Mechanisms of Action
Substituted imidazoles exert their anticancer effects through various mechanisms, often by targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.
Inhibition of the PI3K/AKT/mTOR Pathway
Several imidazole derivatives have been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[3] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by substituted imidazoles.
Tubulin Polymerization Inhibition
Certain imidazole derivatives, such as imidazole-chalcones, have been found to inhibit tubulin polymerization.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of tubulin polymerization inhibition by substituted imidazoles.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening and evaluating the anticancer potential of novel substituted imidazoles is depicted below.
Caption: A generalized workflow for the evaluation of anticancer substituted imidazoles.
References
- 1. Design, synthesis and biological evaluation of novel imidazole-chalcone derivatives as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
Navigating the Synthesis of Medetomidine: A Comparative Guide to Published Methods Involving the "Vinyl Medetomidine" Intermediate
For researchers, scientists, and professionals in drug development, the efficient and reproducible synthesis of active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of published synthesis methods for medetomidine, with a specific focus on routes proceeding through the key intermediate, 4-[1-(2,3-Dimethylphenyl)vinyl]-1H-imidazole, herein referred to as "Vinyl Medetomidine."
Medetomidine, a potent and selective α2-adrenergic agonist, is a vital tool in veterinary medicine for its sedative and analgesic properties. Its synthesis has been approached through various routes, each with distinct advantages and challenges regarding yield, purity, and scalability. This guide dissects these methods to offer a clear comparison for informed decision-making in a research and development setting.
Comparative Analysis of Synthetic Routes
The synthesis of medetomidine often involves the strategic formation of its ethyl-imidazole core attached to a 2,3-dimethylphenyl group. Several reported methods utilize a "Vinyl Medetomidine" intermediate, which is subsequently reduced to the final product. Below is a summary of key quantitative data from different published synthetic strategies.
| Synthesis Route | Key Transformation | Reported Overall Yield | Key Reagents | Noted Advantages | Noted Disadvantages |
| Route 1: Wittig-Based Olefination | Wittig reaction between a phosphorus ylide and a ketone precursor.[1][2] | Good (Specific yield data varies between publications) | n-Butyllithium, Triphenylphosphine derivatives | Gentle reaction conditions, often at room temperature.[1] | May require multi-step preparation of starting materials. |
| Route 2: Grignard and Dehydration | Grignard reaction followed by dehydration of a tertiary alcohol.[3] | ~17% (Initial reported synthesis)[3] | Grignard reagents (e.g., methylmagnesium bromide), Dehydrating agents | A classical and well-understood approach. | Can have lower overall yields and may require harsh dehydration conditions.[4] |
| Route 3: Improved Grignard Protocol | Optimized nucleophilic addition and subsequent olefination.[4] | High yield for dexmedetomidine hydrochloride (95.64% from resolved medetomidine)[4] | 1-trityl-imidazole-4-formaldehyde, 2,3-dimethyl phenyl magnesium bromide | Simplified route, mild reaction conditions, suitable for industrial production.[4] | Involves protection/deprotection steps. |
Experimental Protocols: A Closer Look
Reproducibility is a cornerstone of chemical synthesis. To that end, this section provides a detailed experimental protocol for a key step in one of the published methods for preparing the "Vinyl Medetomidine" intermediate.
Synthesis of 4-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole via Wittig Reaction
This protocol is based on procedures described in patent literature, offering a pathway to the vinyl intermediate.[1]
Materials:
-
(2,3-Dimethylphenyl)(1H-imidazol-4-yl)methanone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes to the suspension while stirring. Allow the reaction to stir at this temperature for 1-2 hours, during which the color will typically change to a deep orange or yellow, indicating the formation of the phosphorus ylide.
-
In a separate flask, dissolve (2,3-dimethylphenyl)(1H-imidazol-4-yl)methanone in anhydrous THF.
-
Slowly add the ketone solution to the ylide solution at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-[1-(2,3-dimethylphenyl)vinyl]-1H-imidazole.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a key synthetic workflow and the biological context of medetomidine's action.
Caption: A generalized workflow for the synthesis of Medetomidine via a "Vinyl Medetomidine" intermediate.
Caption: Simplified signaling pathway of Medetomidine as an α2-adrenergic receptor agonist.
References
- 1. CN102452984B - Synthetic method of 4-[1-(2,3-dimethylphenyl)vinyl-1-R1-2-R2 imidazole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Classics in Chemical Neuroscience: Medetomidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112194626A - Synthesis method of medetomidine - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal Procedures for 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
The safe and responsible disposal of 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole is paramount for laboratory safety and environmental protection. This guide provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The parent compound, imidazole, is known to be corrosive and harmful if swallowed.[1][2] The hydrochloride salt of a similar compound is classified as "Fatal if swallowed".[3] Therefore, a cautious approach is necessary.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[1]
-
Body Protection: A fully buttoned laboratory coat.[1]
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[1] An emergency eyewash station and a safety shower must be readily accessible.
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is to treat it as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular municipal trash. [4][5]
Step 1: Waste Collection and Segregation
-
Collect all waste forms of this compound, including the pure solid, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated, sealable, and chemically compatible waste container.[1][6]
-
Since this compound is a non-halogenated organic material, it should be segregated into a "non-halogenated organic waste" stream.[3][7][8] Do not mix with halogenated solvents, strong acids, strong oxidizers, or other incompatible waste streams.[1][4]
Step 2: Waste Container Labeling
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[1]
-
The label must be clearly and accurately filled out, including:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"[4]
-
An accurate list of all constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, health hazard).
-
The name of the principal investigator and the laboratory location.
-
Step 3: Waste Storage
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[7]
-
The storage area must be a cool, dry, and well-ventilated location, away from direct sunlight, heat, and ignition sources.[1][6]
-
Ensure the waste container is stored within secondary containment to prevent spills.[7]
Step 4: Final Disposal
-
Once the waste container is full or is no longer being used, arrange for its collection by your institution's EHS department.[1]
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[6]
-
The most common and appropriate final disposal method for this type of nitrogen-containing organic compound is high-temperature incineration at a licensed hazardous waste facility.[9][10] Incineration ensures the complete destruction of the compound, although it requires specialized equipment to control the emission of nitrogen oxides (NOx).[10][11]
Quantitative Data Summary
While specific quantitative data for this compound is limited, the table below summarizes key hazard information based on related imidazole compounds to inform safe handling and disposal.
| Parameter | Value | Source |
| GHS Hazard Statements | H300: Fatal if swallowed (for related HCl salt) | [3] |
| H302: Harmful if swallowed (for imidazole) | [2] | |
| H314: Causes severe skin burns and eye damage (for imidazole) | [2] | |
| H360D: May damage the unborn child (for imidazole) | [2] | |
| GHS Precautionary Statements | P260: Do not breathe dust. | [2] |
| P264: Wash skin thoroughly after handling. | [3] | |
| P270: Do not eat, drink or smoke when using this product. | [3] | |
| P280: Wear protective gloves/protective clothing/eye protection. | [2] | |
| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | [3] | |
| P405: Store locked up. | [3] | |
| P501: Dispose of contents/container to an approved waste disposal plant. | [2][3] | |
| Incompatible Materials | Strong oxidizers, acids, acid anhydrides, acid chlorides. | [1] |
Experimental Protocols
The disposal procedures outlined above are based on established protocols for the management of hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines provided in Safety Data Sheets for analogous compounds and general chemical safety manuals from regulatory and academic institutions.[1][4][6][7]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of chemical waste.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. chemos.de [chemos.de]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. mcclellandindia.com [mcclellandindia.com]
- 11. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Essential Safety and Handling Guide for 5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 1021949-47-2) was found.[1][2][3] The following safety recommendations are based on the known hazards of structurally similar imidazole compounds and general laboratory safety principles. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Hazard Assessment
Assumed Hazards:
-
Acute oral toxicity
-
Skin corrosion/irritation
-
Serious eye damage/irritation
-
Respiratory irritation
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To protect against splashes, dust, and vapors that can cause serious eye damage. |
| Skin Protection | - Gloves: Nitrile or neoprene gloves, inspected for integrity before each use.- Lab Coat: A buttoned, knee-length lab coat.- Clothing: Long pants and closed-toe shoes. | To prevent skin contact, which can lead to irritation or burns. |
| Respiratory Protection | Work in a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | To prevent inhalation of dust or vapors, which may be toxic or cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible within the immediate work area.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Conduct all manipulations of the solid compound or its solutions within the chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust.
-
When preparing solutions, slowly add the compound to the solvent to prevent splashing.
-
Keep all containers with the compound tightly sealed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of chemical waste is critical to ensure laboratory and environmental safety.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect in a dedicated, labeled, and sealed hazardous waste container.- The container should be clearly marked with the chemical name and associated hazards. |
| Liquid Waste | - Collect in a separate, labeled, and sealed hazardous waste container.- Do not mix with other incompatible waste streams. |
| Contaminated Materials | - Dispose of all contaminated items (e.g., gloves, weighing paper, pipette tips) in the solid hazardous waste container. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your EHS office immediately. |
Visualized Workflow
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
